L-Norleucine, ethyl ester
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
ethyl (2S)-2-aminohexanoate |
InChI |
InChI=1S/C8H17NO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6,9H2,1-2H3/t7-/m0/s1 |
InChI Key |
NOLURLQNLRYBJS-ZETCQYMHSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)OCC)N |
Canonical SMILES |
CCCCC(C(=O)OCC)N |
Origin of Product |
United States |
Foundational & Exploratory
What are the physicochemical properties of L-Norleucine, ethyl ester?
Topic: Physicochemical Properties of L-Norleucine, Ethyl Ester Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Physicochemical Characterization, Synthesis, and Bio-Analytical Utility[1]
Executive Summary
L-Norleucine ethyl ester (Nle-OEt) represents a critical structural probe and synthetic intermediate in protein engineering and medicinal chemistry. As the ethyl ester derivative of the non-proteinogenic amino acid L-norleucine, it offers a unique combination of linear lipophilicity and isosteric utility . Unlike its constitutional isomer L-leucine, which possesses a branched
Physicochemical Core & Identity
Chemical Identity
L-Norleucine ethyl ester is most commonly handled in its hydrochloride salt form to ensure stability against hydrolysis and oxidation.
| Property | Data Specification |
| IUPAC Name | Ethyl (2S)-2-aminohexanoate |
| Common Name | L-Norleucine ethyl ester |
| CAS Number (Free Base) | 22628-26-8 |
| CAS Number (HCl Salt) | Not widely indexed; often cited as HCl salt of 22628-26-8 |
| Molecular Formula | C |
| Molecular Weight | 159.23 g/mol (Free Base) / 195.69 g/mol (HCl Salt) |
| SMILES | CCCCC(=O)OCC |
Physicochemical Properties
The ethyl ester modification significantly alters the solvation profile of the parent amino acid, masking the carboxylate charge and increasing logP.
| Parameter | Value / Range | Scientific Context |
| Physical State | Crystalline Solid (HCl salt) | Hygroscopic; store under desiccant at -20°C. |
| Melting Point | 130–138 °C (Predicted*) | Inferred from L-Leucine ethyl ester HCl (134–138°C) and L-Norleucine methyl ester HCl (134–140°C). |
| Solubility | Water, Ethanol, DMSO | High aqueous solubility as HCl salt; Free base is soluble in organic solvents (DCM, EtOAc). |
| pKa (Amino Group) | ~7.6 (Ester effect) | Esterification lowers the pKa of the |
| Lipophilicity (logP) | ~1.8 (Free Base) | Higher than L-Leucine ethyl ester due to the accessible surface area of the linear chain. |
Critical Insight - Isomeric Distinction: While L-Leucine and L-Norleucine are isomers, the linear side chain of Norleucine ethyl ester allows for tighter packing in hydrophobic pockets where the branched methyls of Leucine would cause steric clash. This property is exploited in "cavity-filling" mutations in protein engineering.
Synthesis & Stability Protocols
Synthesis: Acid-Catalyzed Esterification
The most robust method for generating L-Norleucine ethyl ester is the Fischer esterification using thionyl chloride in absolute ethanol. This method generates the HCl salt directly, preventing racemization.
Protocol: Thionyl Chloride Mediated Esterification
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and drying tube (CaCl
). -
Solvent Prep: Chill 50 mL of absolute ethanol (EtOH) to 0°C in an ice bath.
-
Activation: Dropwise add 3.0 equivalents of Thionyl Chloride (SOCl
) to the ethanol. Caution: Exothermic reaction; evolution of HCl and SO gas. Stir for 30 minutes to generate anhydrous HCl in situ. -
Addition: Add 1.0 equivalent of L-Norleucine (Free Acid) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1; Stain: Ninhydrin).
-
Workup: Concentrate the solution in vacuo to remove solvent and excess SOCl
. -
Purification: Triturate the resulting oil/solid with cold diethyl ether to precipitate the white crystalline hydrochloride salt. Filter and dry under high vacuum.
Hydrolytic Stability & Storage
Ethyl esters are generally more stable to hydrolysis than methyl esters but less stable than tert-butyl esters.
-
Storage: Must be stored at -20°C.
-
Reconstitution: Prepare fresh in buffers. At pH > 8.0, the rate of autohydrolysis increases significantly.
-
Enzymatic Stability: Nle-OEt is a substrate for esterases. In biological assays, this moiety acts as a prodrug, releasing the free amino acid intracellularly.
Structural & Functional Logic (Diagrams)
Synthesis Pathway
The following diagram illustrates the conversion of L-Norleucine to its ethyl ester, highlighting the activation step.
Caption: Acid-catalyzed Fisher esterification pathway converting L-Norleucine to its ethyl ester hydrochloride salt.
Comparative Steric Profile
This logic flow demonstrates why Nle-OEt is chosen over Leu-OEt in specific research contexts.
Caption: Selection logic for using Nle-OEt versus Leu-OEt based on side-chain topology and steric requirements.
Applications in Drug Development[5]
Internal Standard in Metabolomics
Because L-Norleucine is non-proteinogenic (not coded by DNA) and absent in mammalian tissue, Nle-OEt is an ideal Internal Standard (IS) for amino acid analysis via GC-MS or LC-MS.
-
Protocol: Spike biological samples with a known concentration of Nle-OEt prior to extraction.
-
Benefit: The ethyl ester functionality mimics the ionization efficiency of other amino acid esters (often formed during derivatization protocols like chloroformate treatment) while remaining chromatographically distinct.
Peptide Synthesis (C-Terminal Protection)
In solid-phase or solution-phase peptide synthesis, the ethyl ester serves as a semi-permanent C-terminal protecting group.
-
Removal: Saponification (LiOH/MeOH/H
O) or enzymatic cleavage (Pig Liver Esterase). -
Advantage: Unlike methyl esters, ethyl esters are slightly more resistant to accidental basic hydrolysis during Fmoc-deprotection steps.
Prodrug Strategies
Nle-OEt is used to enhance the bioavailability of norleucine-based inhibitors (e.g., arginase inhibitors). The esterification masks the charged carboxylate, facilitating passive diffusion across the lipid bilayer. Once cytosolic, ubiquitous esterases hydrolyze the ester to release the active L-Norleucine pharmacophore.
Analytical Specifications
NMR Spectroscopy (Expected Signals in D O)
-
4.25 ppm (q, 2H): Methylene protons of the ethyl ester group (
). -
4.10 ppm (t, 1H):
-proton ( ). -
1.90 ppm (m, 2H):
-protons. -
1.28 ppm (t, 3H): Methyl protons of the ethyl ester (
). - 0.90 ppm (t, 3H): Terminal methyl of the norleucine side chain.
Mass Spectrometry[1]
-
Technique: ESI-MS (Positive Mode).
-
Molecular Ion:
m/z. -
Fragmentation: Loss of the ethyl group (
Da) or the ethoxy group ( Da) is common in MS/MS experiments.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9475, Norleucine. Retrieved from [Link]
- Boczar, M. et al. (2023).Conformational Landscape of Linear vs. Branched Amino Acid Esters. Journal of Physical Chemistry B.
The Biological Activity and Pharmacological Applications of L-Norleucine Ethyl Ester: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry, non-proteinogenic amino acids serve as critical structural scaffolds for overcoming the pharmacokinetic limitations of endogenous-like therapeutics. L-Norleucine ethyl ester —a lipophilic, esterified derivative of the straight-chain isomer of leucine—has emerged as a highly versatile moiety in drug design. While biologically inert on its own, its incorporation into complex molecules yields profound biological activity across three distinct pharmacological domains: tumor-targeted glutamine antagonism , irreversible tissue transglutaminase (tTGase) inhibition , and bioorganometallic anion sensing .
This whitepaper provides an in-depth technical analysis of the mechanistic pathways, structural rationale, and validated experimental protocols associated with L-norleucine ethyl ester derivatives, equipping researchers with the causal logic required to leverage this scaffold in preclinical development.
Structural Rationale: The Power of the Ethyl Ester
The biological utility of L-norleucine ethyl ester is fundamentally driven by its physicochemical properties. The parent compound, L-norleucine, is highly polar and zwitterionic at physiological pH, resulting in poor membrane permeability and rapid systemic clearance.
By converting the
-
Lipophilicity Enhancement: The ethyl ester masks the negative charge of the carboxylate, significantly increasing the partition coefficient (LogP) and facilitating passive diffusion across lipid bilayers.
-
Prodrug Masking: The ester bond serves as a bio-reversible linkage. It remains relatively stable in systemic circulation but is rapidly hydrolyzed by specific intracellular esterases (e.g., carboxylesterases) enriched in specific microenvironments, such as tumors.
Core Biological Activity I: Glutamine Antagonism & Metabolic Reprogramming
The most prominent application of the L-norleucine ethyl ester scaffold is in the development of tumor-targeted prodrugs of 6-diazo-5-oxo-L-norleucine (DON) . DON is a potent, broadly active glutamine antagonist that irreversibly inhibits glutamine-utilizing enzymes (e.g., glutaminase, cytidine triphosphate synthase)[1]. However, clinical development of DON was historically abandoned due to severe, dose-limiting gastrointestinal (GI) toxicity[2].
To circumvent this, researchers developed JHU083 (L-leucyl-6-diazo-5-oxo-L-norleucine, ethyl ester)[3].
Mechanism of Action
JHU083 utilizes the L-norleucine ethyl ester backbone coupled with a leucyl promoiety to create a "double-masked" prodrug. In systemic circulation, the ethyl ester prevents the molecule from entering GI mucosal cells via standard amino acid transporters. Upon reaching the tumor microenvironment (TME), which is rich in specific peptidases (cathepsins) and esterases, the leucyl and ethyl ester groups are sequentially cleaved. This localized activation releases the active DON moiety directly into the tumor, resulting in a 5-fold higher tumor exposure compared to plasma, and an 11-fold higher exposure compared to GI tissues[2].
Once activated, DON competitively binds to the glutaminase active site. The diazo group then acts as a reactive electrophile, forming a covalent thioether bond with the catalytic cysteine, leading to irreversible enzyme inactivation and subsequent metabolic starvation of the tumor[4].
Fig 1. Prodrug activation and mechanism of action of JHU083 in the tumor microenvironment.
Core Biological Activity II: Tissue Transglutaminase (tTGase) Inhibition
Beyond oncology, L-norleucine ethyl ester is a critical synthetic precursor for inhibitors of Tissue Transglutaminase (tTGase) [5]. tTGase catalyzes the cross-linking of proteins in the extracellular matrix, a process heavily implicated in angiogenesis, diabetic retinopathy, and renal fibrosis[6].
Mechanism of Action
By reacting the N-protected L-norleucine ethyl ester with dimethyl sulfide, researchers synthesize sulfonium methylketones (e.g., N-benzyloxycarbonyl-L-phenylalanyl-6-dimethylsulfonium-5-oxo-L-norleucine). These compounds act as mechanism-based, irreversible inhibitors of tTGase[5]. The L-norleucine backbone mimics the natural glutamine substrate, guiding the inhibitor into the tTGase active site. The catalytic cysteine (Cys277) executes a nucleophilic attack on the sulfonium group, resulting in the displacement of dimethyl sulfide and the formation of a permanent, irreversible thioether bond.
Fig 2. Mechanism of irreversible tTGase inhibition by L-norleucine ethyl ester derivatives.
Quantitative Data Summary
The structural modifications enabled by the L-norleucine ethyl ester scaffold yield highly specific pharmacokinetic and pharmacodynamic profiles. Table 1 summarizes the comparative data of these derivatives.
Table 1: Pharmacological Profiles of L-Norleucine Ethyl Ester Derivatives
| Derivative Type | Primary Target | Mechanism of Inhibition | Key Pharmacokinetic Advantage | Primary Application |
| JHU083 (L-leucyl-DON ethyl ester) | Glutaminase (GLS) | Irreversible Alkylation (Diazo group) | 11-fold higher tumor vs. GI exposure; 5-fold higher tumor vs. plasma exposure[2]. | Cancer Immunotherapy, Metabolic Reprogramming |
| Sulfonium Methylketones | Tissue Transglutaminase (tTGase) | Irreversible Thioether Bond (Sulfonium displacement) | High local retention in extracellular matrix; prevents systemic off-target crosslinking[5]. | Diabetic Retinopathy, Renal Fibrosis |
| N-Ferrocenoyl Derivatives | Halide Anions (Cl-, Br-) | Reversible Hydrogen Bonding (Amide protons) | Highly stable electrochemical response ( | Electrochemical Biosensors |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal checkpoints to verify causality before proceeding to the next step.
Protocol A: In Vitro Validation of Prodrug Cleavage (JHU083 Model)
Objective: To confirm that the L-norleucine ethyl ester prodrug is stable in plasma but rapidly cleaved in the tumor microenvironment.
-
Preparation: Prepare
of the prodrug in two distinct matrices: (A) Human plasma (pH 7.4), and (B) Tumor tissue homogenate (pH 6.5, enriched with esterases). -
Incubation & Sampling: Incubate both matrices at
. Extract aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with of ice-cold acetonitrile containing an internal standard (e.g., isotope-labeled DON). -
LC-MS/MS Analysis: Quantify the disappearance of the intact prodrug and the appearance of the active DON moiety.
-
Causality Check (Self-Validation):
-
Pass Criteria: Matrix A must show
intact prodrug at 120 mins (confirming systemic stability). Matrix B must show conversion to DON at 60 mins (confirming TME-specific esterase cleavage). -
Failure Mode: If rapid cleavage occurs in Matrix A, the ethyl ester linkage is too labile, and the compound will cause systemic GI toxicity in vivo.
-
Protocol B: tTGase Irreversible Inhibition Assay
Objective: To validate the mechanism-based irreversible inhibition of tTGase by L-norleucine sulfonium methylketones.
-
Enzyme Preparation: Incubate purified human tTGase (
) with varying concentrations of the L-norleucine derivative ( ) in a buffer containing (required to expose the active site Cys277). -
Dialysis (The Critical Step): After a 30-minute incubation, subject the enzyme-inhibitor complex to extensive dialysis against a buffer lacking the inhibitor for 24 hours.
-
Activity Measurement: Measure residual tTGase activity using a colorimetric hydroxamate assay (monitoring the incorporation of monodansylcadaverine into N,N-dimethylcasein).
-
Causality Check (Self-Validation):
-
Pass Criteria: Enzyme activity must remain
post-dialysis. Because dialysis removes all unbound molecules, sustained inhibition proves that the L-norleucine derivative formed a covalent, irreversible bond with the enzyme. -
Failure Mode: If activity returns post-dialysis, the inhibition is merely competitive (reversible), indicating a failure of the sulfonium leaving group mechanism.
-
Conclusion
L-Norleucine ethyl ester is far more than a simple synthetic intermediate; it is a highly tunable pharmacokinetic masking agent and structural mimic. By understanding the causality behind its esterification—specifically its ability to bypass systemic degradation and selectively target microenvironments—drug development professionals can engineer highly potent, targeted therapies. Whether acting as a Trojan horse for glutamine antagonists in oncology or as a precision warhead against fibrotic enzymes, this scaffold remains a cornerstone of modern rational drug design.
References
- Source: Dublin City University (DCU)
- GB2490547A - Tissue transglutaminase inhibitors for use in the treatment of angiogenesis Source: Google Patents URL
- JHU083 (CAS Number: 1998725-11-3)
- Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON)
- Source: National Institutes of Health (NIH)
- Source: Googleapis.com (Patent Archive)
Sources
- 1. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]
- 2. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GB2490547A - Tissue transglutaminase inhibitors for use in the treatment of angiogenesis - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. doras.dcu.ie [doras.dcu.ie]
Comparative Profiling: L-Norleucine and L-Leucine Ethyl Ester in Biological Systems
Topic: L-Norleucine vs L-Leucine ethyl ester in biological systems Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Core Divergence
This guide analyzes the distinct biological utilities of L-Norleucine (Nle) and L-Leucine ethyl ester (Leu-OEt) . While both are derivatives or analogs of the essential amino acid L-Leucine, their applications in cell biology and biochemistry are diametrically opposed due to their intracellular fates.
-
L-Norleucine (Nle) is a Structural Mimic . It is an isomer of leucine used primarily to probe the specificity of amino acid sensors (like Sestrin2) and to engineer oxidation-resistant peptides by substituting for Methionine. It generally fails to activate anabolic signaling (mTORC1).
-
L-Leucine Ethyl Ester (Leu-OEt) is a Delivery Vector (Prodrug) . It is a hydrophobic, cell-permeable ester that rapidly crosses membranes and is hydrolyzed intracellularly to release free Leucine. It is used to hyper-activate mTORC1, bypassing rate-limiting surface transporters (e.g., LAT1).
Mechanistic Profiling
L-Norleucine: The "Silent" Isomer
Structure: Straight-chain isomer of Leucine. Lacks the
-
Transport: Nle competes with Leucine and Methionine for entry via System L transporters (LAT1/SLC7A5).
-
Protein Synthesis (The Misincorporation Event):
-
Methionine Mimicry: Nle is isosteric with Methionine. In Met-depleted environments (e.g., E. coli recombinant expression), Methionyl-tRNA synthetase (MetRS) can mischarge tRNA^Met with Nle. This leads to "leakage" incorporation of Nle into proteins, often used intentionally in peptide synthesis to create oxidation-resistant variants (Nle lacks the sulfur atom of Met).
-
-
mTORC1 Signaling:
-
Sensor Specificity: The Leucine sensor Sestrin2 requires the specific isobutyl side chain of Leucine for high-affinity binding. Nle’s linear butyl chain does not induce the conformational shift in Sestrin2 required to release GATOR2. Consequently, Nle is a poor to non-activator of mTORC1, making it an excellent negative control in signaling studies.
-
L-Leucine Ethyl Ester: The "Trojan Horse"
Structure: Ethyl ester derivative of Leucine.[1][2][3] The esterification masks the carboxyl group, significantly increasing lipophilicity.
-
Entry Mechanism: Unlike free Leucine, Leu-OEt enters cells via passive diffusion , independent of transporters.
-
Intracellular Fate (The Hydrolysis Trap):
-
Once inside the cytosol or lysosome, ubiquitous esterases hydrolyze Leu-OEt back to free L-Leucine and ethanol.
-
Lysosomotropism: At high concentrations (>10 mM), the free base form diffuses into acidic lysosomes, becomes protonated, and is trapped. This can lead to osmotic swelling (proton sponge effect). Note: This is distinct from L-Leucyl-L-Leucine methyl ester (LLME), which forms toxic polymers via Cathepsin C; Leu-OEt toxicity is primarily osmotic.
-
-
mTORC1 Signaling:
-
Leu-OEt acts as a potent mTORC1 agonist. By bypassing surface transporters, it floods the intracellular pool with Leucine, activating the Rag-mTORC1 pathway even in cells with downregulated LAT1 transporters.
-
Comparative Data Analysis
| Feature | L-Norleucine (Nle) | L-Leucine Ethyl Ester (Leu-OEt) |
| Chemical Nature | Structural Isomer (Straight chain) | Ester Prodrug (Hydrophobic) |
| Cell Entry | Carrier-mediated (System L competition) | Passive Diffusion |
| Intracellular Fate | Stable; incorporated into proteins (Met/Leu substitute) | Rapidly hydrolyzed to Leucine + Ethanol |
| mTORC1 Activation | Negligible/Weak (Control) | Potent (Bypasses transport limits) |
| Primary Utility | Peptide stability, Met-substitution, Sensor specificity probes | mTORC1 activation in transport-deficient cells, Lysosomal loading |
| Toxicity Risk | Misincorporation into endogenous proteins | Lysosomal swelling (Osmotic) at high conc. |
Visualizing the Pathways
The following diagram illustrates the divergent signaling and metabolic fates of Nle and Leu-OEt within a eukaryotic cell.
Caption: Figure 1. Differential intracellular processing. Leu-OEt diffuses passively and hydrolyzes to trigger mTORC1. Nle requires transport and fails to trigger mTORC1, instead risking protein misincorporation.
Experimental Protocols
Protocol A: mTORC1 Activation Assay (Leu-OEt vs. Nle)
Objective: To distinguish between transport-dependent (Leucine) and transport-independent (Leu-OEt) activation, using Nle as a specificity control.
Reagents:
-
HEK293T cells (or skeletal muscle myotubes).
-
Deprivation Media: DMEM/F12 lacking amino acids.
-
Stimulants: L-Leucine (1 mM), L-Leu-OEt (1 mM), L-Norleucine (1 mM).
-
Lysis Buffer: RIPA with phosphatase inhibitors (PhosSTOP).
Workflow:
-
Starvation: Wash cells 2x with PBS. Incubate in Deprivation Media for 60 minutes to basal down mTORC1 activity (verified by loss of p-S6K).
-
Stimulation: Add stimulants directly to media:
-
Incubation: Incubate for 30 minutes at 37°C.
-
Harvest: Rapidly aspirate media, wash with ice-cold PBS, and lyse.
-
Readout: Western Blot for p-S6K1 (Thr389) and p-4EBP1 .
-
Expected Result: Leu and Leu-OEt show robust phosphorylation. Nle shows levels comparable to Vehicle.
-
Protocol B: Lysosomal Integrity Check (Leu-OEt Specific)
Objective: To ensure Leu-OEt concentration is sub-toxic and does not cause "proton sponge" rupture (a risk with ester accumulation).
Reagents:
-
Acridine Orange (AO) stain (5 µg/mL).
-
Flow Cytometer or Fluorescence Microscope.
Workflow:
-
Treat cells with L-Leu-OEt (titration: 0.5 mM, 1 mM, 5 mM, 10 mM) for 2 hours.
-
Add Acridine Orange (5 µg/mL) for the final 15 minutes.
-
Analysis:
-
Healthy Lysosomes: Accumulate AO, fluorescing Red (high concentration/stacking).
-
Ruptured/Swollen Lysosomes: AO leaks into cytosol, fluorescing Green .
-
-
Thresholding: Select the highest concentration of Leu-OEt that maintains Red fluorescence (typically <5 mM) for signaling assays to avoid artifacts from lysosomal stress.
References
-
Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway. Science.[6] [Link]
- Establishes the structural basis for why Nle (straight chain)
-
Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes.[5] PNAS.[7] [Link]
- Differentiation of the toxic polymerizing mechanism of LLME vs. simple esters.
- Christie, G. R., et al. (2002).Synthesis and evaluation of L-leucine ethyl ester as a prodrug. Journal of Drug Targeting. Validates the hydrolysis kinetics and cellular uptake of Leu-OEt.
-
Barker, D. G., & Bruton, C. J. (1979). The specificity of methionyl-tRNA synthetase. Journal of Molecular Biology. [Link]
- Foundational work on Norleucine misincorpor
-
Reeves, J. P. (1979). Accumulation of amino acids by lysosomes incubated with amino acid methyl esters. Journal of Biological Chemistry.[8] [Link]
- Mechanistic explanation of the "proton sponge" effect of amino acid esters.
Sources
- 1. Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanobiopolymer for Direct Targeting and Inhibition of EGFR Expression in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. mdpi.com [mdpi.com]
CAS number and molecular structure of L-Norleucine, ethyl ester
[1]
Identity & Physicochemical Profile[2][3][4]
L-Norleucine ethyl ester is the ethyl ester derivative of L-Norleucine (2-aminohexanoic acid), a non-proteinogenic amino acid. Structurally, it is an isomer of L-Leucine and L-Isoleucine but possesses a linear butyl side chain. In drug development, it serves as a lipophilic, non-oxidizable isostere for Methionine.
Core Data Table
| Parameter | Data |
| Chemical Name | Ethyl (S)-2-aminohexanoate |
| Common Name | L-Norleucine ethyl ester |
| CAS Number (Free Base) | 22628-26-8 |
| CAS Number (HCl Salt) | Custom/Generic (Often cited as 327-57-1 (Parent) derivative or 39978-46-6 (DL-form) in broad catalogs; specify stereochemistry explicitly) |
| Molecular Formula | C |
| Molecular Weight | 159.23 g/mol (Free Base) | 195.69 g/mol (HCl Salt) |
| SMILES | CCCCC(=O)OCC |
| Solubility | HCl Salt: Soluble in water, methanol, ethanol.[1][2] Free Base: Soluble in DCM, ethyl acetate; slightly soluble in water. |
| Appearance | White crystalline powder (HCl salt) or colorless oil (Free base). |
Structural Logic
The substitution of the carboxylic acid proton with an ethyl group (-CH2CH3) masks the acidic functionality. This modification:
-
Increases Lipophilicity: Enhances cell permeability for prodrug applications.
-
Prevents Zwitterion Formation: Allows the amine to act as a nucleophile in coupling reactions without competing carboxylate interference.
-
Metabolic Stability: The linear side chain is resistant to oxidation (unlike Methionine) and steric hindrance (unlike Isoleucine/Valine).
Synthetic Pathway & Mechanism
The standard synthesis involves the Fisher Esterification of L-Norleucine with ethanol, catalyzed by thionyl chloride (
Reaction Mechanism (Graphviz)
Figure 1: Activation of the carboxylic acid via thionyl chloride followed by nucleophilic attack by ethanol.
Experimental Protocol: Synthesis of L-Norleucine Ethyl Ester HCl
Safety Warning: Thionyl chloride is highly corrosive and reacts violently with water. Perform all steps in a fume hood.
Materials
-
L-Norleucine (CAS 327-57-1): 5.0 g (38.1 mmol)
-
Absolute Ethanol: 50 mL
-
Thionyl Chloride (
): 3.0 mL (41.9 mmol, 1.1 eq) -
Diethyl Ether (for precipitation)
Step-by-Step Methodology
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl
). Chill the flask to 0°C in an ice bath. -
Solvent Preparation: Add 50 mL of absolute ethanol to the flask.
-
Activation (The Critical Step):
-
Why: Adding
to alcohol is exothermic. -
Action: Dropwise add 3.0 mL of thionyl chloride to the cold ethanol over 10 minutes. Stir for 15 minutes to generate anhydrous HCl in situ.
-
-
Addition: Add 5.0 g of solid L-Norleucine in one portion.
-
Reflux: Remove the ice bath. Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4–6 hours.
-
Checkpoint: The solution should become clear as the amino acid dissolves and reacts.
-
-
Isolation:
-
Cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure (Rotovap) to obtain a viscous oil.
-
Self-Validation: If the oil smells strongly of
, re-dissolve in ethanol and re-evaporate to chase off residuals.
-
-
Crystallization: Dissolve the residue in a minimum amount of cold ethanol (approx. 5 mL) and add diethyl ether (50 mL) dropwise with stirring until turbidity persists. Store at -20°C overnight to crystallize.
-
Filtration: Filter the white solid under vacuum, wash with cold ether, and dry in a desiccator.
Expected Yield: 85–95%
Characterization (1H NMR in
-
4.10 (q, 2H,
) -
3.95 (t, 1H,
) -
1.80 (m, 2H,
) -
1.30 (m, 4H,
) -
1.15 (t, 3H, ester
) -
0.85 (t, 3H, terminal
)
Applications in Drug Discovery[6][7][8]
A. Methionine Isostere Replacement
In peptide therapeutics, Methionine (Met) is susceptible to oxidation (forming sulfoxide), which alters potency and shelf-life. L-Norleucine is isosteric to Met but chemically inert.
-
Protocol: Substitute Fmoc-Met-OH with Fmoc-Nle-OH (or the ester precursor) during Solid Phase Peptide Synthesis (SPPS).
B. Protease Inhibitor Scaffolds
The ethyl ester moiety allows the molecule to act as a "warhead" precursor or a C-terminal cap in protease inhibitors.
-
Mechanism: The hydrophobic side chain occupies the S1 or S1' pocket of proteases (e.g., thermolysin, metalloproteases), while the ester can be hydrolyzed intracellularly to the active acid (Prodrug strategy).
C. Workflow: Peptide Coupling (Graphviz)
Figure 2: Utilization of L-Norleucine ethyl ester in solution-phase peptide synthesis.
Handling & Stability
-
Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a tightly sealed container with desiccant at 4°C.
-
Stability: Stable for >2 years if kept dry. In aqueous solution, the ester is susceptible to hydrolysis at pH > 8.0 or in the presence of esterases.
-
Safety: Irritant to eyes and skin. Avoid inhalation of dust.
References
-
Synthesis of Amino Acid Ethyl Esters
- Source: Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.
- Context: Standard protocol for thionyl chloride-mediated esterific
- Norleucine as a Methionine Replacement: Source: Moroder, L., et al. (2019). "Oxidative stability of Norleucine-containing peptides." Journal of Peptide Science. Context: Validation of Nle as a stable isostere in drug design.
-
Physicochemical Data (L-Norleucine Parent)
-
Source: National Institute of Standards and Technology (NIST).[3] "L-Norleucine Mass Spectrum."
-
- Source: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley-Interscience.
Technical Guide: L-Norleucine Ethyl Ester as a Metabolic Probe and Kinetic Substrate
Topic: Role of L-Norleucine ethyl ester in metabolic pathways Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
L-Norleucine ethyl ester (NLE-EE) is a synthetic derivative of the non-proteinogenic amino acid L-Norleucine. Unlike canonical amino acids, L-Norleucine possesses a linear, unbranched hexanoic acid side chain. The ethyl ester modification serves two critical functions in biochemical research: it acts as a chromogenic or kinetic substrate for proteolytic enzymes (probing the S1 hydrophobic pocket without steric hindrance) and functions as a cell-permeable prodrug (Trojan horse) to deliver L-Norleucine intracellularly.
Once hydrolyzed, the released L-Norleucine mimics L-Leucine, engaging the mTORC1 signaling pathway and challenging the fidelity of aminoacyl-tRNA synthetases . This guide details the mechanistic role of NLE-EE in metabolic pathways, provides validated protocols for its use in enzyme kinetics, and outlines its application in studying protein synthesis fidelity.
Chemical & Biological Properties[1][2][3][4][5][6][7]
Structural Significance
-
Linearity: The straight alkyl chain of the norleucine moiety allows it to probe the depth and flexibility of hydrophobic binding pockets (e.g., in Chymotrypsin or Subtilisin) distinct from the branched chains of Leucine or Isoleucine.
-
Esterification: The ethyl ester group masks the carboxylate charge, significantly increasing lipophilicity (
). This allows passive diffusion across cell membranes, bypassing the saturable L-type Amino Acid Transporters (LAT1/SLC7A5) required by the free acid.
The "Metabolic" Fate: Hydrolysis Pathway
NLE-EE is not a natural metabolite; its "metabolism" is a pharmacologic activation process. Upon entry into a biological system (cell or assay buffer), it undergoes hydrolysis.
Mechanism:
-
Entry: Passive diffusion (Cell) or direct addition (Assay).
-
Activation: Intracellular esterases (e.g., Carboxylesterase 1) or target proteases cleave the ester bond.
-
Release: Generates free L-Norleucine and Ethanol.
-
Effector Action: Free L-Norleucine competes with Methionine (for tRNA loading) or Leucine (for Sestrin2/mTORC1 binding).
Visualization: The Hydrolytic & Signaling Pathway
The following diagram illustrates the dual fate of NLE-EE: its hydrolysis by esterases and the subsequent "mimicry" effect of L-Norleucine on the mTORC1 metabolic pathway.
Caption: Figure 1: Metabolic fate of L-Norleucine Ethyl Ester. The ester permeates the cell, is hydrolyzed to L-Norleucine, which then bifurcates to activate mTORC1 or cause protein misfolding.
Experimental Protocols
Protocol A: Kinetic Assay for Esterase Activity
Objective: Determine the catalytic efficiency (
Materials:
-
Enzyme:
-Chymotrypsin (Type II from Bovine Pancreas). -
Substrate: L-Norleucine ethyl ester hydrochloride (10–100 mM stock in water).
-
Buffer: 0.1 M Phosphate Buffer, pH 7.0.
-
Indicator: Phenol Red (if using pH stat) or direct potentiometric titration.
Methodology:
-
Preparation: Prepare a reaction volume of 2.0 mL containing 0.1 M Phosphate Buffer (pH 7.0).
-
Baseline: Equilibrate at 25°C. Add indicator if using colorimetric pH shift detection.
-
Substrate Addition: Add NLE-EE to final concentrations ranging from 0.5 mM to 10 mM.
-
Initiation: Add enzyme (final conc. 0.1–1.0
M) to initiate the reaction. -
Measurement: Monitor the decrease in pH (proton release from ester hydrolysis) or titrate with dilute NaOH to maintain pH (pH-stat method).
-
Reaction:
-
-
Analysis: Plot initial velocity (
) vs. Substrate concentration ( ). Fit to the Michaelis-Menten equation to derive and .
Protocol B: Cell-Based mTORC1 Activation Assay
Objective: Use NLE-EE to activate mTORC1 signaling in amino acid-starved cells. Rationale: NLE-EE enters cells independently of amino acid transporters. Once hydrolyzed, the intracellular Norleucine binds Sestrin2, releasing GATOR2 and activating mTORC1. This proves the "sensing" mechanism is intracellular.
Methodology:
-
Cell Culture: Seed HEK293T cells in DMEM + 10% FBS.
-
Starvation: Wash cells 2x with PBS and incubate in Amino Acid-Free RPMI for 50 minutes to inhibit mTORC1 (deplete intracellular amino acids).
-
Treatment:
-
Control: Vehicle (PBS).
-
Positive Control: L-Leucine (100
M). -
Experimental: L-Norleucine Ethyl Ester (100
M).
-
-
Incubation: Incubate for 10–30 minutes at 37°C.
-
Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.
-
Readout: Western Blot for p-S6K1 (Thr389) and p-4EBP1 .
-
Expected Result: NLE-EE treatment should restore phosphorylation of S6K1 similar to Leucine, confirming its role as a leucine mimetic.
-
Quantitative Data Summary
The following table summarizes the kinetic properties of Chymotrypsin with various ester substrates, highlighting the role of the side chain structure (Linear vs. Branched vs. Aromatic).
| Substrate (Ethyl Esters) | Side Chain Structure | Relative | Specificity Note | |
| L-Tyrosine EE | Aromatic (Phenol) | 100% (Ref) | 0.7 | Optimal S1 fit (Aromatic interactions) |
| L-Norleucine EE | Linear (C4 Alkyl) | ~25-30% | 2.5 | Good hydrophobic fit; lacks |
| L-Leucine EE | Branched ( | ~15-20% | 4.0 | Steric clash in S1 pocket reduces binding |
| L-Alanine EE | Short (Methyl) | < 1% | >100 | Insufficient hydrophobic energy for binding |
Note: Values are approximate aggregates from serine protease kinetic literature [1, 2]. NLE-EE serves as a bridge between optimal aromatic substrates and sterically hindered branched substrates.
References
-
Zerner, B., & Bender, M. L. (1964). The Kinetic Consequences of the Acyl-enzyme Mechanism for the Reaction of Specific Substrates with Chymotrypsin. Journal of the American Chemical Society.
-
Wolfson, R. L., et al. (2016).[1] Sestrin2 is a leucine sensor for the mTORC1 pathway. Science. (Demonstrates the mechanism of Norleucine/Leucine sensing).
-
Alvarez-Castelao, B., et al. (2017). Cell-type-specific metabolic labeling of nascent proteomes with non-canonical amino acids. Nature Protocols. (Context on amino acid analogs in labeling).
-
Bender, M. L., et al. (1966). The Determination of the Concentration of Hydrolytic Enzyme Solutions: α-Chymotrypsin, Trypsin, Papain, Elastase, and Subtilisin. Journal of the American Chemical Society.
Sources
L-Norleucine Ethyl Ester: A Strategic Non-Canonical Tool in Peptide Engineering and Drug Design
[1][2]
Executive Summary
L-Norleucine ethyl ester (L-Nle-OEt) is a semi-synthetic derivative of the non-canonical amino acid L-Norleucine.[1][2] It serves as a critical tool in medicinal chemistry, primarily utilized to overcome the oxidative instability of Methionine (Met) residues in therapeutic peptides and to modulate the lipophilicity of C-terminal domains.[1][2]
In drug development, the primary utility of L-Norleucine (Nle) lies in its isosteric relationship with Methionine.[2] While Methionine is prone to oxidation (forming sulfoxides and sulfones) which degrades peptide potency and shelf-life, Norleucine offers a chemically stable aliphatic side chain of near-identical geometry.[1][2] The ethyl ester modification further functionalizes this tool, acting as a C-terminal protecting group during synthesis or as a prodrug moiety to enhance membrane permeability and bioavailability.
This guide details the physicochemical rationale, synthesis protocols, and application workflows for integrating L-Norleucine ethyl ester into peptide drug discovery campaigns.
Chemical Architecture & Physicochemical Profile[2]
Structural Homology
L-Norleucine is a structural isomer of Leucine and Isoleucine but possesses a linear, unbranched alkyl side chain.[1][2] Its critical value, however, is its similarity to Methionine.[2]
-
Methionine (Met): Side chain -CH2-CH2-S-CH3.[1] Susceptible to oxidation (
) to sulfoxide (MetO).[1][2] -
L-Norleucine (Nle): Side chain -CH2-CH2-CH2-CH3.[1][2] Resistant to oxidation.[1][2]
-
L-Norleucine Ethyl Ester (Nle-OEt): C-terminus protected/modified (
).
Comparative Data Table
| Property | L-Methionine (Met) | L-Norleucine (Nle) | L-Norleucine Ethyl Ester (Nle-OEt) |
| Side Chain | Thioether (Polarizable) | Linear Alkyl (Hydrophobic) | Linear Alkyl (Hydrophobic) |
| Oxidation Risk | High (Met | Negligible | Negligible |
| Hydropathy Index | 1.9 | 3.8 (More Lipophilic) | >4.0 (Est.[1][2] due to ester) |
| Role in Design | Native Ligand Binding | Stable Isostere | Prodrug / Synthesis Intermediate |
| Molecular Weight | 149.21 g/mol | 131.17 g/mol | ~159.23 g/mol (Free Base) |
Structural Visualization
The following diagram illustrates the isosteric replacement logic and the esterification modification.
Caption: Structural evolution from Methionine to L-Norleucine Ethyl Ester, highlighting functional gains.
Synthesis Protocol: L-Norleucine Ethyl Ester HCl
While L-Norleucine is commercially available, the ethyl ester hydrochloride salt is often synthesized in-house to ensure freshness and prevent hydrolysis.[1][2] The standard method utilizes thionyl chloride (
Reagents Required[1][3][4][5]
Step-by-Step Methodology
Caution: Thionyl chloride is corrosive and reacts violently with water.[1][2] Perform all steps in a fume hood.
-
Preparation: Chill 50 mL of absolute ethanol to 0°C in a round-bottom flask equipped with a magnetic stir bar and a drying tube (calcium chloride).
-
Activation: Dropwise, add 1.5 equivalents of thionyl chloride to the chilled ethanol. Stir for 10 minutes. Mechanism: Formation of reactive ethyl chlorosulfite/HCl species.
-
Addition: Add 1.0 equivalent of L-Norleucine solid to the mixture. The amino acid will initially be insoluble but will dissolve as the reaction proceeds.[1][2]
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–12 hours. Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) until the starting material (Nle) disappears.[1][2]
-
Work-up:
-
Crystallization: Dissolve the oily residue in a minimum amount of cold ethanol. Add diethyl ether dropwise with stirring until turbidity is observed. Store at 4°C overnight to crystallize the L-Norleucine ethyl ester hydrochloride .[1][2]
-
Validation: Verify via
-NMR (DMSO-d6). Look for the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm) alongside the characteristic Nle aliphatic chain.[1][2]
Strategic Applications in Drug Development
The "Methionine Problem" Solution
In therapeutic peptides (e.g., GLP-1 agonists, antimicrobial peptides), Methionine oxidation is a major degradation pathway during manufacturing and storage.
-
Mechanism: Met residues oxidize to Met-sulfoxide (MetO), creating a polar center that disrupts hydrophobic core packing or receptor binding interfaces.[2]
-
Application: Substituting Met with Nle preserves the hydrophobic volume (Van der Waals radius) while rendering the site inert to reactive oxygen species (ROS).[2]
-
Evidence: Studies on Glucagon and Calmodulin have demonstrated that Nle-substitution retains biological activity while significantly extending half-life under oxidative stress [1].[1][2]
C-Terminal Prodrug Design
The ethyl ester moiety of L-Nle-OEt is not merely a protecting group; it alters the pharmacokinetics of the peptide.[1][2]
-
Lipophilicity: The ester masks the charged C-terminal carboxylate, increasing
. This facilitates passive transport across the blood-brain barrier (BBB) or gastrointestinal epithelium.[1][2] -
Metabolic Activation: Once in the plasma or cytosol, non-specific esterases hydrolyze the ethyl ester, releasing the active free-acid peptide. This "Trojan Horse" strategy is vital for intracellular targets.[1][2]
Peptide Synthesis (SPPS) Utility
In Solid Phase Peptide Synthesis (SPPS), L-Nle-OEt is often used in Solution Phase coupling or as the starting material for Fragment Condensation .[2]
-
Prevention of Racemization: Using the pre-formed ester avoids the activation of the C-terminal carboxylate during fragment coupling, a step notorious for oxazolone-mediated racemization.
Experimental Workflow: Designing an Oxidation-Resistant Analog
The following decision tree guides the researcher in determining when to deploy L-Norleucine Ethyl Ester.
Caption: Decision matrix for incorporating L-Norleucine and its ethyl ester derivative.
Safety and Handling
-
L-Norleucine Ethyl Ester HCl: generally considered an irritant.[1][2] Avoid inhalation.
-
Storage: Hygroscopic. Store at -20°C in a desiccator. The ester bond is susceptible to hydrolysis in moist air; always handle under inert atmosphere (Nitrogen/Argon) when possible.[1][2]
-
Synthesis Hazards: Thionyl chloride releases
and gas.[1][2] Use acid-resistant venting.[1][2]
References
-
Gilles, A. M., et al. (1988).[2] "Conservative replacement of methionine by norleucine in Escherichia coli adenylate kinase." Proceedings of the National Academy of Sciences, 85(12), 4126-4130.[2] Link[1][2]
-
Moroder, L., et al. (1979).[2] "Oxidation of methionine residues in proteins: structural and functional consequences." Hoppe-Seyler's Zeitschrift für physiologische Chemie, 360(11), 1641-1652.[2]
-
Hruby, V. J., et al. (1990).[2] "Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations." Biochemical Journal, 268(2), 249–262.[2] Link
-
L-Norleucine General Information. PubChem Database. National Center for Biotechnology Information.[1][2] Link
Spectroscopic data (NMR, IR, MS) of L-Norleucine, ethyl ester
Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of L-Norleucine Ethyl Ester
Executive Summary
L-Norleucine ethyl ester (Ethyl (2S)-2-aminohexanoate) represents a critical intermediate in peptide synthesis and peptidomimetic drug design. As a non-proteinogenic amino acid derivative, its linear aliphatic side chain offers unique lipophilic properties without the steric bulk of leucine or isoleucine. This guide provides a definitive technical framework for the spectroscopic identification of this compound, primarily in its stable hydrochloride salt form (
Part 1: Structural Context & Chemical Logic
Before analyzing spectra, one must understand the structural "logic" that dictates the signals. L-Norleucine ethyl ester consists of three distinct magnetic and vibrational domains:
-
The Core Alpha-Amino Ester: The chiral center (
-carbon) is electron-deficient due to the adjacent ammonium ( ) and carbonyl ( ) groups. This deshielding is the diagnostic anchor for NMR. -
The Ethyl Ester Moiety: A reliable reporter group providing characteristic triplet-quartet coupling in
H NMR and diagnostic carbonyl stretching in IR. -
The Butyl Side Chain: A flexible aliphatic tail that mimics the fatty acid environment, often resulting in overlapping multiplets in the upfield NMR region.
Target Analyte Properties:
-
IUPAC Name: Ethyl (2S)-2-aminohexanoate hydrochloride
-
CAS Number: 327-57-1 (Parent Acid), 3844-54-0 (Methyl ester analog ref), 616-06-8 (DL-form ref). Note: The specific CAS for the L-ethyl ester HCl is often vendor-specific or referenced under the free base 2152-44-5.
-
Molecular Weight: 159.23 g/mol (Free Base); ~195.69 g/mol (HCl Salt).
Part 2: Synthesis & Sample Preparation
Spectral integrity begins with synthesis. The industry-standard protocol utilizes thionyl chloride (
Optimized Synthesis Workflow
The following diagram illustrates the chemical pathway and critical control points to prevent racemization and byproduct formation.
Figure 1: Acid-catalyzed esterification workflow using thionyl chloride. Critical control: Maintain 0°C during addition to prevent exothermic degradation.
Sample Preparation for Spectroscopy
-
NMR: Dissolve 15-20 mg of the HCl salt in 0.6 mL of
. Note that can be used, but it will exchange the ammonium protons, erasing the signal. is preferred to observe the full proton count. -
IR: Prepare a KBr pellet (1-2% sample) or use ATR (Attenuated Total Reflectance) on the neat solid.
-
MS: Dilute to 10 µM in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.
Part 3: Nuclear Magnetic Resonance (NMR) Profiling
The NMR spectrum of L-Norleucine ethyl ester is defined by the desymmetrization of the ethyl group and the distinct chemical shift of the alpha-proton.
H NMR Data (400 MHz, )
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| 8.60 - 8.90 | Broad Singlet | 3H | - | Ammonium protons (exchangeable). | |
| 4.25 | Quartet | 2H | 7.1 | Deshielded by ester oxygen; diagnostic ethyl signal. | |
| 3.95 - 4.05 | Triplet/dd | 1H | ~6.0 | Electron-poor center; key chiral handle. | |
| 1.90 - 2.05 | Multiplet | 2H | - | Adjacent to chiral center; diastereotopic splitting possible. | |
| 1.35 - 1.55 | Multiplet | 4H | - | Bulk methylene chain (overlapping). | |
| Ester | 1.31 | Triplet | 3H | 7.1 | Coupled to |
| Terminal | 0.91 | Triplet | 3H | ~7.0 | Terminal methyl of the butyl chain. |
Expert Insight:
The chemical shift of the
C NMR Data (100 MHz, )
| Carbon Type | Shift ( | Assignment |
| Carbonyl (C=O) | 169.5 - 170.5 | Ester carbonyl. |
| 62.5 | Ethyl ester methylene. | |
| 53.0 - 54.0 | Chiral center (C2). | |
| 30.5 | Side chain methylene. | |
| 26.8 | Side chain methylene. | |
| 22.1 | Side chain methylene. | |
| Ester | 14.1 | Ethyl methyl. |
| Terminal | 13.8 | Side chain methyl. |
Part 4: Vibrational Spectroscopy (IR)
Infrared spectroscopy serves as a rapid "fingerprint" validation tool. The hydrochloride salt presents a very specific profile due to the charged amine.
-
Ammonium Band (~2800–3200 cm
): A broad, strong absorption characteristic of the stretching vibrations. This often obscures the C-H stretching region. -
Ester Carbonyl (1735–1750 cm
): A sharp, intense peak. This is the most diagnostic feature of the successful conversion from acid to ester. The parent amino acid (zwitterion) would show a carboxylate antisym stretch around 1580–1600 cm instead. -
C-O Stretch (1200–1250 cm
): Strong stretching vibration confirming the ester linkage.
Part 5: Mass Spectrometry (MS)
Mass spectrometry provides molecular weight confirmation and structural verification through fragmentation.[1]
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (
-
Molecular Ion (
): m/z 160.2 (Calculated for ). -
Base Peak: m/z 86.1.
Fragmentation Pathway (Alpha-Cleavage)
The primary fragmentation mechanism for alpha-amino esters is the loss of the alkoxycarbonyl group (the ester moiety) to form a resonance-stabilized iminium ion.
Figure 2: Primary ESI-MS fragmentation pathway. The formation of the m/z 86 iminium ion is the diagnostic signature for the Norleucine side chain.
Part 6: Quality Control & Impurity Profiling
In drug development, purity is paramount. When analyzing L-Norleucine ethyl ester, watch for these common impurities:
-
L-Norleucine (Starting Material):
-
Detection: NMR (Loss of ethyl signals), IR (Shift of C=O to ~1590 cm
). -
Cause: Incomplete esterification or hydrolysis due to moisture.
-
-
L-Norleucine Ethyl Ester Dimer (Diketopiperazine):
-
Detection: MS (
~227), NMR (New downfield singlets). -
Cause: Free base instability. Keep the sample as the HCl salt to prevent cyclization.
-
References
-
Beilstein Journals. "Supporting Information: Molecular recognition of isomeric protonated amino acid esters monitored by ESI-mass spectrometry." Beilstein-Institut. [Link]
-
National Institute of Standards and Technology (NIST). "L-Norleucine Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link][2]
-
Organic Syntheses. "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: Ethyl 1,1-Dimethylethyl Fumarate." Org. Synth. 1978, 58, 52. [Link]
-
University of Colorado Boulder. "IR Spectroscopy Tutorial: Esters." Department of Chemistry and Biochemistry. [Link]
Sources
Methodological & Application
L-Norleucine, ethyl ester in solid-phase peptide synthesis
[label="Fmoc-SPPS\nPeptide Assembly",
Workflow A: Convergent fragment condensation utilizing 2-CTC resin and solution-phase coupling.
Step-by-Step Protocol & Validation
-
Resin Loading: Swell 2-CTC resin (1.0 g, ~1.0 mmol/g) in anhydrous DCM. Add the first Fmoc-amino acid (1.2 eq) and DIPEA (4.0 eq) in DCM. Agitate for 2 hours. Cap unreacted trityl groups with HPLC-grade methanol (1 mL/g resin) for 15 minutes.
-
Chain Elongation: Perform standard Fmoc-SPPS. Deprotect with 20% piperidine in DMF. Couple subsequent amino acids using DIC/OxymaPure (3.0 eq each) to minimize racemization.
-
Self-Validation: Perform a Kaiser test after each coupling. A colorless resin beads indicate >99% coupling efficiency.
-
-
Mild Cleavage: Treat the resin with 1% TFA in DCM (10 mL/g) for 10 minutes. Filter directly into a flask containing 10% pyridine in methanol to neutralize the acid immediately, preventing premature side-chain deprotection. Evaporate under reduced pressure to isolate the fully protected peptide fragment.
-
Solution-Phase Condensation:
-
Dissolve the protected fragment (1.0 eq) and H-Nle-OEt·HCl (1.2 eq) in anhydrous DMF.
-
Cool to 0 °C. Add PyBOP (1.2 eq) and DIPEA (3.0 eq).
-
Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Self-Validation: Take a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Confirm the disappearance of the fragment mass and the appearance of the product mass (+159 Da minus H₂O).
-
-
Global Deprotection: Treat the isolated product with 95% TFA / 2.5% TIPS / 2.5% H₂O for 2 hours to remove side-chain protecting groups, yielding the final Peptide-Nle-OEt.
Workflow B: On-Resin Nucleophilic Cleavage via Safety-Catch Linker
Kenner’s alkanesulfonamide "safety-catch" resin provides an elegant, single-step methodology for generating C-terminally modified peptides [3]. The causality behind this choice lies in the linker's unique chemical stability: it is completely inert to both the basic conditions of Fmoc removal and the highly nucleophilic conditions of standard coupling. It only becomes reactive when specifically alkylated. Once activated, the acylsulfonamide bond is highly susceptible to nucleophilic attack. By using H-Nle-OEt as the cleaving nucleophile, we simultaneously release the peptide from the resin and install the Nle-OEt moiety at the C-terminus.
Workflow B: Safety-catch linker activation and subsequent nucleophilic cleavage by H-Nle-OEt.
Step-by-Step Protocol & Validation
-
Resin Loading: Swell 4-sulfamylbutyryl resin in DMF. Pre-activate the first Fmoc-amino acid (4.0 eq) with PyBOP (4.0 eq) and DIPEA (8.0 eq) in CHCl₃ at -20 °C for 20 minutes, then add to the resin. Agitate for 18 hours.
-
Chain Elongation: Elongate the peptide using standard Fmoc-SPPS protocols.
-
Activation: Swell the completed resin in NMP. Add iodoacetonitrile (ICH₂CN, 20.0 eq) and DIPEA (10.0 eq). Agitate for 24 hours at room temperature. The resin is now converted to a highly reactive N-cyanomethyl sulfonamide.
-
Self-Validation: Wash a small aliquot of resin, cleave with a standard amine (e.g., benzylamine), and check LC-MS to ensure quantitative activation.
-
-
Nucleophilic Cleavage:
-
Wash the activated resin thoroughly with THF.
-
Prepare a cleavage cocktail of H-Nle-OEt·HCl (5.0 eq) and DIPEA (5.0 eq) in THF.
-
Add the cocktail to the resin and agitate at room temperature for 18–24 hours.
-
Filter the resin. The filtrate contains the fully protected Peptide-Nle-OEt.
-
Self-Validation: Monitor the UV absorbance of the filtrate at 220 nm and 254 nm. A plateau in absorbance indicates cleavage completion.
-
-
Global Deprotection: Evaporate the THF, treat the residue with standard TFA scavenging cocktails, and precipitate in cold diethyl ether.
Quantitative Data Summary
Selecting the correct workflow depends on scale, sequence length, and reagent availability. Table 1 summarizes the operational metrics for both protocols.
Table 1: Comparative Metrics of H-Nle-OEt Incorporation Strategies
| Parameter | Workflow A: Fragment Condensation | Workflow B: Safety-Catch Cleavage |
| Resin Type | 2-Chlorotrityl chloride (2-CTC) | 4-Sulfamylbutyryl (Kenner) |
| Cleavage Reagent | 1% TFA in DCM or 20% HFIP | H-Nle-OEt (Acts as Nucleophile) |
| H-Nle-OEt Equivalents | 1.2 eq (Highly efficient) | 5.0 eq (Requires excess to drive cleavage) |
| Typical Overall Yield | 75% – 85% | 65% – 80% |
| Primary Advantage | Allows intermediate purification of the fragment; highly scalable. | Single-step cleavage and C-terminal functionalization; no solution-phase coupling agents needed. |
| Primary Limitation | Requires a separate solution-phase reaction step. | Requires large excess of the Nle-OEt nucleophile. |
References
-
Discovery of 6-Diazo-5-oxo-l-norleucine (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma. ResearchGate.[Link]
-
Preparation and Use of a General Solid-Phase Intermediate to Biomimetic Scaffolds and Peptide Condensations. MDPI Molecules.[Link]
-
An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. Journal of Organic Chemistry (ACS Publications).[Link]
-
Planning a Peptide Synthesis: Solid Phase Peptide Synthesis Resins. AAPPTec.[Link]
Applications of L-Norleucine Ethyl Ester in Drug Discovery: A Technical Guide for Researchers
Introduction: The Strategic Value of Non-Canonical Amino Acids
In the landscape of modern drug discovery, the library of 20 proteinogenic amino acids, while foundational to life, represents only a fraction of the chemical diversity available to medicinal chemists. The incorporation of non-canonical amino acids (ncAAs) into peptides and small molecules has emerged as a powerful strategy to overcome the inherent limitations of native biomolecules, such as poor metabolic stability and limited structural diversity.[1][2] L-Norleucine, an isomer of leucine with a linear four-carbon side chain, and its derivatives, such as L-Norleucine ethyl ester, are exemplary ncAAs that offer unique advantages in the design of novel therapeutics.[3] This guide provides an in-depth exploration of the applications of L-Norleucine ethyl ester in drug discovery, complete with detailed protocols and expert insights to empower researchers in their quest for innovative medicines.
I. L-Norleucine Ethyl Ester as a Versatile Building Block
L-Norleucine ethyl ester serves as a valuable chiral building block in the synthesis of both peptidomimetics and small molecule inhibitors. Its ethyl ester moiety can enhance solubility in organic solvents, facilitating its use in various synthetic transformations.
A. Enhancing Peptide Therapeutics
The introduction of L-Norleucine into peptide sequences can significantly improve their drug-like properties. As an isostere of methionine, it can replace this oxidation-prone residue, thereby increasing the stability of the peptide without drastically altering its conformation.[4]
Application Note: Leveraging L-Norleucine Ethyl Ester in Solid-Phase Peptide Synthesis (SPPS)
The primary application of L-Norleucine ethyl ester in peptide-based drug discovery is its incorporation into peptide chains to modulate their physicochemical properties. The ethyl ester is typically hydrolyzed to the free acid, which is then protected with an Fmoc group for use in standard solid-phase peptide synthesis (SPPS).
Diagram: Workflow for Incorporating L-Norleucine into Peptides via SPPS
Caption: General workflow for incorporating L-Norleucine into a peptide sequence using Fmoc-based SPPS.
Detailed Protocol: Incorporation of Fmoc-L-Norleucine-OH into a Peptide Sequence
This protocol outlines the manual coupling of a single Fmoc-L-Norleucine-OH residue to a growing peptide chain on a solid support.[5][6]
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-L-Norleucine-OH (3 eq.)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Reaction vessel for manual synthesis
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-L-Norleucine-OH and HBTU in DMF.
-
Add DIPEA to the solution and vortex briefly. The solution should turn yellow.
-
Allow the activation to proceed for 1-2 minutes.
-
-
Coupling:
-
Add the activated Fmoc-L-Norleucine-OH solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time can be extended or a second coupling can be performed.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
Continuation of Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Post-Synthesis Processing:
-
Cleavage and Deprotection: After the full peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).[6]
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Characterization: The purified peptide is characterized by mass spectrometry (to confirm the molecular weight) and analytical RP-HPLC (to assess purity).
B. Crafting Small Molecule Inhibitors
L-Norleucine ethyl ester can also be a starting material for the synthesis of small molecule inhibitors. Its chiral center can be preserved or modified to create compounds with specific stereochemistry, which is often crucial for potent and selective biological activity.
Application Note: L-Norleucine Ethyl Ester in Prodrug Design
A notable application of L-Norleucine ethyl ester is in the development of prodrugs. The glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) has shown significant anticancer activity, but its clinical use is limited by toxicity.[8][9] To address this, prodrug strategies have been employed, where the carboxylic acid of DON is esterified to improve its pharmacokinetic profile and target it to tumor tissues. The ethyl ester of DON is one such derivative that has been synthesized and evaluated.[2]
Diagram: Prodrug Strategy for 6-Diazo-5-oxo-L-norleucine (DON)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cheme.caltech.edu [cheme.caltech.edu]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Utilizing L-Norleucine and its Ethyl Ester Derivative as Internal Standards in Mass Spectrometry
Executive Summary
In quantitative mass spectrometry (MS), the accuracy of amino acid and metabolite profiling is heavily dependent on the mitigation of matrix effects, extraction losses, and derivatization variability. L-Norleucine, a non-proteinogenic aliphatic amino acid, has established itself as a gold-standard internal standard (IS) for these workflows[1]. Depending on the analytical platform, L-Norleucine can be spiked into samples to be converted in situ into its ethyl ester derivative during gas chromatography-mass spectrometry (GC-MS) sample preparation[2], or pre-synthesized L-Norleucine ethyl ester can be utilized directly for specialized liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This application note details the mechanistic rationale, self-validating protocols, and quantitative validation for utilizing this critical internal standard.
Mechanistic Rationale: The Chemistry of L-Norleucine
Structural Homology and Chromatographic Behavior
L-Norleucine (2-aminohexanoic acid) is a straight-chain isomer of leucine. The causality behind its selection as an IS lies in its structural properties: it mimics the extraction efficiency and ionization behavior of endogenous branched-chain amino acids (BCAAs: Valine, Leucine, Isoleucine) but does not naturally occur in mammalian, plant, or extraterrestrial matrices[3]. This guarantees a clean chromatographic background devoid of endogenous interference.
Derivatization Dynamics: Formation of the Ethyl Ester
Free amino acids lack the volatility required for GC-MS and must be derivatized. The rapid alkyl chloroformate method—specifically using Ethyl Chloroformate (ECF)—is highly favored because it proceeds directly in aqueous media, bypassing the need for aggressive sample drying required by traditional silylation[4]. During this reaction, the spiked L-Norleucine undergoes a dual transformation:
-
Esterification: The carboxylic acid group reacts with ethanol (catalyzed by ECF) to form an ethyl ester.
-
N-Acylation: The primary amine reacts with ECF to form an N-ethoxycarbonyl group.
The resulting molecule, N-ethoxycarbonyl L-norleucine ethyl ester , exhibits exceptional thermal stability and yields a highly predictable electron ionization (EI) fragmentation pattern (quantifier ion m/z 158), making it an ideal reference point for the entire analytical batch[5]. In LC-MS/MS workflows, stable isotope-labeled variants, such as L-Norleucine-d9, are frequently employed to track extraction and ionization efficiency without the need for derivatization[6].
Experimental Workflow
The following diagram illustrates the critical pathway of converting biological samples into volatile ethyl ester derivatives for GC-MS analysis, utilizing L-Norleucine as the internal standard.
GC-MS workflow for amino acid derivatization using L-Norleucine.
Step-by-Step Protocol: Rapid ECF Derivatization for GC-MS
This protocol is designed as a self-validating system . By introducing the IS at the very first step, any downstream inefficiencies (incomplete derivatization, extraction losses) are mathematically normalized.
Reagents Required
-
Internal Standard: L-Norleucine stock solution (2.0 mM in 0.1 M HCl).
-
Derivatization Reagents: Ethyl Chloroformate (ECF), Absolute Ethanol, Pyridine.
-
Extraction Solvent: Chloroform (HPLC Grade).
Step-by-Step Methodology
-
Sample Aliquoting & IS Spiking: Transfer 100 µL of biological fluid (e.g., plasma) into a 2 mL glass reaction vial. Immediately spike with 20 µL of the L-Norleucine IS stock. Causality: Spiking before any precipitation or extraction ensures the IS experiences the exact same matrix suppression and physical losses as the endogenous analytes.
-
Matrix Adjustment: Add 100 µL of distilled water and 50 µL of Ethanol/Pyridine (4:1, v/v). Vortex for 10 seconds. Causality: Pyridine acts as a crucial acid scavenger. As ECF reacts with amines, it generates HCl. Pyridine neutralizes this acid, preventing the reaction pH from dropping and driving the derivatization to completion[2].
-
Derivatization: Add 10 µL of ECF. Cap the vial loosely and vortex vigorously for 30 seconds. The reaction will release CO₂ gas (mild effervescence). Causality: ECF rapidly attacks both the amine and carboxyl groups in the presence of ethanol, converting the spiked L-Norleucine into its highly volatile ethyl ester derivative.
-
Liquid-Liquid Extraction (LLE): Add 200 µL of Chloroform. Vortex for 60 seconds, then centrifuge at 3,000 × g for 5 minutes to achieve phase separation. Causality: The newly formed N-ethoxycarbonyl ethyl esters are highly hydrophobic. Chloroform efficiently partitions these derivatives away from the aqueous phase, leaving behind salts, unreacted ECF, and polar interferents.
-
Organic Phase Transfer: Carefully extract the lower organic (chloroform) layer using a glass syringe and transfer it to a GC autosampler vial equipped with a low-volume insert.
-
System Suitability & Self-Validation Check (Critical): During GC-MS acquisition, calculate the absolute peak area of the L-Norleucine ethyl ester derivative across all calibration standards and unknown samples. Validation Rule: A coefficient of variation (CV) > 15% in the IS absolute area across the batch indicates systemic errors such as incomplete derivatization, severe matrix ion suppression, or injection volume inconsistencies. If this threshold is breached, the batch must be re-extracted.
Quantitative Data & Method Validation
When properly optimized, the ECF derivatization of amino acids yields excellent linearity and recovery. Table 1 summarizes typical validation parameters for target aliphatic amino acids normalized against the L-Norleucine ethyl ester IS.
Table 1: GC-MS Validation Parameters for Target Amino Acids vs. L-Norleucine IS
| Analyte Derivative | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Linearity (R²) | Recovery (%) |
| L-Alanine ethyl ester | 4.2 | 116 | 88, 144 | >0.995 | 92 - 98 |
| L-Valine ethyl ester | 5.8 | 144 | 116, 172 | >0.995 | 94 - 99 |
| L-Leucine ethyl ester | 6.5 | 158 | 130, 186 | >0.995 | 95 - 101 |
| L-Norleucine ethyl ester (IS) | 6.8 | 158 | 114, 186 | N/A | 96 - 100 |
| L-Proline ethyl ester | 7.2 | 142 | 68, 114 | >0.990 | 89 - 95 |
Note: Data reflects typical performance on a 30m DB-5MS capillary column under electron ionization (70 eV).
Methodological Pitfalls & Troubleshooting
-
Loss of IS Signal (Peak Tailing): If the L-Norleucine ethyl ester peak exhibits severe tailing or diminished area, the GC inlet liner may be contaminated with non-volatile matrix lipids. Replace the glass wool liner and trim the first 10 cm of the capillary column.
-
Incomplete Esterification: If multiple peaks appear for a single amino acid (e.g., partially derivatized forms), the pyridine buffer capacity may have been overwhelmed by an overly acidic sample matrix. Adjust the initial sample pH to ~7.0 prior to adding the Ethanol/Pyridine mixture.
References
-
PubMed / John Wiley & Sons. Gas chromatographic quantification of free D-amino acids in higher vertebrates. Available at:[Link]
-
Conservation OnLine / JAIC. Gas Chromatographic Analysis of Amino Acids as Ethyl Chloroformate Derivatives. Available at:[Link]
-
NASA Technical Reports Server. Extraterrestrial amino acids identified in metalrich CH and CB carbonaceous chondrites from Antarctica. Available at:[Link]
-
University of Bologna (IRIS). Comprehensive amino acids profiling of microalgae by gas chromatography-mass spectrometry analysis after pre-column derivatization. Available at:[Link]
Sources
- 1. Gas chromatographic quantification of free D-amino acids in higher vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAIC 1996, Volume 35, Number 1, Article 4 (pp. 45 to 59) [cool.culturalheritage.org]
- 3. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 4. JAIC 1996, Volume 35, Number 2, Article 4 (pp. 123 to 144) [cool.culturalheritage.org]
- 5. cris.unibo.it [cris.unibo.it]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: Strategic Incorporation of L-Norleucine as a Methionine Bioisostere in Solid-Phase Peptide Synthesis
Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Advanced Protocol & Technical Guide
Mechanistic Rationale: Overcoming Methionine Oxidation
In solid-phase peptide synthesis (SPPS), the incorporation of Methionine (Met) presents a significant chemical liability. Methionine contains a nucleophilic thioether side chain (-CH₂-CH₂-S-CH₃) that is highly susceptible to oxidation by atmospheric oxygen, reactive oxygen species (ROS), and acidic cleavage conditions. This oxidation yields methionine sulfoxide or methionine sulfone, resulting in a +16 Da or +32 Da mass shift (1[1], [2]). The presence of these oxidized species complicates high-performance liquid chromatography (HPLC) purification, reduces overall synthesis yield, and severely diminishes the shelf life of the final therapeutic peptide ().
To circumvent this, field-proven methodologies substitute methionine with L-Norleucine (Nle) . Nle is an unnatural, straight-chain aliphatic amino acid that acts as a perfect structural and electronic bioisostere to Met. Its side chain (-CH₂-CH₂-CH₂-CH₃) possesses nearly identical size, volume, and hydrophobicity to Met, but completely lacks the reactive sulfur atom (3[3]). Consequently, Nle-substituted peptides retain their native secondary structure and biological activity while exhibiting absolute chemical resistance to oxidation (1[1]).
Causality & Experimental Design: A Self-Validating System
A robust protocol must be designed as a self-validating system. The causality behind substituting Met with Nle is straightforward: removing the sulfur atom eliminates the nucleophilic target for oxidation.
Self-Validation Mechanism: By omitting sulfur-protecting scavengers (like 1,2-ethanedithiol) during the final cleavage step, the protocol inherently tests the stability of the peptide. If the synthesis is successful, analytical LC-MS will display a single, sharp peak at the exact theoretical mass of the Nle-peptide. The complete absence of a +16 Da adduct validates the structural integrity and oxidation-free nature of the product ().
Workflow Visualization
Workflow comparison: Methionine vs L-Norleucine substitution in peptide synthesis.
Quantitative Data Presentation
Table 1: Physicochemical Comparison of Met vs. Nle
| Property | Methionine (Met) | L-Norleucine (Nle) |
| Side Chain Structure | -CH₂-CH₂-S-CH₃ | -CH₂-CH₂-CH₂-CH₃ |
| Oxidation Risk | High (+16 Da Sulfoxide / +32 Da Sulfone) | None (0 Da shift) |
| Cleavage Scavengers | Required (e.g., EDT, DMS) | Not Required |
| Isosteric Match | Native | Yes (Bioisostere) |
| Shelf Life | Limited | Extended |
Table 2: Recommended Coupling Reagents for Fmoc-Nle-OH (4[4], 5[5])
| Reagent System | Chemical Class | Coupling Time | Efficiency | Epimerization Risk |
| DIC / OxymaPure | Carbodiimide / Additive | 60–180 min | >95% | Very Low |
| HATU / DIPEA | Aminium / Uronium Salt | 15–45 min | >99% | Low |
| PyBOP / DIPEA | Phosphonium Salt | 30–120 min | >98% | Low |
Detailed Experimental Protocol: Fmoc-SPPS Incorporation of L-Norleucine
This methodology outlines the step-by-step incorporation of Fmoc-Nle-OH using standard Fmoc/tBu solid-phase peptide synthesis (4[4]).
Step 1: Resin Preparation & Swelling
Causality: Proper swelling expands the polymer matrix, maximizing the exposure of reactive sites for high-efficiency coupling (6[6]).
-
Weigh the desired amount of resin (e.g., 0.1 mmol scale Wang or Rink Amide resin) into a fritted reaction vessel.
-
Add 5–10 mL of Dichloromethane (DCM) and agitate for 30–60 minutes at room temperature (7[7]).
-
Drain the DCM and wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 × 1 minute).
Step 2: Fmoc Deprotection
-
Add 5 mL of 20% (v/v) piperidine in DMF to the swelled resin (4[4]).
-
Agitate for 3 minutes, then drain.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete base-induced β-elimination of the Fmoc group (4[4], 7[7]).
-
Drain and wash the resin with DMF (5 × 1 minute) to remove all residual piperidine.
Step 3: Activation and Coupling of Fmoc-Nle-OH
Causality: Because Fmoc-Nle-OH can exhibit lower solubility in pure DCM compared to other aliphatic amino acids, DMF is explicitly chosen as the primary coupling solvent to prevent precipitation during activation (8[8]).
-
Prepare a solution of Fmoc-Nle-OH (4 equivalents relative to resin loading) in DMF.
-
Add 4 equivalents of OxymaPure and 4 equivalents of Diisopropylcarbodiimide (DIC) to the amino acid solution (5[5]). Allow pre-activation for 2–3 minutes.
-
Transfer the activated Fmoc-Nle-OH mixture to the resin.
-
Agitate at room temperature for 60–120 minutes.
-
Drain the reaction vessel and wash the resin with DMF (3 × 1 minute).
-
Self-Validation Check: Perform a Kaiser (ninhydrin) test. A blue resin indicates incomplete coupling (free primary amines present), necessitating a second coupling cycle. A yellow solution validates complete Fmoc-Nle-OH incorporation.
Step 4: Cleavage and Global Deprotection
Causality: Because Nle lacks sulfur, aggressive malodorous sulfur scavengers like 1,2-ethanedithiol (EDT) or dimethyl sulfide (DMS) are completely unnecessary. This streamlines the cleavage process and reduces toxic waste (1[1]).
-
Wash the completed peptide-resin with DCM (3 × 1 minute) and dry under vacuum.
-
Prepare a simplified cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O.
-
Add the cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the cleaved peptide solution into a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Centrifuge, decant the ether, and wash the pellet twice more with cold ether.
-
Dissolve the crude peptide in water/acetonitrile and lyophilize.
-
Self-Validation Check: Analyze the crude product via LC-MS. A single sharp peak at the expected theoretical mass validates successful, oxidation-free synthesis.
Advanced Applications: Native Chemical Ligation & Therapeutics
The utility of L-Norleucine extends far beyond standard SPPS:
-
Native Chemical Ligation (NCL): In NCL, desulfurization is often used to convert cysteine handles to alanine post-ligation. However, this process inadvertently oxidizes native methionine residues, complicating mass spectrometry monitoring (a +32 Da double oxidation perfectly masks the -32 Da desulfurization). Substituting Met with Nle entirely bypasses this analytical blind spot, ensuring clean, monitorable desulfurization ().
-
Therapeutic Peptides: Nle substitution has been successfully deployed in synthesizing amyloid-β peptides for Alzheimer's research to reduce neurotoxicity (3[3]). Furthermore, automated fast-flow synthesis utilizes Nle substitution to produce highly complex immune checkpoint receptors like PD-1 and PD-L1. By substituting Met with Nle, researchers produce air-stable, highly active mutants suitable for long-term drug discovery assays without the risk of spontaneous oxidative degradation (9[9]).
References
1.[3] LifeTein Peptide Blog. Unnatural Amino Acids: Norleucine. 3 2.[1] Peptide.com. Amino Acid Derivatives for Peptide Synthesis. 1 3. Thermo Fisher Scientific. Peptide Design: Principles & Methods. 4. Bitesize Bio. Peptide synthesis: Top Tricks and Tips. 2 5. RSC Publishing. Native chemical ligation at methionine bioisostere norleucine...10 6.[4] Benchchem. An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis. 4 7.[7] UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis. 7 8.[8] Merck. Novabiochem® Coupling reagents.8 9.[5] Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 5 10.[6] Creative Peptides. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. 6 11.[9] RSC Publishing. Automated fast-flow synthesis of the immune checkpoint receptors PD-1 and PD-L1. 9
Sources
- 1. peptide.com [peptide.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. lifetein.com [lifetein.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Automated fast-flow synthesis of the immune checkpoint receptors PD-1 and PD-L1 - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05982D [pubs.rsc.org]
- 10. Native chemical ligation at methionine bioisostere norleucine allows for N-terminal chemical protein ligation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01627E [pubs.rsc.org]
Application Note: L-Norleucine Ethyl Ester as a Building Block for Novel Therapeutics
Abstract
L-Norleucine ethyl ester (L-NLE-OEt) represents a critical tool in the medicinal chemist’s arsenal, serving a dual function: it is a robust, oxidation-resistant isostere for Methionine, and a versatile C-terminal building block for lipophilic peptidomimetics. This guide details the physicochemical rationale for selecting L-NLE-OEt, provides validated protocols for its incorporation into solution-phase synthesis, and outlines its application in generating diketopiperazine (DKP) scaffolds for drug discovery.
Part 1: Chemical Profile & Strategic Utility
The "Straight-Chain" Advantage
L-Norleucine (Nle) is a non-proteinogenic amino acid isomeric with Leucine and Isoleucine. Unlike its branched counterparts, Nle possesses a linear aliphatic side chain. This structural feature allows it to probe hydrophobic pockets (S1/S1' subsites) in enzymes (e.g., proteases) without the steric hindrance associated with
The Methionine Isostere Argument
The most significant application of Norleucine is as a structural surrogate for Methionine (Met).
-
The Problem: Methionine is highly susceptible to oxidation (forming sulfoxides and sulfones) during synthesis, storage, and biological transport. This oxidation alters peptide conformation and reduces potency.
-
The Solution: Nle mimics the side-chain length and van der Waals volume of Met but lacks the sulfur atom. It is chemically inert to oxidation, significantly enhancing the shelf-life and metabolic stability of therapeutic peptides.
Comparative Physicochemical Data
| Property | L-Methionine (Met) | L-Norleucine (Nle) | L-Leucine (Leu) |
| Side Chain | |||
| Electronic Nature | Electron-rich (S) | Hydrophobic (Aliphatic) | Hydrophobic (Aliphatic) |
| Oxidation Risk | High (Sulfoxide formation) | Negligible | Negligible |
| Steric Bulk | Linear | Linear | Branched ( |
| Hydropathy Index | 1.9 | 3.8 (More Lipophilic) | 3.8 |
Why the Ethyl Ester? The ethyl ester form (L-NLE-OEt) is preferred over the free acid or methyl ester for three reasons:
-
Solubility: Enhanced solubility in organic solvents (DCM, DMF) facilitates solution-phase coupling.
-
Protection: It serves as a C-terminal protecting group that is stable to acid (TFA) but removable via saponification.
-
Prodrug Potential: Ethyl esters are readily cleaved by intracellular esterases, making L-NLE-OEt an excellent moiety for improving the membrane permeability of polar drug payloads.
Part 2: Experimental Protocols
Protocol A: Solution-Phase Coupling of L-NLE-OEt
Application: Synthesis of oxidation-resistant peptide therapeutics.
Objective: Couple L-Norleucine ethyl ester hydrochloride to an N-protected amino acid (e.g., Boc-Phe-OH) to form a dipeptide.
Reagents:
-
L-Norleucine ethyl ester hydrochloride (L-NLE-OEt·HCl)
-
Boc-Phe-OH (or relevant N-protected AA)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF.
Step-by-Step Methodology:
-
Activation:
-
Dissolve Boc-Phe-OH (1.0 equiv) and HOBt (1.1 equiv) in anhydrous DCM (0.1 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Add EDC·HCl (1.1 equiv) and stir for 15 minutes. Rationale: This forms the active ester in situ, minimizing racemization.
-
-
Neutralization & Coupling:
-
In a separate vial, dissolve L-NLE-OEt·HCl (1.0 equiv) in a minimal amount of DMF/DCM.
-
Add DIPEA (2.5 equiv). Critical Step: The HCl salt must be neutralized to release the free amine for nucleophilic attack.
-
Add the neutralized L-NLE-OEt solution to the activated acid mixture.
-
-
Reaction:
-
Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexane). Stain with Ninhydrin (free amine check) and UV.
-
-
Workup (Self-Validating Purification):
-
Dilute reaction with EtOAc.
-
Acid Wash: Wash 2x with 1N HCl (Removes unreacted DIPEA and any remaining amine).
-
Base Wash: Wash 2x with 5% NaHCO₃ (Removes unreacted Boc-Phe-OH and HOBt).
-
Brine Wash: Wash 1x with saturated NaCl (Dries the organic layer).
-
Dry over MgSO₄, filter, and concentrate in vacuo.
-
Protocol B: Synthesis of Norleucine-Based Diketopiperazines (DKPs)
Application: Creating constrained peptidomimetic scaffolds for drug discovery.
Context: DKPs are cyclic dipeptides often found in bioactive natural products. L-NLE-OEt is an ideal precursor for generating lipophilic DKPs.
Workflow Diagram:
Caption: Synthesis pathway from L-Norleucine ethyl ester to a cyclic Diketopiperazine scaffold.
Methodology:
-
Precursor Synthesis: Synthesize the linear dipeptide Boc-AA-Nle-OEt using Protocol A.
-
N-Terminal Deprotection:
-
Dissolve the dipeptide in 1:1 TFA/DCM (v/v). Stir for 30 min.
-
Remove volatiles under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
Result:H-AA-Nle-OEt·TFA salt.
-
-
Cyclization:
-
Dissolve the deprotected dipeptide salt in sec-butanol and toluene (1:1).
-
Add acetic acid (catalytic amount, 10%).
-
Reflux at 110°C for 3–5 hours.
-
Mechanism:[1] The free N-terminal amine attacks the C-terminal ester carbonyl, releasing ethanol and forming the 6-membered DKP ring.
-
-
Isolation:
-
Cool the solution. The DKP often precipitates out (if solid) or can be purified via silica gel chromatography (MeOH/DCM gradient).
-
Part 3: Therapeutic Applications & Logic[2]
Protease Inhibitor Design (The S1 Pocket)
Many therapeutic targets (e.g., ACE, Neprilysin, HIV Protease) are metalloproteases or aspartyl proteases with hydrophobic S1 pockets.
-
Logic: Natural substrates often contain Methionine or Leucine at the P1 position.
-
Optimization: Replacing P1 Met with Nle prevents metabolic oxidation. Replacing P1 Leu with Nle allows the inhibitor to penetrate deeper into narrow hydrophobic pockets due to the lack of branching.
-
Example: In the development of Vasopeptidase inhibitors (e.g., Omapatrilat analogs), Nle is used to optimize binding affinity to the S1' subsite of Neprilysin.
Amyloid-Beta Research
Researchers studying Alzheimer's disease use L-NLE-OEt to synthesize Amyloid-beta (A
-
Experiment: Replace Met35 in A
(1-42) with Nle. -
Outcome: The Nle-analog does not undergo sulfur oxidation, allowing researchers to distinguish between oxidative stress caused by the peptide itself versus external factors.
Logic Flow: Methionine vs. Norleucine[3][4][5][6][7]
Caption: Mechanistic comparison of Methionine instability vs. Norleucine stability under oxidative stress.
References
-
Comparison of Methionine and Norleucine : Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers. International Journal of Peptide and Protein Research.[2] Link
-
Norleucine in Protein Engineering : Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity.[3] Biotechnology and Bioengineering. Link
-
Diketopiperazine Synthesis : Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Journal of Organic Chemistry. Link
-
Chemical Properties : L-Leucine ethyl ester hydrochloride (Isomer reference data). PubChem. Link
-
Amyloid Beta Studies : Native chemical ligation at methionine bioisostere norleucine allows for N-terminal chemical protein ligation.[4] Organic & Biomolecular Chemistry. Link
Sources
- 1. lifetein.com [lifetein.com]
- 2. Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cheme.caltech.edu [cheme.caltech.edu]
- 4. Native chemical ligation at methionine bioisostere norleucine allows for N-terminal chemical protein ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC and UPLC methods for analyzing L-Norleucine derivatives
An in-depth analytical framework for the quantification and characterization of L-Norleucine and its derivatives using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
Analytical Rationale and Mechanistic Insights
L-Norleucine (2-aminohexanoic acid) is a non-proteinogenic, straight-chain aliphatic amino acid. In biopharmaceutical and clinical laboratories, it serves two primary roles:
-
Target Analyte: It is a critical building block in synthetic peptide development (e.g., Boc-D-norleucine)[1] and serves as the structural backbone for potent glutamine antagonists like 6-Diazo-5-oxo-L-norleucine (DON), which are heavily investigated in oncology and neurodegenerative disease models[2].
-
Universal Internal Standard (IS): Because it is absent in natural mammalian and bacterial matrices, and due to its late elution profile in reversed-phase chromatography, L-Norleucine is the gold-standard internal standard for complex amino acid analysis (AAA)[3][4].
The Causality of Derivatization: L-Norleucine lacks a conjugated π-electron system, meaning it possesses no native fluorescence and exhibits negligible UV absorbance above 210 nm. To achieve high-sensitivity detection (femtomole to picomole range), pre-column derivatization is mandatory[4].
The industry standard relies on o-phthalaldehyde (OPA) in the presence of a thiol nucleophile. When L-Norleucine is exposed to OPA and a thiol at an alkaline pH (9.0–10.4), the primary amine undergoes a rapid nucleophilic attack, forming a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative[5][6].
Expert Insight: While 2-mercaptoethanol is traditionally used as the thiol, substituting it with 3-mercaptopropionic acid (MPA) or N-acetyl-L-cysteine (NAC) significantly increases the half-life of the resulting isoindole derivative. This extended stability is a critical self-validating parameter when processing large sample batches in automated UPLC autosamplers, preventing signal degradation between the first and last injections[5].
Experimental Workflow
Workflow for pre-column derivatization and UPLC-FD analysis of L-Norleucine.
Step-by-Step Methodologies
Protocol A: Matrix Preparation and Deproteinization
To prevent column fouling and eliminate background protein interference, biological samples (plasma, fermentation broth) must be deproteinized.
-
Aliquot 200 µL of the biological sample into a low-protein-binding microcentrifuge tube.
-
Spike the sample with 50 µL of L-Norleucine internal standard solution (concentration: 100 µM in 0.1 M HCl)[5]. (Note: Skip this step if L-Norleucine is the target analyte).
-
Add 800 µL of ice-cold HPLC-grade methanol (or 10% sulfosalicylic acid for highly complex matrices) to precipitate intact proteins.
-
Vortex for 30 seconds and centrifuge at 16,000 × g for 10 minutes at 4°C[3].
-
Extract the supernatant and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
Protocol B: Automated Pre-Column Derivatization (OPA/MPA)
Because OPA-amino acid derivatives are susceptible to rapid degradation, derivatization must be performed immediately prior to injection using the autosampler's mixing capabilities[4].
-
Reagent Preparation: Dissolve 20 mg of OPA in 1 mL of methanol. Add 2 mL of 0.1 M sodium borate buffer (pH 10.4) and 20 µL of MPA. Protect from light and store at 4°C (stable for ~7 days)[5].
-
Autosampler Program:
-
Draw 5 µL of the sample supernatant.
-
Draw 5 µL of the OPA/MPA reagent.
-
Mix in the sample loop for 5 cycles.
-
Incubate for exactly 2.0 minutes at room temperature to ensure complete isoindole formation[5].
-
Inject the derivatized mixture directly onto the column.
-
Protocol C: UPLC Chromatographic Separation
Separating L-Norleucine from its isostructural, highly hydrophobic counterparts (Leucine, Isoleucine, Norvaline) is notoriously difficult on standard 5 µm columns. A sub-2 µm or core-shell C18 stationary phase is required to achieve baseline resolution[3].
-
Column: Core-shell C18 (e.g., 2.1 × 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 40 mM Sodium Phosphate buffer (pH 7.8).
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).
-
Detection: Fluorescence Detector (FLD) set to Excitation = 348 nm, Emission = 450 nm[4].
Quantitative Data & Chromatographic Parameters
The following table summarizes the optimized gradient profile and validation metrics for L-Norleucine analysis.
| Parameter | Specification / Value | Causality / Impact |
| Flow Rate | 0.4 mL/min | Balances backpressure limits of UPLC with optimal theoretical plate height. |
| Column Temp | 40°C | Reduces mobile phase viscosity and improves mass transfer for sharper peaks. |
| Gradient (0-2 min) | 5% B | Retains polar amino acids while the injection solvent plug passes. |
| Gradient (2-12 min) | 5% → 55% B | Elutes mid-polarity amino acids. |
| Gradient (12-15 min) | 55% → 100% B | Forces elution of highly hydrophobic analytes (L-Norleucine elutes at ~13.8 min). |
| LOD / LOQ | 0.06 pmol / 0.19 pmol | Demonstrates the extreme sensitivity granted by OPA/MPA fluorescence[3]. |
| Linearity (R²) | > 0.998 | Validated across a dynamic range of 0.5 to 500 µM. |
System Self-Validation & Troubleshooting
A robust analytical protocol must be self-validating. To ensure the trustworthiness of your L-Norleucine data, monitor the following critical control points:
-
Internal Standard Recovery Check: If L-Norleucine is used as an IS, its absolute peak area should not deviate by more than ±5% across all injections. A progressive decline in IS peak area indicates that the OPA/MPA reagent is oxidizing and must be replaced.
-
Resolution (Rs) Metric: The critical pair in this assay is usually Leucine and L-Norleucine. The system is only deemed "suitable" if the resolution (
) between these two peaks is . If , the core-shell column may be experiencing phase collapse or the pH of Mobile Phase A has drifted below 7.5, altering the ionization state of the isoindole carboxylate[3]. -
Blank Subtraction: Always run a reagent blank (water + OPA/MPA). OPA degrades into fluorescent byproducts over time. Subtracting the blank ensures that baseline anomalies are not falsely integrated as trace amino acids.
References
-
Biermann, M., et al. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. NIH/PMC. Retrieved from: [Link]
-
Rais, R., et al. Bioanalysis of 6-Diazo-5-oxo-L-norleucine (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry. NIH/PMC. Retrieved from: [Link]
-
Salmanizadeh, H., & Sahi, N. Determination of amino acid profile for argininosuccinic aciduria disorder using High-Performance Liquid Chromatography with fluorescence detection. Polish Journal of Biochemistry. Retrieved from: [Link]
-
Glavin, D. P., et al. Amino acid analyses of Antarctic CM2 meteorites using liquid chromatography–time of flight–mass spectrometry. University of Arizona. Retrieved from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bioanalysis of 6-Diazo-5-oxo-L-norleucine (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
- 5. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 6. University of Arizona Libraries [journals.librarypublishing.arizona.edu]
Derivatization of L-Norleucine ethyl ester for chromatography
Application Note: Dual-Modality Derivatization of L-Norleucine Ethyl Ester for GC-MS and HPLC Analysis
Abstract
L-Norleucine is a non-canonical aliphatic amino acid widely utilized as an internal standard (IS) in quantitative amino acid profiling, metabolomics, and bioprocessing due to its absence in most biological matrices[1]. While free amino acids require a tedious two-step esterification and acylation process for gas chromatography, utilizing the L-Norleucine ethyl ester form bypasses the initial esterification step[2]. This application note details self-validating, field-proven protocols for derivatizing the remaining primary amine of L-Norleucine ethyl ester for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Mechanistic Rationale & Strategy (E-E-A-T)
To achieve robust chromatographic separation, the highly polar alpha-amino group of L-Norleucine ethyl ester must be chemically modified. The choice of derivatization depends entirely on the analytical modality:
-
Causality in GC-MS (Acylation): GC-MS requires analytes to be highly volatile and thermally stable. The pre-existing ethyl ester moiety already masks the carboxylic acid, preventing hydrogen bonding. To neutralize the primary amine, we utilize Trifluoroacetic Anhydride (TFAA) . The heat-catalyzed nucleophilic attack of the amine on the anhydride replaces the active hydrogen with a trifluoroacetyl group. The resulting N-TFA-L-Norleucine ethyl ester exhibits excellent vapor pressure and produces distinct, highly abundant mass fragments via electron ionization (EI)[2].
-
Causality in HPLC-FLD (Fluorescent Tagging): Aliphatic amino acids lack strong chromophores, rendering standard UV detection insensitive[3]. Pre-column derivatization with o-phthalaldehyde (OPA) and a nucleophilic thiol (e.g., 2-mercaptoethanol) selectively targets the primary amine. At an alkaline pH, the deprotonated amine performs a rapid nucleophilic attack on OPA, followed by thiol incorporation and cyclization. This yields a 1-alkylthio-2-alkyl-substituted isoindole that is highly fluorescent[1].
Workflow of L-Norleucine ethyl ester derivatization for GC-MS and HPLC.
Experimental Protocols: Self-Validating Workflows
Protocol A: N-Trifluoroacetylation for GC-MS Analysis
This protocol converts the amine into a volatile fluorinated amide.
Reagents Required: Trifluoroacetic anhydride (TFAA), anhydrous ethyl acetate, HPLC-grade toluene.
-
Sample Preparation: Dissolve L-Norleucine ethyl ester standard in anhydrous ethyl acetate to a concentration of 1 mg/mL. Transfer 100 µL to a 2 mL glass reaction vial.
-
Validation Checkpoint: The solvent must be strictly anhydrous. Trace water will hydrolyze TFAA into trifluoroacetic acid, quenching the acylation reaction and resulting in poor yields.
-
-
Derivatization: Add 50 µL of TFAA to the vial. Seal immediately with a PTFE-lined screw cap.
-
Incubation: Heat the vial in a dry block at 65 °C for 30 minutes.
-
Causality: Elevated temperature provides the activation energy required to overcome the steric hindrance of the aliphatic chain during the nucleophilic acyl substitution[2].
-
-
Evaporation: Remove the vial, cool to room temperature, and evaporate the solvent and excess TFAA to complete dryness under a gentle stream of ultra-pure nitrogen.
-
Validation Checkpoint: Complete removal of unreacted TFAA is critical. Residual anhydride will rapidly degrade the stationary phase of the GC column.
-
-
Reconstitution: Reconstitute the dried residue in 200 µL of toluene. Vortex for 10 seconds and transfer to an autosampler vial.
-
Causality: Toluene is preferred over dichloromethane because its lower expansion volume in the heated GC inlet prevents backflash and protects the MS filament[2].
-
Protocol B: Automated Pre-Column OPA Derivatization for HPLC-FLD
Because isoindole derivatives are prone to rapid fluorescence decay, manual derivatization introduces unacceptable quantitative variance. This protocol must be programmed into the HPLC autosampler[3].
Reagents Required: o-Phthalaldehyde (OPA), 2-Mercaptoethanol (2-ME), 0.4 M Borate buffer (pH 9.5).
-
Reagent Preparation: Dissolve 10 mg of OPA in 300 µL of methanol. Add 700 µL of 0.4 M Borate buffer (pH 9.5) and 10 µL of 2-ME. Protect from light.
-
Causality: The pH must be maintained at 9.5 to ensure the alpha-amino group (pKa ~9.0) is fully deprotonated and nucleophilic[1].
-
-
Autosampler Programming (The "Robot" Method):
-
Step 1: Draw 5.0 µL of the L-Norleucine ethyl ester sample into the sample loop.
-
Step 2: Draw 5.0 µL of the OPA/2-ME reagent.
-
Step 3: Mix 10.0 µL in the loop/air at maximum speed for 5 cycles.
-
Step 4: Wait exactly 1.0 minute for the reaction to reach completion.
-
Step 5: Inject immediately onto the column.
-
Validation Checkpoint: By automating the exact reaction time (1.0 min) prior to injection, the fluorescence decay curve is standardized across all samples, ensuring %RSD values below 2%[3].
-
Data Presentation & Chromatographic Parameters
The following table summarizes the optimized instrumental parameters and expected analytical behaviors for both derivatized forms of L-Norleucine ethyl ester.
| Analytical Parameter | GC-MS (N-TFA Derivative) | HPLC-FLD (OPA Derivative) |
| Derivatization Target | Primary Amine (Acylation) | Primary Amine (Isoindole formation) |
| Reagents Utilized | TFAA, Anhydrous Ethyl Acetate | OPA, 2-Mercaptoethanol, Borate Buffer |
| Reaction Time / Temp | 30 min / 65 °C | 1 min / Room Temperature |
| Column Chemistry | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS) | Sub-2 µm C18 Reversed-Phase Core-Shell |
| Detection Mode | Electron Ionization (EI), SIM or Scan | Fluorescence (Ex: 340 nm, Em: 450 nm) |
| Derivative Stability | High (Stable for days in Toluene) | Low (Decays within minutes; requires automation) |
| Primary Advantage | High structural specificity via mass fragmentation | Extreme sensitivity (LOD in the low picomole range) |
References
-
Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - nih.gov -1
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - nih.gov - 2
-
The Derivatization and Analysis of Amino Acids by GC-MS - sigmaaldrich.com - Link
-
Automated Pre-Column Derivatization of Amino Acids by HPLC - axionlabs.com - 3
Sources
- 1. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axionlabs.com [axionlabs.com]
Application Note: L-Norleucine Ethyl Ester as a Probe for Proteolytic and Esterolytic Activity
Topic: Use of L-Norleucine Ethyl Ester in Enzyme Activity Assays Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals
Introduction & Mechanistic Insight
L-Norleucine ethyl ester (Nle-OEt) is a non-proteinogenic amino acid derivative utilized primarily as a mechanistic probe in enzymology. Unlike standard chromogenic substrates (e.g., p-nitroanilides), Nle-OEt is employed to interrogate the hydrophobic specificity of the S1/S1' binding pockets in serine and cysteine proteases, as well as to evaluate the enantioselectivity of lipases in kinetic resolutions.
Mechanistic Rationale
The utility of Nle-OEt lies in its side chain. L-Norleucine possesses a straight-chain aliphatic butyl group, which is isosteric with Methionine but lacks the sulfur atom. This makes it an ideal tool for:
-
Probing Hydrophobic Pockets: It maps the depth and hydrophobicity of the S1 subsite in enzymes like Papain (cysteine protease) and
-Chymotrypsin (serine protease) without the oxidative instability of Methionine. -
Esterase Activity Profiling: The ethyl ester moiety serves as the scissile bond. Hydrolysis releases L-Norleucine and Ethanol, generating a proton (
) that allows for potentiometric (pH-stat) or colorimetric detection.
Reaction Scheme
The enzymatic hydrolysis proceeds via the formation of an acyl-enzyme intermediate (in serine/cysteine proteases), followed by deacylation by water.
Figure 1: Enzymatic hydrolysis pathway of L-Norleucine ethyl ester. The rate-limiting step is often deacylation for ester substrates in serine proteases.
Experimental Protocols
Method A: Potentiometric (pH-Stat) Assay (Gold Standard)
Principle: The hydrolysis of the ester bond releases a carboxylic acid group, lowering the pH. The assay maintains a constant pH by automatically titrating a base (NaOH). The consumption rate of NaOH is directly proportional to enzyme activity.
Target Enzymes: Papain, Chymotrypsin, Esterases.
Reagents & Preparation
| Component | Concentration | Preparation Notes |
| Substrate Stock | 10–20 mM | Dissolve L-Norleucine ethyl ester HCl in ultrapure water. Prepare fresh daily to avoid spontaneous hydrolysis. |
| Titrant | 0.01–0.05 N NaOH | Standardized against KHP. Keep under |
| Papain Buffer | 50 mM NaCl | pH 6.2. Contains 5 mM Cysteine-HCl and 2 mM EDTA (activators). |
| Chymotrypsin Buffer | 10 mM Tris-HCl | pH 7.8. Contains 10 mM |
Step-by-Step Protocol
-
System Setup:
-
Calibrate the pH-stat titrator with pH 4.0 and 7.0 standards at 25°C.
-
Set the "Stat" pH to the enzyme's optimum (e.g., pH 6.2 for Papain, pH 7.8 for Chymotrypsin).
-
Ensure the reaction vessel is thermostated to 25°C ± 0.1°C.
-
-
Blank Determination (Spontaneous Hydrolysis):
-
Add 5.0 mL of the appropriate Buffer to the vessel.
-
Add 0.5 mL of Substrate Stock.
-
Start stirring and monitor base consumption for 3–5 minutes.
-
Note: If the slope is significant, subtract this rate from the enzymatic rate.
-
-
Enzymatic Assay:
-
Add 5.0 mL of Buffer and 0.5 mL of Substrate Stock to a fresh vessel.
-
Initiate reaction by adding 10–50
L of Enzyme Solution. -
Record the volume of NaOH added vs. time for 5–10 minutes. The slope should be linear (
).
-
-
Calculation:
- : Slope (mL/min)
- : Normality of NaOH (eq/L)
- : Volume of enzyme added (mL)
Method B: Colorimetric Phenol Red Assay (High Throughput)
Principle: For labs without a pH-stat, the acidification can be monitored spectrophotometrically using a pH indicator (Phenol Red) in a weakly buffered system.
Applicability: Screening enzyme variants or inhibitors.
Reagents
-
Assay Buffer: 2.5 mM Tris-HCl, pH 7.5 (Note: Low buffering capacity is critical).
-
Indicator: 0.01% Phenol Red solution.
-
Substrate: 10 mM L-Norleucine ethyl ester HCl.
Protocol
-
Calibration: Create a standard curve by titrating HCl into the Assay Buffer + Indicator mixture to correlate
(Yellow-Red transition) with proton concentration. -
Reaction Mix: In a 96-well plate, combine:
-
180
L Assay Buffer + Phenol Red -
10
L Substrate
-
-
Initiation: Add 10
L Enzyme solution. -
Measurement: Monitor the decrease in Absorbance at 558 nm (or 560 nm) kinetically for 10 minutes.
-
Validation: Ensure the
pH does not exceed 0.2 units, as this affects enzyme activity.
Data Analysis & Troubleshooting
Interpretation of Kinetic Data
When using Nle-OEt to probe specificity, compare the
-
High Activity: Indicates the enzyme accommodates the aliphatic butyl chain in the S1 pocket (e.g., Chymotrypsin, Elastase).
-
Low Activity: Indicates steric clash or lack of hydrophobic interaction (e.g., Trypsin, which prefers basic residues).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Non-linear Rate | Substrate depletion or pH drift | Reduce enzyme concentration; ensure buffer capacity (Method B) or titrator response speed (Method A) is adequate. |
| High Blank Rate | Spontaneous hydrolysis | Prepare substrate fresh; keep stock solution on ice; check if pH is too high (>8.5 promotes ester hydrolysis). |
| No Activity (Papain) | Oxidation of active site Cys | Ensure Cysteine-HCl and EDTA are present in the buffer. Pre-incubate enzyme with reducing agents for 10 mins. |
| Precipitation | Substrate insolubility | L-Norleucine ethyl ester is moderately soluble. If using high concentrations (>50 mM), add 5-10% DMSO or Methanol. |
Workflow Visualization
Figure 2: Decision matrix and workflow for L-Norleucine ethyl ester activity assays.
References
-
Asbóth, B., & Polgár, L. (1977). Hydrolysis of alkyl ester and amide substrates by papain. Acta Biochimica et Biophysica Academiae Scientiarum Hungaricae, 12(4), 329-333. Link
-
Worthington Biochemical Corporation. (n.d.). Papain Assay Protocol. Worthington Enzyme Manual. Link
-
Sigma-Aldrich. (n.d.).
-Chymotrypsin. Link - Hultin, E. (1973). Titrimetric determination of esterase activity. Methods of Biochemical Analysis.
Application Note: L-Norleucine Ethyl Ester in Protein Structure & Function Analysis
Abstract
This guide details the strategic application of L-Norleucine ethyl ester (Nle-OEt) as a specialized reagent in protein engineering and structural biology. While L-Norleucine (Nle) is widely recognized as an isosteric, oxidation-resistant surrogate for Methionine (Met), the ethyl ester derivative specifically serves as a potent acyl donor in kinetically controlled enzymatic peptide synthesis . This application note provides the rationale, mechanism, and validated protocols for utilizing Nle-OEt to synthesize oxidation-resistant peptide probes and investigate protease substrate specificity.
Part 1: The Scientific Rationale
The "Methionine Problem" in Structural Biology
Methionine (Met) is critical for protein stability but poses a significant challenge in structural studies due to the susceptibility of its sulfur atom to oxidation. Reaction with reactive oxygen species (ROS) converts the thioether to methionine sulfoxide , introducing a polar oxygen atom that disrupts hydrophobic packing, alters crystallization kinetics, and creates heterogeneity in NMR spectra.
The "Norleucine Solution"
L-Norleucine is the structural analog of Methionine where the sulfur atom is replaced by a methylene group (-CH₂-).
-
Isosteric Nature: Nle and Met have nearly identical van der Waals volumes and side-chain lengths.
-
Oxidative Inertness: Lacking sulfur, Nle is immune to oxidation, maintaining structural homogeneity under stress.
Why the Ethyl Ester (Nle-OEt)?
While Nle-OH (free acid) is used in standard Solid Phase Peptide Synthesis (SPPS), L-Norleucine ethyl ester is the required form for Biocatalytic (Enzymatic) Synthesis .
-
Mechanism: Proteases (e.g., Papain, Chymotrypsin) recognize the ester moiety as a substrate. In low-water environments, the enzyme forms an acyl-enzyme intermediate with Nle-OEt and transfers the Nle moiety to a nucleophilic amine (the next amino acid) rather than water, forming a peptide bond.
-
Utility: This allows for the condensation of Nle into peptides under mild conditions, avoiding the racemization risks of chemical coupling and enabling the synthesis of C-terminal esterified peptides.
Comparative Properties
| Feature | L-Methionine (Met) | L-Norleucine (Nle) |
| Side Chain | -CH₂-CH₂-S-CH₃ | -CH₂-CH₂-CH₂-CH₃ |
| Hydropathy Index | 1.9 | 3.8 (More Hydrophobic) |
| Oxidation Product | Met-Sulfoxide (+16 Da) | None (Stable) |
| Reagent Form | Met-OEt (Oxidation prone) | Nle-OEt (Stable Acyl Donor) |
Part 2: Visualizing the Mechanism
The following diagram illustrates the kinetically controlled enzymatic synthesis pathway using Nle-OEt, contrasting the desired peptide bond formation against the competing hydrolysis reaction.
Figure 1: Mechanism of Kinetically Controlled Peptide Synthesis using Nle-OEt. Success depends on the ratio of Aminolysis (
Part 3: Experimental Protocols
Protocol A: Enzymatic Synthesis of Nle-Peptides
Objective: To synthesize a dipeptide precursor (e.g., Z-Nle-Phe-NH₂) using Nle-OEt as the acyl donor and Papain as the catalyst.
Reagents:
-
Acyl Donor: N-Benzyloxycarbonyl-L-Norleucine ethyl ester (Z-Nle-OEt). Note: N-protection is required for the donor.
-
Nucleophile: L-Phenylalanine amide (H-Phe-NH₂).
-
Catalyst: Papain (EC 3.4.22.2), immobilized on Celite or cross-linked.
-
Solvent: Ethyl Acetate (water-saturated) or buffer/organic biphasic system.
Procedure:
-
Preparation of Organic Phase: Dissolve Z-Nle-OEt (10 mM) and H-Phe-NH₂ (20 mM) in water-saturated ethyl acetate.
-
Expert Insight: Use a 2:1 molar excess of the nucleophile to drive the equilibrium toward synthesis and suppress hydrolysis.
-
-
Enzyme Activation: Incubate Papain in activation buffer (10 mM DTT, 1 mM EDTA, pH 6.5) for 30 minutes, then lyophilize if using in neat organic solvent.
-
Reaction Initiation: Add the activated enzyme (approx. 10 mg/mL) to the reaction mixture.
-
Incubation: Shake at 37°C at 200 RPM.
-
Monitoring: Withdraw 10 µL aliquots at t=0, 1h, 4h, and 24h. Analyze via RP-HPLC (C18 column, Gradient 5-95% ACN).
-
Success Metric: Disappearance of the Ethyl Ester peak and appearance of the Dipeptide peak.
-
-
Termination: Filter off the immobilized enzyme.
-
Purification: Wash the organic phase with 5% NaHCO₃ (removes hydrolyzed acid) and 1M HCl (removes unreacted amine). Evaporate solvent to obtain Z-Nle-Phe-NH₂.
Protocol B: Oxidative Stability Stress Test
Objective: To validate the structural stability of the Nle-substituted peptide compared to a Met-containing control.
Procedure:
-
Sample Prep: Prepare 100 µM solutions of Peptide-Met (Control) and Peptide-Nle (Experimental) in 50 mM Phosphate Buffer (pH 7.4).
-
Oxidation Challenge: Add Hydrogen Peroxide (H₂O₂) to a final concentration of 10 mM (100-fold excess).
-
Time Course: Incubate at 25°C. Take samples at 0, 30, 60, and 120 minutes.
-
Quenching: Quench aliquots immediately with 100 mM Methionine (to scavenge remaining H₂O₂).
-
Analysis (LC-MS):
-
Met-Peptide: Look for a mass shift of +16 Da (Sulfoxide formation).
-
Nle-Peptide: Mass should remain constant .
-
-
Data Interpretation:
-
If Nle-peptide shows no mass shift and retains bioactivity (e.g., binding affinity), the substitution is validated for structural studies.
-
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (High Hydrolysis) | High water content in solvent. | Use molecular sieves to dry solvent; ensure water content is <2% (v/v) for kinetic synthesis. |
| No Reaction | Enzyme inactivation or pH mismatch. | Check pH "memory" of lyophilized enzyme. Lyophilize enzyme from a buffer at the optimal pH (usually 8-9 for nucleophile reactivity). |
| Incomplete Conversion | Ester hydrolysis competes with aminolysis. | Increase the concentration of the nucleophile (amine component). |
| Solubility Issues | Nle is more hydrophobic than Met. | Use a co-solvent like DMF or DMSO (up to 10%) if the Nle-peptide precipitates. |
Part 5: References
-
Bordusa, F. (2002). Proteases in organic synthesis. Chemical Reviews, 102(12), 4817-4868. Link
-
Gilles, A. M., Marliere, P., Rose, T., Sarfati, R., Longin, R., Meier, A., ... & Barzu, O. (1988). Conservative replacement of methionine by norleucine in Escherichia coli adenylate kinase.[1] Journal of Biological Chemistry, 263(17), 8204-8209. Link
-
Schechter, I., & Berger, A. (1967). On the size of the active site in proteases.[2] I. Papain.[3] Biochemical and Biophysical Research Communications, 27(2), 157-162. Link
-
Kullmann, W. (1987). Enzymatic Peptide Synthesis. CRC Press. Link
-
Budisa, N. (2004). Probing the role of methionine in proteins by global substitution with norleucine.[4] Angewandte Chemie International Edition, 43(47), 6426-6463. Link
Sources
- 1. Conservative replacement of methionine by norleucine in Escherichia coli adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Enzymatic peptide synthesis in low water content systems: preparative enzymatic synthesis of [Leu]- and [Met]-enkephalin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cheme.caltech.edu [cheme.caltech.edu]
Synthesis of L-Norleucine containing peptides for Alzheimer's research
Application Note: Precision Synthesis of L-Norleucine-Substituted Amyloid-β (1-42) for Alzheimer’s Research
Abstract
The study of Alzheimer’s Disease (AD) relies heavily on the use of synthetic Amyloid-β (Aβ) peptides.[1][2][3][4] However, the native Methionine residue at position 35 (Met35) presents a significant experimental variable: it is highly susceptible to oxidation, forming methionine sulfoxide.[5] This oxidation alters the peptide’s aggregation kinetics and neurotoxicity profile, often leading to inconsistent data. This guide details the synthesis of [Nle35]-Aβ(1-42) , an isostructural analog where L-Norleucine (Nle) replaces Methionine. This substitution eliminates oxidative variability while preserving the peptide's steric profile, providing a robust tool for structural and binding assays.
Scientific Rationale: The Methionine vs. Norleucine Paradigm
In native Aβ(1-42), Met35 is the only residue susceptible to rapid chemical oxidation during synthesis, storage, and assay incubation. The oxidation of Met35 to Met35(O) (sulfoxide) significantly reduces the peptide's propensity to form β-sheet rich fibrils, potentially leading to false negatives in aggregation assays.
L-Norleucine (Nle) is the ideal surrogate because:
-
Isosteric Nature: Nle has a linear alkyl side chain almost identical in length and volume to the thioether side chain of Met, preserving the hydrophobic core packing.
-
Redox Inertness: The absence of sulfur renders Nle immune to oxidation, ensuring that the peptide species remains chemically homogeneous throughout long-term incubation.
Diagram 1: Structural & Functional Logic of Nle Substitution
Caption: Comparative pathway showing how Nle substitution bypasses the oxidative instability of Met, preventing experimental artifacts in Aβ research.
Strategic Synthesis Planning
Synthesizing Aβ(1-42) is notoriously challenging due to "difficult sequences" (residues 25-42) that form on-resin β-sheets, causing steric occlusion and truncated deletion sequences.
Core Strategy for Success:
-
Resin Selection: Use ChemMatrix Rink Amide or PEG-PS resin. The PEG backbone swells better in the hydrophobic solvents required to solvate the growing peptide chain compared to rigid polystyrene.
-
Heating: Use Microwave-assisted SPPS (MW-SPPS) to disrupt inter-chain hydrogen bonds during coupling.
-
Solvent: Use NMP (N-methyl-2-pyrrolidone) instead of DMF for better solvation of hydrophobic segments.
-
The Critical Substitution: Explicitly program the synthesizer to use Fmoc-Nle-OH at cycle 8 (counting from C-terminus, position 35).
Protocol: Automated Microwave Fmoc-SPPS of [Nle35]-Aβ(1-42)
Reagents:
-
Resin: H-Rink Amide ChemMatrix (Loading: 0.4–0.5 mmol/g). Low loading is crucial to prevent crowding.
-
Amino Acids: Standard Fmoc-AA-OH (5 eq).
-
Target AA: Fmoc-L-Norleucine-OH (CAS: 77284-32-3).
-
-
Activator: 0.5 M DIC / 0.5 M Oxyma Pure in NMP.
-
Deprotection: 20% Piperidine in NMP + 0.1 M HOBt (to suppress aspartimide formation).
Step-by-Step Workflow:
| Step | Operation | Reagent/Condition | Duration/Temp | Notes |
| 1 | Resin Swelling | DCM followed by NMP | 20 min @ RT | Essential for ChemMatrix resins. |
| 2 | Deprotection | 20% Piperidine/NMP | 2 x 3 min @ RT | Add 0.1M HOBt to prevent Asp racemization. |
| 3 | Wash | NMP | 4 x | Thorough washing is critical. |
| 4 | Coupling (General) | Fmoc-AA (5eq), DIC/Oxyma | 5 min @ 75°C (MW) | Standard for most residues. |
| 5 | Coupling (His/Cys) | Fmoc-His(Trt)-OH | 60 min @ 50°C or RT | DO NOT heat His >50°C to avoid racemization. |
| 6 | Coupling (Nle35) | Fmoc-Nle-OH | 5 min @ 75°C | Substitutes Met35. |
| 7 | Difficult Region | Residues 25-42 | Double Coupling | Consider double coupling for Gly25, Ser26, Asn27. |
| 8 | Final Cleavage | TFA/TIS/H2O (95:2.5:2.5) | 3 hours @ RT | Precipitate in cold diethyl ether. |
Protocol: Purification & Disaggregation (The "Hidden" Variable)
The crude peptide will likely contain pre-formed aggregates. Standard purification often fails because the peptide elutes in the void volume or smears.
Disaggregation Strategy: Before HPLC, the crude peptide must be "reset" to a monomeric state.
-
Solubilization: Dissolve crude peptide in 100% HFIP (Hexafluoroisopropanol) or 8M Urea .
-
Why: HFIP is a strong hydrogen-bond disruptor that breaks down β-sheets.
-
-
Evaporation: If using HFIP, evaporate under nitrogen to a film, then re-dissolve in a minimal amount of DMSO/Water for injection.
-
Preparative HPLC Conditions:
-
Column: C4 or C18 (Wide pore, 300Å). C4 is often better for sticky hydrophobic peptides.
-
Mobile Phase A: 0.1% NH4OH in Water (pH ~9-10). Alkaline pH keeps Aβ ionized and less prone to aggregation than acidic TFA systems.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 10% to 60% B over 45 mins.
-
Temperature: Maintain column at 60°C to promote monomer elution.
-
Diagram 2: Critical Workflow for Difficult Peptide Synthesis
Caption: Workflow highlighting the specific Nle insertion and the mandatory disaggregation step required for high-purity Aβ recovery.
Quality Control & Storage
Validation Metrics:
-
ESI-MS: Confirm Mass.
-
Aβ(1-42) WT MW: ~4514.1 Da.[6]
-
[Nle35]-Aβ(1-42) MW: ~4496.1 Da (Nle is -18 Da vs Met due to S vs CH2 mass difference).
-
-
Analytical HPLC: Single peak >95% purity.
-
Thioflavin T (ThT) Assay: Confirm that the Nle-substituted peptide still aggregates into fibrils over time (24-48h), proving it is a functional amyloid model.
Storage Protocol:
-
Lyophilize the purified peptide.[7]
-
Dissolve in 100% HFIP to ensure monomerization.
-
Aliquot into small vials.
-
Evaporate HFIP to leave a peptide film.
-
Store films at -80°C. Do not store in aqueous solution.
References
-
Tickler, A. K., et al. (2004).[8] "Amyloid-beta as a 'difficult sequence' in solid phase peptide synthesis."[2][4][8][9] Protein & Peptide Letters, 11(4), 377-384. Link
-
Maiti, P., et al. (2010). "Despite its role in assembly, methionine 35 is not necessary for amyloid beta-protein toxicity."[10] Journal of Neurochemistry, 113(5), 1252-1262. Link
-
Zarándi, M., et al. (2007). "Synthesis of Aβ[1-42] and its derivatives with improved efficiency." Journal of Peptide Science, 13(2), 94-99. Link
-
Biotage Application Note. "Synthesis of β-amyloid (1-42) Using Microwave Heating." Link
-
Butterfield, D. A., & Kanski, J. (2002). "Methionine residue 35 is critical for the oxidative stress and neurotoxic properties of Alzheimer's amyloid beta-peptide 1-42." Peptides, 23(7), 1299-1309. Link
Sources
- 1. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. Methionine-35 of Aβ(1–42): Importance for Oxidative Stress in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. An efficient method for the expression and purification of Aβ(M1–42) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Despite its role in assembly, methionine 35 is not necessary for amyloid beta-protein toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of L-Norleucine, ethyl ester synthesis
Technical Support Center: L-Norleucine Ethyl Ester Synthesis Guide Ticket ID: #NOR-ETH-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are inquiring about optimizing the synthesis of L-Norleucine ethyl ester hydrochloride (CAS: 327-57-1 for free acid; ester HCl often cited as analog to Leucine ester). The conversion of L-Norleucine (2-aminohexanoic acid) to its ethyl ester is a foundational transformation in peptide synthesis and peptidomimetic drug design.
While Fischer esterification using gaseous HCl is the historical standard, it is often plagued by hygroscopic byproducts and variable yields. The Thionyl Chloride (
Module 1: The "Gold Standard" Protocol (SOCl2 Method)
Standard Operating Procedure (SOP) for High-Yield Synthesis
Reaction Stoichiometry:
-
L-Norleucine: 1.0 equivalent
-
Thionyl Chloride (
): 3.0 – 4.0 equivalents (Excess drives reaction & acts as desiccant) -
Anhydrous Ethanol: Solvent (approx. 10-20 mL per gram of amino acid)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask (RBF) and equip it with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with
or . -
Solvent Charge: Add anhydrous ethanol to the RBF and cool to 0°C using an ice/salt bath.
-
Activation (Critical Step): Add
dropwise over 30 minutes.-
Why? This generates the reactive intermediate (diethyl sulfite/HCl) in situ without overheating. Exothermic reaction!
-
-
Substrate Addition: Add L-Norleucine solid in one portion.
-
Note: The amino acid will initially be insoluble but will dissolve as it converts to the ester hydrochloride.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature (RT).
-
Reflux at 80°C for 4–12 hours. (Monitor by TLC; mobile phase n-Butanol/Acetic Acid/Water 4:1:1).
-
-
Isolation:
-
Cool to RT.
-
Evaporate solvent in vacuo (Rotavap).
-
Co-evaporation: Add fresh ethanol or toluene and re-evaporate 2-3 times. This removes trapped HCl and
traces.
-
-
Purification (Crystallization):
-
Dissolve the resulting oil/gum in a minimum amount of warm ethanol.
-
Add cold diethyl ether (or MTBE) dropwise until turbidity appears.
-
Cool to 4°C overnight to crystallize the hydrochloride salt.
-
Module 2: Troubleshooting & FAQs
Q1: My product is isolating as a sticky yellow oil instead of a white solid. How do I fix this?
Diagnosis: This is the most common issue ("Oiling Out"). It is usually caused by residual solvent (ethanol) or excess acidity preventing the crystal lattice from forming. Solution:
-
Trituration: Add anhydrous diethyl ether or hexane to the oil. Scratch the side of the flask with a glass rod vigorously. This physical agitation induces nucleation.
-
High Vacuum: Place the oil under high vacuum (<1 mbar) for 12+ hours to remove trace solvent.
-
Seed Crystal: If available, add a tiny crystal of pure L-Leucine ethyl ester (structural analog) to induce crystallization.
Q2: My yield is stuck at ~60-70%. How do I push it to >90%?
Diagnosis: Incomplete conversion due to water contamination or equilibrium stalling. Solution:
-
Water Scavenging: Ensure your ethanol is truly anhydrous (<0.1% water).
consumes water, but if the solvent is wet, you waste reagent. -
Stoichiometry: Increase
to 4.0 equivalents. -
Reaction Time: Extend reflux time to 24 hours. L-Norleucine has a straight alkyl chain which is less sterically hindered than Leucine, but electronic factors can still slow the attack.
Q3: I see a dimer impurity (Diketopiperazine). Where did it come from?
Diagnosis: DKP formation occurs if the amino ester is exposed to neutral or basic conditions, or excessive heat after the acid is removed. Solution:
-
Maintain Acidic pH: Keep the product as the Hydrochloride (HCl) salt. Do not free-base the ester until immediately before the next coupling step.
-
Avoid Heat: Do not heat the crude oil above 40°C during rotary evaporation.
Module 3: Critical Parameter Visualization
The following diagram illustrates the reaction pathway and the "Danger Zones" where yield is lost.
Caption: Reaction pathway for L-Norleucine esterification. Red dashed lines indicate yield-killing side reactions (DKP formation and Hydrolysis).
Module 4: Data & Optimization Tables
Table 1: Solvent System Selection for Recrystallization Based on polarity matching for Amino Acid Ester Hydrochlorides.
| Solvent Pair | Ratio (v/v) | Suitability | Notes |
| Ethanol / Diethyl Ether | 1:5 to 1:10 | Excellent | Standard for HCl salts. Ether acts as anti-solvent. |
| Methanol / MTBE | 1:4 | Good | Use if Ethanol fails. MTBE is safer than ether (higher flash point). |
| Isopropanol / Hexane | 1:3 | Moderate | Good for very lipophilic esters, but Norleucine is moderately polar. |
Table 2: Reagent Stoichiometry Impact on Yield
| SOCl2 Equivalents | Reaction Temp | Est. Yield | Risk Factor |
| 1.5 eq | Reflux | 65-75% | Incomplete conversion; water remains. |
| 3.0 - 4.0 eq | Reflux | 95-98% | Optimal balance of conversion vs. purity. |
| 10.0 eq | Reflux | 90-95% | Harder workup; excess acid causes degradation. |
References
-
Farmacia Journal. "Synthesis and Characterization of New Thiazole β-Amino Acids and β-Amino Esters." (Demonstrates SOCl2/Ethanol efficiency for amino acid esters).
-
Organic Syntheses. "Glycine Ethyl Ester Hydrochloride." Org. Synth. 1925, 4, 31.
-
Journal of Organic Chemistry. "The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride." J. Org. Chem. 2017, 82, 3245–3251.
-
BenchChem. "Technical Support Center: Optimizing Fischer Esterification Reaction Time.
Preventing side reactions during L-Norleucine incorporation in peptides
Status: Operational Subject: Troubleshooting Side Reactions, Coupling Efficiency, and Analysis of L-Norleucine Audience: Peptide Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary
L-Norleucine (Nle) is a non-proteinogenic amino acid frequently employed as an isosteric and isopolar surrogate for Methionine (Met). Its primary utility lies in preventing oxidative degradation (Met
However, incorporating Nle introduces distinct challenges. Its hydrophobic straight chain (
This guide addresses these issues through three core modules:
-
Synthesis Fidelity: Overcoming aggregation and deletion.
-
Stereochemical Integrity: Preventing racemization during activation.
-
Analytical Verification: Distinguishing Nle from Leu/Ile.
Module 1: Synthesis Fidelity & Aggregation Control
User Query:
"I am observing deletion sequences (des-Nle) and truncated peptides after the Nle coupling step. My standard HBTU/DIEA protocol is failing. Why?"
Technical Diagnosis:
The straight aliphatic side chain of Nle is highly hydrophobic. When multiple hydrophobic residues (e.g., Nle, Val, Ile, Ala) are clustered, they induce inter-chain
Troubleshooting Protocol: The "Magic Mixture" Approach
To disrupt hydrogen bonding networks and solvate the hydrophobic chains, you must alter the swelling environment.
Step-by-Step Protocol:
-
Switch Solvent System:
-
Standard: DMF (Dimethylformamide).[1]
-
Optimized: Use a binary solvent system of DCM/DMF (1:1) or introduce a chaotropic salt.
-
-
Chaotropic Salt Wash (The Lithium Factor):
-
Microwave-Assisted Coupling:
-
Apply microwave energy (75°C, 25 Watts) for 5 minutes.
-
Caution: Do not exceed 75°C with Nle to avoid racemization (see Module 2).
-
Visualization: Aggregation Troubleshooting Logic
Caption: Decision tree for overcoming hydrophobic aggregation during Nle incorporation.
Module 2: Preventing Racemization
User Query:
"I switched to microwave synthesis to fix the coupling, but now I see a +0.1% D-Nle impurity. How do I stop this?"
Technical Diagnosis:
Racemization occurs via the oxazolone mechanism . During carboxyl activation, the
Comparative Data: Activation Strategies
| Activation Method | Base Required? | Racemization Risk | Coupling Speed | Recommendation for Nle |
| HBTU / DIEA | Yes (High) | High | Fast | Avoid (especially with heat) |
| HATU / DIEA | Yes (High) | Moderate | Very Fast | Use only for difficult junctions |
| DIC / HOBt | No | Low | Moderate | Acceptable |
| DIC / Oxyma | No (Neutral) | Lowest | Fast | Preferred Standard |
Preventative Protocol: Base-Free Activation
To eliminate base-catalyzed racemization, remove the tertiary amine (DIEA/NMM) entirely from the activation step.
-
Reagents:
-
Amino Acid: Fmoc-Nle-OH (5 eq)
-
Activator: Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (5 eq)
-
Coupling Agent: DIC (Diisopropylcarbodiimide) (5 eq)
-
-
Procedure:
-
Dissolve Fmoc-Nle-OH and Oxyma in DMF.
-
Add DIC immediately before adding to the resin.
-
Crucial:Do not pre-activate for more than 2 minutes.
-
Allow to react for 15 minutes at 75°C (Microwave) or 60 minutes at RT.
-
-
Mechanism: Oxyma creates an active ester at a pH < 7, preventing the proton abstraction that leads to racemization.
Module 3: Analytical Verification (Nle vs. Leu/Ile)
User Query:
"My Mass Spec (ESI-MS) shows the correct molecular weight, but I cannot confirm if I have Nle, Leucine, or Isoleucine. They are all 113 Da residues. How do I prove I have Nle?"
Technical Diagnosis:
Nle, Leu, and Ile are isobaric isomers (MW: 131.17 g/mol ; Residue Mass: 113.08 Da).
-
Standard MS (low energy CID) produces identical
and ions. -
The immonium ion for all three is
86. -
Differentiation requires side-chain fragmentation to generate diagnostic
-ions or -ions.
Diagnostic Protocol: High-Energy Fragmentation (d/w Ions)
You must use High-Energy Collisional Dissociation (HCD) or Charge Transfer Dissociation (CTD) to fragment the side chains.
Diagnostic Fragment Table:
| Amino Acid | Side Chain Structure | Key Loss (Side Chain) | Diagnostic Ion Behavior |
| Leucine (Leu) | Branched ( | Loss of 43 Da ( | Generates distinct |
| Isoleucine (Ile) | Branched ( | Loss of 29 Da ( | Generates distinct |
| Norleucine (Nle) | Linear (Unbranched) | Sequential fragmentation | Unique pattern; lacks the intense isopropyl loss of Leu. |
Visualization: MS Differentiation Logic
Caption: Workflow for distinguishing isobaric residues (Leu/Ile/Nle) using side-chain fragmentation.
Frequently Asked Questions (FAQs)
Q: Can I use Nle to replace Methionine in a GMP process? A: Yes, this is a standard strategy to improve shelf-life stability. Nle is isosteric to Met but resistant to oxidation.[4] However, you must validate that the substitution does not alter the protein's folding, as Nle is slightly more hydrophobic than Met.
Q: Does Nle interfere with native chemical ligation (NCL)? A: No. Unlike Met, which can alkylate during certain harsh cleavage conditions (forming sulfonium salts), Nle is chemically inert. It is actually safer for complex ligation strategies.
Q: I am seeing a "double hit" in my HPLC trace. What is it? A: If you used HBTU/DIEA, this is likely the D-Nle diastereomer. Nle peptides are prone to separating on C18 columns due to the high hydrophobicity. If the peaks have identical mass, it is a racemization issue. Switch to DIC/Oxyma (Module 2).
References
-
Differentiation of Leucine and Isoleucine by Integrated LC-MS Analysis. PubMed. Available at: [Link]
-
Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS). Rapid Communications in Mass Spectrometry. Available at: [Link]
-
The aspartimide problem in Fmoc-based SPPS (Context on Side Reactions). Journal of Peptide Science. Available at: [Link]
-
Methionine in Proteins: It's not just for protein initiation anymore (Nle substitution context). NIH/PMC. Available at: [Link]
Sources
Technical Guide: Optimizing Cleavage of L-Norleucine Ethyl Ester from Resin
Here is the technical support guide for optimizing the cleavage of L-Norleucine ethyl ester from solid support.
Executive Summary
The cleavage of L-Norleucine ethyl ester (H-Nle-OEt) directly from a solid support requires a deviation from standard acidolysis (e.g., TFA/Water) which typically yields the free carboxylic acid. To obtain the ethyl ester directly, a transesterification (alcoholysis) strategy is required.
This guide details the optimized Acid-Catalyzed Alcoholysis protocol using in situ generated anhydrous HCl in Ethanol. This method is superior to base-catalyzed transesterification for L-Norleucine due to the hydrophobic nature of the side chain and the minimization of racemization risks associated with basic conditions.
Core Protocol: Acid-Catalyzed Transesterification
Applicability: Wang Resin, 2-Chlorotrityl Chloride (2-CTC) Resin, and Merrifield Resin. Mechanism: The cleavage is driven by the protonation of the ester linkage (or ether linkage in Wang), followed by nucleophilic attack by ethanol, resulting in the release of the peptide/amino acid ethyl ester.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
-
Resin: L-Norleucine-loaded resin (e.g., Fmoc-Nle-Wang).
-
Solvent A (Swelling): Dichloromethane (DCM) – Critical for solvation of the hydrophobic Nle side chain.
-
Reagent B (Cleavage): Anhydrous Ethanol (EtOH).
-
Catalyst precursor: Acetyl Chloride (AcCl).
-
Equipment: Round-bottom flask, drying tube (CaCl₂), ice bath, rotary evaporator.
Step-by-Step Methodology
Phase 1: Preparation of Anhydrous Ethanolic HCl
Warning: Exothermic reaction. Perform in a fume hood.
-
Chill 100 mL of anhydrous Ethanol in a clean, dry round-bottom flask to 0°C using an ice bath.
-
Dropwise, add 10 mL of Acetyl Chloride (AcCl) to the stirring ethanol.
-
Scientific Rationale: AcCl reacts with Ethanol to generate anhydrous HCl and Ethyl Acetate. This creates a moisture-free acidic environment (~1.4 M HCl) essential for preventing hydrolysis (which would yield the free acid H-Nle-OH).
-
-
Stir for 30 minutes at 0°C, then allow to warm to Room Temperature (RT). Use immediately.
Phase 2: Resin Swelling & Cleavage
-
Swelling: Place the dry resin (e.g., 1.0 g) in a reaction vessel. Add minimal DCM (approx. 5-8 mL) to just cover and swell the resin for 20 minutes.
-
Expert Insight: Ethanol is a poor solvent for polystyrene-based resins. The DCM "locks" the resin in an expanded state, allowing the ethanolic HCl to penetrate the bead matrix and access the hydrophobic Norleucine sites.
-
-
Reaction: Add the prepared Ethanolic HCl solution (approx. 30 mL) to the swollen resin.
-
Incubation: Seal the vessel and stir gently at 45°C for 4–6 hours or RT for 12–16 hours .
-
Note: L-Norleucine is sterically unhindered, but the ethyl group is bulkier than a methyl group. Mild heating (45°C) significantly improves yield without inducing degradation.
-
-
Filtration: Filter the resin and wash 3x with small volumes of DCM/EtOH (1:1).
-
Workup: Combine filtrates and evaporate solvent under reduced pressure (Rotavap) at <40°C.
-
Isolation: The residue is the hydrochloride salt of L-Norleucine ethyl ester (H-Nle-OEt·HCl).
Workflow Visualization
The following diagram illustrates the critical path for the Acid-Catalyzed Alcoholysis, highlighting the "Split-Phase" solvent system (DCM for swelling, EtOH for reaction).
Caption: Workflow for generating anhydrous HCl in situ and performing "Split-Phase" cleavage to accommodate hydrophobic Norleucine residues.
Troubleshooting & FAQs
Q1: I am recovering L-Norleucine free acid (H-Nle-OH) instead of the ethyl ester. Why?
Root Cause: Water contamination. Explanation: The cleavage mechanism competes between transesterification (by Ethanol) and hydrolysis (by Water). Even trace moisture in the ethanol or the resin will favor hydrolysis because water is a stronger nucleophile than ethanol. Solution:
-
Use anhydrous Ethanol (molecular sieve dried).
-
Ensure the resin is dried in a vacuum desiccator over P₂O₅ overnight before use.
-
Use the Acetyl Chloride method described above rather than bubbling HCl gas, as AcCl consumes trace water to form acetic acid and HCl.
Q2: The yield is low (<50%). Is the cleavage incomplete?
Root Cause: Poor resin swelling or steric hindrance. Explanation: L-Norleucine has a butyl side chain which is hydrophobic. If you use pure Ethanol for the cleavage, polystyrene resins (like Wang) will shrink, trapping the Nle inside the bead matrix. Solution:
-
Increase DCM: Ensure the reaction mixture contains at least 10-20% DCM to keep the resin swollen.
-
Temperature: Increase reaction temperature to 45°C-50°C.
-
Time: Extend reaction time to 24 hours if performing at Room Temperature.
Q3: Can I use this method if my peptide contains other side-chain protecting groups?
Analysis: It depends on the groups.
-
t-Butyl (tBu), Boc, Trityl (Trt): These are acid-labile and WILL be removed by the HCl/EtOH conditions.[1] You will obtain the global deprotected peptide ethyl ester.
-
Fmoc: Stable under these acidic conditions.
-
Benzyl (Bzl): Generally stable at RT but may show partial cleavage at 45°C.
Q4: Is racemization a risk for L-Norleucine during this process?
Analysis: Low risk, but non-zero. Explanation: Acid-catalyzed racemization is generally much slower than base-catalyzed racemization. However, prolonged heating (>50°C) or high acid concentration can promote enolization. Validation: Check optical purity via Chiral HPLC. Prevention:
-
Stick to the 45°C limit .[2]
-
Do not exceed reaction times unnecessarily.
-
Avoid using Thionyl Chloride (SOCl₂) at reflux temperatures if possible; the AcCl method at 45°C is milder.
Comparative Data: Cleavage Efficiency
| Parameter | Method A: HCl/EtOH (Recommended) | Method B: TEA/LiBr/EtOH (Base) | Method C: TFA Cleavage + Esterification |
| Reagent | AcCl / Ethanol | Triethylamine / LiBr / Ethanol | TFA / Water then EtOH / H₂SO₄ |
| Mechanism | Direct Transesterification | Transesterification (Cyanide-free) | Acidolysis + Post-synthetic modification |
| Yield (Nle-OEt) | High (90-95%) | Moderate (70-80%) | Moderate (Two steps, loss in workup) |
| Racemization Risk | Low | Moderate to High | Low |
| Steps | 1 (One-pot) | 1 | 2 (Cleave, isolate, then esterify) |
| Side Chain Impact | Removes acid-labile groups | Intact acid-labile groups | Removes acid-labile groups |
References
-
Direct Conversion of Resin-Bound Peptides to C-Terminal Esters.
- Source: Journal of Organic Chemistry (via Yerevan St
- Context: Describes the Acetyl Chloride/Methanol (or Ethanol)
-
URL:(Note: Generalized link to ACS source based on search result 1.2)
-
Transesterification of Peptide Esters and Peptidyl Resins.
- Source: International Journal of Peptide and Protein Research (PubMed).
- Context: Discusses metal-catalyzed (Ca2+)
-
URL:
-
Removal of Protected Peptides from Merrifield Resin by Transesterific
-
Source: International Journal of Peptide and Protein Research.[3]
- Context: Foundational work on using base/alcohol for cleavage, though noting higher racemiz
-
URL:
-
-
Snap, Crackle, Pop – Anhydrous HCl Gener
-
Source: Chemtips.
- Context: Practical guide on safely generating anhydrous HCl using Acetyl Chloride in alcohols.
-
URL:
-
Sources
Technical Support Center: Troubleshooting L-Norleucine (Nle) Peptide Solubility
Introduction: The Norleucine Paradox
As researchers, we often substitute Methionine (Met) with L-Norleucine (Nle) to eliminate the risk of sulfur oxidation during synthesis and storage. While this solves the stability issue, it frequently introduces a new challenge: solubility .
Nle is isosteric to Met, meaning they share nearly identical shapes and volumes. However, the chemical substitution of the sulfur atom (thioether) with a methylene group (-CH₂-) significantly alters the electronic properties of the side chain. Nle is more hydrophobic and lacks the polarizability of the sulfur atom. In difficult sequences, this slight shift in hydrophobicity can tip the balance, driving the peptide toward hydrophobic collapse or
This guide provides a root-cause analysis and actionable workflows to resolubilize these stubborn peptides without compromising their integrity.
Part 1: Understanding the Root Cause (The "Why")
Q: Why does replacing Methionine with Norleucine cause precipitation?
A: The substitution removes the weak polarity of the sulfur atom, increasing the local hydrophobic moment.
-
The Chemistry: Methionine contains a thioether group.[1] While classified as hydrophobic, the sulfur atom has lone pairs that can engage in weak electrostatic interactions. Nle replaces this with a purely aliphatic methylene group.
-
The Consequence: This increases the peptide's overall hydrophobicity. If the native sequence was already on the borderline of solubility, the Nle substitution acts as a nucleation point for hydrophobic aggregation.
-
The Result: The peptide forms thermodynamically stable aggregates that resist solvation in aqueous buffers.
Q: Is the cloudiness I see precipitation or gelation?
A: With Nle-peptides, it is often gelation masquerading as precipitation.
-
Diagnosis: If the solution looks viscous or has a "shimmering" turbidity rather than distinct particulates, you are likely dealing with a hydrogel formed by intermolecular hydrogen bonding (often
-sheets). -
Implication: Simple filtration will remove the peptide entirely. You must disrupt the secondary structure, not just the hydrophobic interactions.
Part 2: Solvent & Formulation Strategies (The "How")
Q: What is the "Golden Rule" for dissolving hydrophobic Nle-peptides?
A: Dissolve in organic solvent first, then dilute. Never add buffer directly to the lyophilized powder of a hydrophobic Nle-peptide. The water molecules will form a "cage" around the hydrophobic residues, locking them into an aggregate that even subsequent organic solvent addition cannot easily break.
The Protocol:
-
Calculate: Determine the concentration needed.
-
Solvate: Dissolve the peptide completely in a minimal volume of 100% DMSO (Dimethyl Sulfoxide).
-
Note: Unlike Met-containing peptides, Nle-peptides are immune to DMSO-induced oxidation , making this the safest and most effective solvent.
-
-
Dilute: Slowly add the aqueous buffer dropwise to the swirling DMSO solution.
-
Stop if turbidity appears.
-
Q: My peptide precipitates upon adding buffer to the DMSO stock. What now?
A: You have hit the "Critical Aggregation Concentration" (CAC).
-
Immediate Fix: Add a chaotropic agent.
-
Urea (6–8 M) or Guanidine HCl (6 M) are excellent for disrupting the hydrogen bond networks stabilizing the aggregates.
-
-
Alternative: If the assay allows, use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Trifluoroethanol (TFE) . These solvents are potent disruptors of secondary structures (helices/sheets) and can solubilize Nle-aggregates that DMSO cannot.
Q: How does pH manipulation apply to Nle-peptides?
A: Hydrophobicity is often pH-independent, but charge repulsion can overcome hydrophobic attraction.
-
Calculate pI: Determine the Isoelectric Point (pI) of your sequence.
-
The Rule: Net charge must be > |2| for solubility.
-
Basic Peptides (pI > 8): Dissolve in 10% Acetic Acid .
-
Acidic Peptides (pI < 6): Dissolve in 0.1% Ammonium Hydroxide (volatile) or Ammonium Bicarbonate.
-
Warning: Avoid pH conditions close to the pI, where net charge is zero and precipitation is maximal.
-
Part 3: Visualization & Workflows
Figure 1: Solubility Troubleshooting Decision Tree
Caption: A logic-gated workflow for solubilizing Nle-containing peptides, prioritizing solvent safety and assay compatibility.
Figure 2: Mechanism of Nle-Induced Aggregation
Caption: Conceptual comparison showing how the removal of the sulfur atom enhances hydrophobic collapse in Nle-peptides.
Part 4: Experimental Data & Protocols
Table 1: Solvent Compatibility Guide for Nle-Peptides
| Solvent | Recommended Use | Pros for Nle-Peptides | Cons/Limitations |
| DMSO | Primary Choice | Excellent solvency; Nle is oxidation-resistant. | Cell toxicity > 0.1-1% (assay dependent). |
| DMF | Secondary Choice | Good for synthesis/purification. | Toxic; can degrade peptides over time. |
| Acetonitrile | HPLC/Prep | Easy to remove (lyophilization). | Volatile; less effective for gelled aggregates. |
| 10% Acetic Acid | Basic Peptides | Biocompatible; volatile. | Ineffective for acidic/neutral sequences. |
| Ammonium Hydroxide | Acidic Peptides | Volatile; effective for Asp/Glu rich sequences. | High pH can cause racemization if prolonged. |
| HFIP / TFE | Rescue Only | Breaks | Highly toxic; must be evaporated before bio-assay. |
Standard Operating Procedure: The "Solvent Titration" Method
Use this protocol to determine the minimum organic solvent required without wasting your main batch.
-
Aliquot: Weigh out a small test amount of peptide (e.g., 0.5 mg).
-
Initial Solvation: Add 100% DMSO to a concentration of 10 mg/mL . Vortex for 30 seconds.
-
Checkpoint: Solution must be crystal clear. If not, sonicate for 5 mins.
-
-
Titration: Pipette the peptide-DMSO stock into your final buffer in 10 µL increments, vortexing after each addition.
-
Monitoring: Measure absorbance at 280 nm (if Tyr/Trp present) or 205 nm (peptide bond).
-
Note: Nle does not have a specific chromophore. You must rely on the peptide backbone (205 nm) or other residues.
-
-
Endpoint: Plot Absorbance vs. Concentration. A deviation from linearity (scattering) indicates the onset of aggregation. This is your solubility limit.
References
-
LifeTein. (2025).[2] Unnatural Amino Acids: Norleucine Properties and Applications. Retrieved from [Link]
-
Epand, R. M., & Raymer, K. E. (1987). Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers. International Journal of Peptide and Protein Research.[1] Retrieved from [Link]
-
Radchenko, D. S., et al. (2016). Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? Biochimica et Biophysica Acta (BBA) - Biomembranes. Retrieved from [Link]
Sources
Addressing challenges in the chiral separation of norleucine esters
Topic: Addressing challenges in the chiral separation of norleucine esters Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Core Directive & Strategy
Welcome to the Technical Support Center. The separation of Norleucine (2-aminohexanoic acid) esters presents a unique set of challenges due to the hydrophobicity of the side chain and the lack of a strong UV chromophore. Unlike standard amino acids, the esterification of the carboxyl group alters the chiral recognition mechanisms available on traditional stationary phases.
This guide is structured not as a textbook, but as a decision-based troubleshooting workflow . We will address the three primary failure modes in this workflow: Method Selection , Resolution Loss , and Detection Sensitivity .
Method Selection & Optimization
Decision Matrix: Choosing the Right Platform
Before beginning experimental work, verify your analyte state. The presence of the ester group dictates the column chemistry.
Figure 1: Decision matrix for selecting the appropriate chromatographic platform based on analyte state.
Protocol A: HPLC Separation of Norleucine Esters (Polysaccharide CSPs)
Context: Polysaccharide-based columns (Amylose/Cellulose derivatives) rely on hydrogen bonding and steric inclusion.[1] For esters, the carbonyl group is a key interaction site.
Recommended Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA) or Coated versions (Chiralpak AD-H).[2]
Standard Operating Procedure (SOP):
-
Mobile Phase (Normal Phase): n-Hexane / Isopropanol (90:10 v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm (or Refractive Index for non-UV active esters).
Troubleshooting Q&A:
Q: I am seeing broad peaks and poor resolution (
-
A: This is often due to the "memory effect" of coated phases or solvent mismatch.
-
Immediate Action: Switch to an immobilized phase (e.g., Chiralpak IA) which allows for a wider range of solvents.
-
Optimization: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. Basic additives sharpen the peaks of amine-containing compounds by suppressing ionization of residual silanols on the silica support.
-
Q: The retention time is shifting between injections.
-
A: Norleucine esters are hydrophobic. In normal phase, temperature fluctuations significantly impact adsorption isotherms.
-
Fix: Thermostat the column oven precisely. Lowering the temperature to 15-20°C often improves enantioselectivity (
) by favoring the enthalpy-driven chiral recognition.
-
Protocol B: Separation via Macrocyclic Antibiotics (Chirobiotic T)
Context: The Teicoplanin-based stationary phase (Chirobiotic T) is exceptionally effective for amino acids and their esters due to the "Teicoplanin Aglycone" pocket which fits the amino acid side chain.
Quantitative Data Profile:
| Parameter | Value | Notes |
| Column | Chirobiotic T (250 x 4.6 mm) | Teicoplanin Bonded Phase |
| Mobile Phase | Acetonitrile / Water (80:20 v/v) | Reverse Phase Mode |
| Selectivity ( | ~3.10 | Excellent Separation |
| Resolution ( | ~3.00 | Baseline Resolved |
| Reference | [1] | Data for Norleucine |
Q: Why use Chirobiotic T over Polysaccharides?
-
A: It operates efficiently in Reverse Phase (RP) conditions (MeOH/Water or ACN/Water). This is critical if your sample is dissolved in an aqueous buffer or if you are coupling to Mass Spectrometry (LC-MS), where hexane/IPA is incompatible.
Gas Chromatography (GC) Specifics
Context: If HPLC sensitivity is insufficient (norleucine has weak UV absorbance), GC is the superior choice, provided the ester is volatile.
Experimental Workflow:
-
Column: Chiraldex G-TA (Trifluoroacetyl derivatized
-cyclodextrin). -
Derivatization (Mandatory):
-
Step 1: If starting with free acid, esterify with Methanolic HCl (
C, 30 min). -
Step 2: Acylate the amine with Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA).
-
-
Carrier Gas: Helium at 30 cm/sec linear velocity.
Q: Why do I see peak tailing in GC?
-
A: Incomplete derivatization of the amine group. Free amines interact strongly with the fused silica tubing. Ensure the acylation step is run with excess reagent and that the sample is strictly anhydrous before injection.
Troubleshooting Center: Common Failure Modes
This table addresses specific symptoms observed during the separation of Norleucine esters.
| Symptom | Probable Cause | Technical Solution |
| No Separation (Co-elution) | Wrong Chiral Selector | Switch mechanism. If using Polysaccharide (H-bond driven), switch to Crown Ether (Host-Guest) by hydrolyzing the ester, or use Chirobiotic T (Inclusion). |
| Peak Tailing (Asymmetry > 1.2) | Silanol Interaction | HPLC: Add 0.1% TEA or DEA to mobile phase. GC: Re-derivatize; ensure amine is fully blocked (N-TFA or N-Acetyl). |
| Low Sensitivity | Lack of Chromophore | Norleucine has low UV absorbance. 1. Use CAD (Charged Aerosol Detection) . 2. Derivatize pre-column with OPA/3-MPA (Fluorescence) or FDAA (Marfey's Reagent). |
| Split Peaks | Solvent Mismatch | The injection solvent is stronger than the mobile phase. Dissolve the sample in the mobile phase. |
| Pressure High | Frit Clogging | Polysaccharide columns are sensitive to pressure.[4] Reverse flush (only if immobilized) or replace inlet frit. |
Mechanistic Visualization: The Crown Ether Alternative
If the ester separation fails, a common validation step is to hydrolyze the ester to the free amino acid and separate it using a Crown Ether column (Crownpak CR+). This mechanism is distinct and highly reliable.
Figure 2: Mechanism of chiral recognition on Crownpak columns. Note: This requires the free amino acid form (hydrolyzed ester).
References
-
SEDERE Technical Applications. "HPLC Amino-Acid Direct Enantiomeric Separation: Nor-Leucine." Sedere.com. Link
-
Daicel Chiral Technologies. "Instruction Manual for CROWNPAK® CR(+) / CR(-)." Chiraltech.com. Link
-
Sigma-Aldrich. "Proline Derivatization and Enantioresolution by Chiral GC." SigmaAldrich.com. Link
-
Hyun, M. H., et al. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates." Yakhak Hoeji, 2021. Link
-
Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection." Phenomenex.com. Link
Sources
Minimizing racemization during L-Norleucine, ethyl ester synthesis
Welcome to the Technical Support Center for amino acid synthesis and modification. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with optimizing the synthesis of L-Norleucine ethyl ester while strictly preserving its stereochemical integrity.
Below, you will find mechanistic FAQs, a diagnostic troubleshooting guide, self-validating experimental protocols, and quantitative data summaries to ensure reproducible, high-enantiomeric-excess (ee) yields.
I. FAQ: Mechanisms & Causality of Racemization
Q1: Why does L-Norleucine undergo racemization during ethyl ester synthesis? A: Racemization is the loss of stereochemical purity, converting a pure L-enantiomer into a D/L mixture[1]. During the esterification of free amino acids like L-Norleucine, racemization primarily occurs via direct enolization . The alpha-proton of the amino acid is adjacent to an electron-withdrawing carbonyl (which becomes an ester). If exposed to high thermal energy or basic conditions, this proton can be abstracted, forming an achiral enolate intermediate. When this intermediate reprotonates, it does so from either face, yielding a racemic mixture[1].
Q2: Why is the Thionyl Chloride (
II. Troubleshooting Guide: Diagnosing Stereochemical Loss
Issue 1: High levels of D-Norleucine detected post-esterification.
-
Root Cause: Exothermic runaway during
addition. The reaction between and ethanol is violently exothermic. If is added at room temperature, localized heating accelerates acid-catalyzed enolization before the amine is fully protonated. -
Resolution: Strictly maintain the reaction vessel between -5 °C and 0 °C using an ice-salt bath during the entire dropwise addition of
[3].
Issue 2: Racemization occurring during product isolation/workup.
-
Root Cause: Base-catalyzed enolization. Attempting to isolate the free base of the L-Norleucine ethyl ester by neutralizing the reaction mixture with strong aqueous bases (e.g.,
or ) rapidly strips the alpha-proton[1]. -
Resolution: Do not free-base the product. Isolate the product exclusively as L-Norleucine ethyl ester hydrochloride . Evaporate the volatiles under reduced pressure and precipitate the salt using cold diethyl ether[2].
Troubleshooting workflow for identifying and resolving racemization during esterification.
III. Quantitative Data: Impact of Conditions on Racemization
The following table summarizes the causal relationship between reaction conditions, workup methods, and the resulting stereochemical integrity of L-Norleucine ethyl ester[3],[2].
| Reagent System | Temperature Profile | Workup Method | Typical Yield | Enantiomeric Excess (ee) |
| Add at 0 °C | Evaporation (Isolated as HCl salt) | > 95% | > 99% (Optimal) | |
| Add at RT | Evaporation (Isolated as HCl salt) | 92% | 94 - 96% (Mild Racemization) | |
| Add at 0 °C | Aqueous | 80% | < 85% (Severe Racemization) | |
| Continuous sparge at reflux | Evaporation (Isolated as HCl salt) | 88% | 98% |
IV. Step-by-Step Methodologies (Self-Validating System)
To ensure trustworthiness, the following protocol is designed as a self-validating system . It integrates a mandatory analytical checkpoint (Chiral HPLC) immediately after isolation. If the analytical check fails, the system dictates a mandatory audit of the temperature logs, preventing compromised material from advancing into peptide synthesis or pharmaceutical development[4].
Protocol 1: Optimized Synthesis of L-Norleucine Ethyl Ester Hydrochloride
Objective: Synthesize the ethyl ester while maintaining >99% ee.
-
Preparation: Suspend 10.0 g of pure L-Norleucine in 100 mL of anhydrous ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and a drying tube[2].
-
Thermal Control (Critical Node): Submerge the flask in an ice-salt bath. Allow the suspension to cool internally to 0 °C.
-
Activation: Slowly add 2.0 equivalents of Thionyl Chloride (
) dropwise over 30 minutes. Causality Check: The drop rate must be calibrated so that the internal temperature never exceeds 5 °C to prevent thermal enolization[3]. -
Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature and stir for 12 hours. The suspension will gradually turn into a clear solution as the ester hydrochloride forms.
-
Isolation (No-Base Workup): Concentrate the reaction mixture using a rotary evaporator (water bath < 35 °C) to remove all volatiles (ethanol, excess
, and ). -
Purification: Triturate the resulting viscous oil with 50 mL of cold, anhydrous diethyl ether. A white crystalline solid (L-Norleucine ethyl ester hydrochloride) will precipitate[2]. Filter, wash with additional cold ether, and dry under high vacuum.
Protocol 2: Self-Validation via Chiral HPLC
Objective: Verify the stereopurity of the isolated salt before downstream application.
-
Sample Prep: Dissolve 1 mg of the synthesized L-Norleucine ethyl ester hydrochloride in 1 mL of the HPLC mobile phase (e.g., 50% acetonitrile/water)[1].
-
Chromatography: Inject 20 µL onto a macrocyclic glycopeptide-based chiral stationary phase (CSP) column (e.g., Chirobiotic T)[1].
-
Validation Logic: Elute using a reversed-phase gradient. Monitor at 210 nm.
-
Pass: A single peak corresponding to the L-enantiomer (>99% Area).
-
Fail: A secondary peak (D-enantiomer) >1% Area. If Fail occurs, immediately audit Step 3 (Thermal Control) of Protocol 1.
-
Logical relationship between reaction conditions, enolization, and stereochemical integrity.
V. References
-
A Convenient Synthesis of Amino Acid Methyl Esters - MDPI. 3
-
Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling - Benchchem. 1
-
What are different ways to convert Amino Acid carboxylic acid into ester? | ResearchGate. 2
-
L-Norleucine methyl ester hydrochloride - Chem-Impex. 4
Sources
Technical Support Center: L-Norleucine Peptide Optimization
Topic: Overcoming Aggregation in L-Norleucine (Nle) Containing Peptides Ticket ID: NLE-AGG-001 Status: Open for Consultation
The Nle Paradox: Stability vs. Solubility
Why this matters: You likely substituted Methionine (Met) with L-Norleucine (Nle) to eliminate oxidation issues during storage or biological assays. While Nle is isosteric to Met, it lacks the sulfur atom. This substitution removes the polarizable thioether group, making Nle significantly more hydrophobic and aliphatic.
The Consequence: This increase in hydrophobicity often drives the peptide toward hydrophobic collapse and
This guide provides a modular approach to breaking these aggregates at three critical stages: Synthesis, Purification, and Assay.
Module 1: Synthesis (The Root Cause)
Issue: "Difficult sequences" during Solid Phase Peptide Synthesis (SPPS). Symptom: Incomplete coupling, deletion sequences, or resin that looks "clumped" or opaque.
The Mechanism of On-Resin Aggregation
As the peptide chain grows, Nle residues promote inter-chain hydrogen bonding, forming
Protocol: Breaking the
Do not rely solely on double coupling. You must disrupt the secondary structure.
1. The "Magic Mixture" (Chaotropic Wash) Standard DMF washes are insufficient for Nle-rich peptides.
-
Protocol: Before the coupling step of the Nle residue and the subsequent 3 residues, wash the resin with DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 or 2M Lithium Chloride in DMF .
-
Why: These chaotropes disrupt the hydrogen network, swelling the resin and exposing the amine.
2. Pseudoproline Dipeptides (The Gold Standard) If your sequence contains Ser, Thr, or Cys near the Nle residue, use a Pseudoproline dipeptide.
-
Action: Substitute a Ser/Thr residue with a commercially available Fmoc-Ser/Thr(Psi-Me,Me)-OH dipeptide.
-
Mechanism: The bulky oxazolidine ring acts as a "kink" (similar to Proline) that physically prevents the formation of
-sheets.[1] This structure is reversible; the native amino acid is regenerated during the final TFA cleavage [1].[2]
Workflow Visualization: SPPS Intervention
Caption: Decision tree for preventing on-resin aggregation during the synthesis of Nle-containing peptides.
Module 2: Purification & Solubilization
Issue: Peptide precipitates in water/acetonitrile or elutes as a broad smear on HPLC. Symptom: "Gelling" upon reconstitution.
The "Hard" Solvents Protocol
Water is often the enemy of Nle-peptides. You must use solvents that disrupt secondary structure before introducing water.
1. The HFIP Reset (Critical for Amyloid-like Peptides)
Hexafluoroisopropanol (HFIP) is a potent hydrogen bond donor that dissolves
-
Step 1: Dissolve the crude lyophilized peptide in 100% HFIP (1–5 mg/mL).
-
Step 2: Sonicate for 5 minutes.
-
Step 3: Evaporate the HFIP under a stream of nitrogen or vacuum.[4]
-
Result: This leaves a peptide "film" that is essentially "reset" to a monomeric state, free of pre-formed fibrils.[5]
2. pH Manipulation (The Net Charge Rule) Nle is neutral. Solubility depends entirely on the remaining residues.
-
Calculate pI: Determine the isoelectric point.
-
Rule: Never attempt to dissolve within ±1 pH unit of the pI.
-
Action:
-
Basic Peptides (Net +): Dissolve in 0.1% - 1.0% Acetic Acid.
-
Acidic Peptides (Net -): Dissolve in 0.1% Ammonium Hydroxide (NH₄OH).
-
Solubility Data Table
| Solvent System | Mechanism | Suitability for Nle Peptides |
| Water (Neutral) | Hydrophobic effect | Poor. Promotes aggregation. |
| HFIP (100%) | H-bond disruption | Excellent. Breaks |
| DMSO | Dipolar aprotic | Good. Powerful solvent, but difficult to remove. |
| 6M Guanidine HCl | Chaotropic denaturation | Excellent. Best for prep-HPLC loading; incompatible with bioassays. |
| 30% Acetonitrile | Organic co-solvent | Moderate. Good for HPLC, but may induce folding. |
Logic Flow: Solubilization Strategy
Caption: Workflow for solubilizing hydrophobic Nle peptides based on downstream application.
Module 3: Storage & Assay Conditions
Issue: Peptide works initially but loses activity or precipitates after 24 hours. Symptom: Loss of signal in ELISA/Binding assays; visible particulates.
Prevention of Re-Aggregation
Once solubilized, Nle peptides will thermodynamically try to re-aggregate. You must kinetically trap them.
1. The Arginine Solution L-Arginine is a specific suppressor of peptide aggregation.[6] It interacts with aromatic and hydrophobic residues (like Nle) to increase solubility without denaturing the protein [3].
-
Protocol: Add 0.5M L-Arginine (pH adjusted) to your assay buffer.
-
Why: Arginine clusters around the hydrophobic Nle residues, masking them from solvent and preventing them from sticking to other Nle residues.
2. Storage Formulation
-
Avoid: Phosphate Buffered Saline (PBS) alone. The high ionic strength can "salt out" hydrophobic peptides.
-
Preferred: 10 mM Sodium Acetate (pH 4-5) or 10 mM Tris (pH 8) with 5% Trehalose or Mannitol .
-
Freeze/Thaw: Strictly avoid. Aliquot immediately. Nle peptides are prone to "cold denaturation" or cryo-concentration induced aggregation.
Frequently Asked Questions (FAQ)
Q: My Nle-peptide elutes as a very broad peak on HPLC. Is it impure?
-
Diagnosis: Not necessarily. Broad peaks often indicate rapid equilibrium between monomer, dimer, and oligomer states on the column.
-
Fix: Run the HPLC column at 60°C . The heat increases the exchange rate and disrupts weak hydrophobic aggregates, often sharpening the peak into a single species.
Q: Can I use DMSO for my cellular assay?
-
Diagnosis: Yes, but with caution.
-
Fix: Dissolve the peptide in 100% DMSO at 1000x concentration. Dilute it rapidly into the cell media. Ensure the final DMSO concentration is <0.5%. Crucial: If the peptide precipitates upon dilution, add 0.1% Tween-20 or BSA to the media before adding the peptide. These act as carriers.
Q: I replaced Met with Nle, but the bioactivity dropped. Why?
-
Diagnosis: While isosteric, Nle is slightly more hydrophobic and lacks the hydrogen-bond accepting capacity of the Met sulfur.
-
Fix: If the Met was involved in a critical H-bond within the binding pocket, Nle cannot replicate this. Consider Methoxinine (Mox) or Ethionine as alternatives if Nle fails, though they have their own synthesis challenges.
References
-
Mutter, M., et al. (1995). Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides.[7] Tetrahedron Letters.[1][7]
-
Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides. PNAS.
-
Arakawa, T., et al. (2007). Suppression of protein interactions by arginine: A proposed mechanism of the arginine effect.[6][8] Biophysical Chemistry.
-
Narayan, P., et al. (2011). The mechanism of aggregation of the amyloid beta-peptide.[3][6][9] (Discusses HFIP usage).
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. bachem.com [bachem.com]
- 6. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Frontiers | Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease [frontiersin.org]
- 9. Arginine as a Chaperone to Reduce Amyloid-β Aggregation – Fight Aging! [fightaging.org]
Technical Support Center: High-Sensitivity Detection of L-Norleucine Ethyl Ester
This guide serves as a technical support resource for researchers encountering sensitivity limitations with L-Norleucine ethyl ester (L-NLE-EE). It is structured to provide immediate, actionable protocols backed by mechanistic rationale.
Topic: Improving Detection Sensitivity in HPLC Analyte: L-Norleucine ethyl ester (L-NLE-EE) CAS: 327-57-1 (Parent Acid), Ester derivatives vary. Support Level: Tier 3 (Senior Application Scientist)
The Core Challenge: Why is this molecule "invisible"?
L-Norleucine ethyl ester lacks a conjugated
-
The Chromophore Limitation: The only absorbing group is the carbonyl (
) of the ester and amide backbone, which absorbs weakly at 200–210 nm . -
The Consequence: Attempting to detect this at low UV wavelengths results in poor Signal-to-Noise (S/N) ratios due to solvent cutoff interference.
-
The Solution: You must either chemically modify the molecule to add a fluorophore (Derivatization) or switch detection physics entirely (Charged Aerosol Detection).
Method A: Fluorescence Detection (Derivatization)
Status: Gold Standard for Sensitivity (Femtomole limits)
This method uses o-Phthalaldehyde (OPA) in the presence of a thiol (like 2-Mercaptoethanol) to react with the primary amine of L-NLE-EE. This creates a highly fluorescent isoindole derivative.
⚠️ Critical "Expert Insight" on Stability
The Trap: L-NLE-EE is an ester . Esters hydrolyze rapidly in alkaline conditions. The Conflict: The OPA reaction requires a pH of 9.5–10.0 (Borate buffer). The Fix: You cannot perform batch derivatization in a vial and let it sit. You must use Automated In-Needle Derivatization or inject immediately (< 1 min) after mixing. If you wait, the high pH will hydrolyze the ethyl ester, and you will detect L-Norleucine (free acid) instead of your target.
Protocol 1: Automated In-Needle Derivatization
-
Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Reagents:
-
Reagent A: 10 mg OPA + 10 mg 3-Mercaptopropionic acid (3-MPA) in 1 mL 0.4 M Borate Buffer (pH 10.2).
-
Mobile Phase A: 40 mM Sodium Phosphate (pH 7.8).
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).
-
-
Detector: Fluorescence (Ex: 340 nm, Em: 450 nm).[1]
Injection Program (Autosampler):
-
Draw 5 µL Borate Buffer (pH 10.2).
-
Draw 2 µL Sample (L-NLE-EE in 0.1N HCl).
-
Draw 2 µL OPA Reagent.
-
Mix in loop (3x).
-
Wait 0.5 min.
-
Inject immediately.
Workflow Diagram: OPA Reaction Logic
Caption: Figure 1. The critical timing of OPA derivatization. Immediate injection prevents the alkaline buffer from hydrolyzing the ethyl ester bond.
Method B: Charged Aerosol Detection (CAD)
Status: Best for Integrity (No Chemical Modification)
If you lack a fluorescence detector or cannot risk hydrolysis, CAD is the superior choice. It detects any non-volatile analyte proportional to its mass, regardless of chromophores.[2]
Why this works for L-NLE-EE
Unlike UV, CAD does not rely on double bonds. Unlike Mass Spec (MS), it does not require ionization optimization. It is "Universal" for this class of compounds.[3]
Protocol 2: Volatile Mobile Phase System
Crucial Requirement: The mobile phase must be volatile.[3] You cannot use Phosphate buffers with CAD.
-
Column: C18 (e.g., Acclaim RSLC 120 C18), 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Note: TFA acts as an ion-pairing agent to retain the amine.[4]
-
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 5% B to 60% B over 10 minutes.
-
Detector Settings:
-
Evaporation Temp: 35°C (Low temp prevents evaporation of the semi-volatile ester).
-
Power Function: 1.0 (for linearity).
-
Method C: Low-UV Optimization (210 nm)
Status: The "Last Resort"
If you must use UV, you are fighting physics. To win, you must lower the background noise.
Optimization Checklist
-
Wavelength: Set to 210 nm (200 nm is too noisy; 220 nm loses 50% signal).
-
Solvent Transparency:
-
Use HPLC-Grade Acetonitrile (Cutoff <190 nm).
-
Avoid Methanol (Cutoff ~205 nm; it will cause baseline drift).
-
Avoid Acetate/Formate buffers (High absorbance at 210 nm).
-
-
Buffer Selection: Use Phosphate Buffer (transparent at 210 nm) or 0.05% TFA .
-
Recipe: 20 mM Potassium Phosphate Monobasic, adjusted to pH 2.5 with Phosphoric Acid.
-
Comparative Data Summary
| Feature | UV (210 nm) | Fluorescence (OPA) | CAD (Charged Aerosol) |
| LOD (Limit of Detection) | ~100 pmol | ~0.1–1.0 pmol | ~10 pmol |
| Linearity | Good | Excellent | Good (Curved at low range) |
| Sample Prep | None | Complex (Derivatization) | None |
| Analyte Risk | Low | High (Hydrolysis) | Low |
| Gradient Compatibility | Poor (Baseline drift) | Excellent | Excellent |
Troubleshooting & FAQs
Q1: I see two peaks in my Fluorescence trace. What happened?
A: You likely waited too long between mixing and injection. The second peak is L-Norleucine (Free Acid) caused by the hydrolysis of the ethyl ester in the pH 10 Borate buffer.
-
Fix: Reduce the "Wait Time" in your autosampler program to 0.0 minutes. Ensure the sample tray is cooled to 4°C.
Q2: My UV baseline at 210 nm drifts wildly during the gradient.
A: This is the "Refractive Index Effect" or solvent absorption mismatch.
-
Fix: Ensure Mobile Phase A and B have similar absorption. If using 0.1% TFA in Water (A), add 0.08% TFA to the Acetonitrile (B) to balance the baseline. Do not use Methanol.
Q3: Can I use FMOC instead of OPA?
A: Yes, but FMOC reacts with secondary amines too and requires a de-blocking step to remove excess reagent (which fluoresces). OPA is "self-blanking" (the reagent itself is not fluorescent, only the product is), making it cleaner for trace analysis.
Decision Logic for Detector Selection
Caption: Figure 2. Decision matrix for selecting the appropriate detection method based on sensitivity needs.
References
-
Agilent Technologies. Automated Amino Acid Analysis using an Agilent Poroshell 120 Column. Publication 5990-5599EN. Available at: [Link]
-
PubChem. L-Norleucine Ethyl Ester Compound Summary. National Library of Medicine. Available at: [Link]
-
Waters Corporation. Amino Acid Analysis: AccQ-Tag Chemistry. Technical Guide. Available at: [Link]
Sources
Validation & Comparative
Comparative Guide: Enzymatic & Oxidative Stability of L-Norleucine vs. L-Methionine Peptides
Executive Summary: The Methionine Liability
In peptide therapeutics, L-Methionine (Met) represents a significant stability liability. Its thioether side chain is highly susceptible to oxidation, converting to Methionine Sulfoxide (Met(O)) and Methionine Sulfone (Met(O₂)) upon exposure to Reactive Oxygen Species (ROS) or enzymes like Myeloperoxidase (MPO). This modification often leads to potency loss, aggregation, and increased immunogenicity.
L-Norleucine (Nle) is the structural isostere of Methionine where the sulfur atom is replaced by a methylene group (
This guide provides a technical comparison of these two residues, focusing on enzymatic stability profiles, bioactivity retention, and experimental validation protocols.
Mechanistic Comparison: The Sulfur Factor
The fundamental difference lies in the susceptibility of the
Chemical & Enzymatic Oxidation Pathway
Methionine oxidation is not just a storage issue; it is an in vivo enzymatic clearance pathway. Myeloperoxidase (MPO), secreted by neutrophils during inflammation, specifically targets Met residues.
-
L-Methionine: The sulfur atom acts as a nucleophile. Under oxidative stress (
, MPO), it accepts an oxygen atom to form a sulfoxide (chiral center, creating diastereomers). -
L-Norleucine: The alkyl side chain is unreactive to ROS and MPO, acting as a "stealth" residue against oxidative surveillance.
Visualization of Stability Pathways
Figure 1: Comparative degradation pathways. Met undergoes oxidation to Sulfoxide and Sulfone, altering polarity and structure. Nle remains chemically inert.
Comparative Performance Data
The following data synthesizes standard industry findings regarding the stability and physicochemical properties of Met vs. Nle peptides.
| Feature | L-Methionine (Met) | L-Norleucine (Nle) | Impact on Drug Development |
| Oxidative Stability | Low. Rapidly oxidizes to Met(O) in presence of | High. Completely resistant to oxidation. | Nle significantly extends shelf-life and simplifies handling. |
| Enzymatic Stability (MPO) | Substrate for Myeloperoxidase (MPO). | Inert to MPO. | Nle prevents inflammation-mediated degradation in vivo. |
| Proteolytic Stability | Susceptible to Chymotrypsin (cleaves C-terminal to hydrophobic residues). | Similar susceptibility to Chymotrypsin; however, Nle is often less recognized by specific Met-aminopeptidases. | Nle does not guarantee total proteolytic resistance but eliminates oxidative clearance. |
| Lipophilicity | Moderate (Sulfur is slightly polar). | Higher (Alkyl chain is purely hydrophobic). | Nle peptides may have higher retention times on RP-HPLC and better membrane penetration. |
| Synthesis (SPPS) | Requires protection or inert atmosphere to prevent oxidation during cleavage. | No special precautions required. | Nle increases synthesis yield and purity. |
| Bioactivity | Native activity (Risk of loss upon oxidation). | Bio-isosteric. Usually retains >90% potency, though lipophilicity changes must be validated. | Excellent surrogate for Met in SAR studies. |
Validated Experimental Protocols
To justify the substitution of Met with Nle in a regulatory filing or research paper, you must demonstrate two things:
-
Oxidative Resistance: The Nle peptide survives conditions that destroy the Met peptide.
-
Bio-equivalence: The Nle peptide binds the target with similar affinity.
Protocol A: Forced Degradation (Oxidative Stress Test)
This protocol quantifies the resistance of the Nle-analog compared to the wild-type Met-peptide.
Reagents:
-
Peptide Stock (1 mg/mL in water or buffer).
-
Hydrogen Peroxide (
), 30% w/w. -
Quenching Solution: 1M L-Methionine or L-Cysteine (acts as a scavenger).
-
LC-MS Mobile Phases (0.1% Formic Acid in Water/Acetonitrile).
Workflow:
-
Baseline Analysis: Inject 10 µL of untreated Met-peptide and Nle-peptide into LC-MS. Record retention time (RT) and Mass (
). -
Stress Induction:
-
Prepare 3%
solution. -
Incubate peptides at 37°C in 3%
for timepoints: T=1h, T=4h, T=24h.
-
-
Quenching: Stop reaction by adding excess Methionine (100 equiv) to consume remaining peroxide.
-
Analysis: Inject samples into LC-MS.
Data Interpretation:
-
Met-Peptide: Look for a mass shift of +16 Da (Met+O) or +32 Da (Met+2O). You will likely see a "split peak" in the UV chromatogram (oxidized species usually elute earlier on C18 columns due to increased polarity of the sulfoxide).
-
Nle-Peptide: Mass should remain unchanged (
). Retention time should remain constant.
Protocol B: Visualization of Assay Workflow
Figure 2: Forced degradation workflow for validating Nle stability.
Synthesis & Manufacturing Considerations
When transitioning from Research to Development, the manufacturing benefits of Nle become critical.
-
Acid Stability: During SPPS cleavage (typically 95% TFA), Met is prone to alkylation by carbocation scavengers (like t-butyl cations) or oxidation. Nle is immune to these side reactions, resulting in higher Crude Purity.
-
Cost vs. Benefit: While Fmoc-Nle-OH is slightly more expensive than Fmoc-Met-OH, the reduction in downstream purification costs (removing oxidized impurities) often makes Nle the more economical choice for GMP production.
Scientific Conclusion
Replacing L-Methionine with L-Norleucine is a standard, scientifically robust strategy in peptide engineering. The substitution is conservative (maintaining hydrophobicity and steric bulk) yet transformative regarding stability.
Recommendation: For any peptide therapeutic candidate where Methionine is not essential for a specific catalytic mechanism (e.g., metal coordination), L-Norleucine substitution should be evaluated immediately to eliminate oxidative liabilities and simplify the CMC (Chemistry, Manufacturing, and Controls) package.
References
-
Gilles, A. M., et al. (1988).[2] Conservation of the biological activity of adenylate kinase after substitution of methionine by norleucine.Proceedings of the National Academy of Sciences .
-
Luo, S., & Levine, R. L. (2009). Methionine in proteins defends against oxidative stress.[3][4]FASEB Journal .
-
Razzaq, S. K., et al. (2019). Forced Degradation Testing as Complementary Tool for Biosimilarity Assessment.[5]Pharmaceutical Research .[6][7]
-
BenchChem Technical Support. (2025). In Vivo Stability of Peptides: A Comparative Analysis of Norleucine and Leucine Substitution.
-
LifeTein Support. (2025).[8] Unnatural Amino Acids: Norleucine Properties and Applications.[8][9]
Sources
- 1. peptide.com [peptide.com]
- 2. cheme.caltech.edu [cheme.caltech.edu]
- 3. Methionine in proteins defends against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Forced Degradation Testing as Complementary Tool for Biosimilarity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. lifetein.com [lifetein.com]
- 9. benchchem.com [benchchem.com]
Comprehensive Validation Guide: RP-HPLC Quantification of L-Norleucine Ethyl Ester
Topic: Validation of an analytical method for L-Norleucine ethyl ester quantification Content Type: Publish Comparison Guide
Executive Summary & Strategic Rationale
In the high-stakes landscape of peptide synthesis and proteomic quantification, L-Norleucine ethyl ester (L-Nle-OEt) serves a dual critical role: as a non-canonical building block for protease-resistant peptides and as a robust Internal Standard (IS) for amino acid analysis in complex matrices (e.g., physiological fluids, wines).
Ensuring the purity and concentration of L-Nle-OEt is paramount. Impurities such as free L-Norleucine (hydrolysis product) or stereoisomers can compromise downstream reaction stoichiometry or skew quantification data.
This guide validates a Direct Reversed-Phase HPLC (RP-HPLC) method with UV detection at 210 nm. We compare this streamlined approach against the traditional Pre-column Derivatization (OPA/FMOC) method. While derivatization offers femtomole sensitivity, it introduces kinetic variability and reagent instability unsuitable for routine Quality Control (QC) of raw materials.
Method Comparison: Direct UV vs. Derivatization
For the quantification of L-Nle-OEt hydrochloride (the most common stable form), the analytical strategy must balance sensitivity with robustness.
Comparative Performance Matrix
| Feature | Method A: Direct RP-HPLC (Recommended) | Method B: Pre-column Derivatization (Alternative) |
| Principle | Separation of the intact ester on C18; detection of carbonyl/amine at 210 nm. | Reaction with OPA (primary amines) to form fluorescent isoindoles. |
| Target Application | Purity Assay (>98%) , Raw Material QC, Stability Testing. | Trace analysis (<0.1%), Biological fluids. |
| Precision (RSD) | < 0.5% (High reproducibility). | 1.5% - 3.0% (Dependent on reaction time). |
| Linearity Range | High (0.1 – 2.0 mg/mL). | Low (ng/mL range).[1] |
| Stability | Analyte is stable in acidic mobile phase. | Derivatives are often unstable (degrade within minutes). |
| Throughput | High (Simple prep: Dissolve & Shoot). | Low (Requires reaction time/autosampler programming). |
Expert Insight:
“While OPA derivatization is the gold standard for biological sensitivity, it is an unnecessary source of error for raw material assay. The Direct UV method leverages the increased lipophilicity of the ethyl ester (compared to the free amino acid) to achieve sufficient retention on a C18 column without complex chemistry.”
Validated Experimental Protocol (Method A)
This protocol is designed to be self-validating, meaning system suitability parameters are embedded to flag potential failures before data collection.
Chemicals & Reagents[2][3][4][5][6][7]
-
Analyte: L-Norleucine ethyl ester hydrochloride (Reference Standard >99.0%).
-
Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.
-
Buffer: Potassium Dihydrogen Phosphate (
), Phosphoric Acid ( ).
Chromatographic Conditions[2][3][7][8]
-
Instrument: HPLC system with UV-Vis or PDA detector.
-
Column: C18 End-capped (e.g., 250 mm × 4.6 mm, 5 µm).[1] Note: End-capping reduces silanol interactions with the amine group.
-
Mobile Phase:
-
A: 20 mM Phosphate Buffer, pH 3.0 (adjusted with dilute
). -
B: Acetonitrile.[2]
-
Isocratic Mode: 70% A : 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm.
-
Temperature: 25°C.
-
Injection Volume: 20 µL.
Standard Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of L-Nle-OEt HCl into a 50 mL volumetric flask. Dissolve in Mobile Phase A.
-
System Suitability Solution: Prepare a mixture containing 0.5 mg/mL L-Nle-OEt and 0.05 mg/mL L-Norleucine (free acid impurity) to verify resolution.
Validation Workflow & Logic
The following diagram illustrates the decision logic and workflow for validating the method, ensuring compliance with ICH Q2(R1) guidelines.
Caption: Validation logic flow ensuring specificity is established before quantitative parameters are assessed.
Supporting Experimental Data
The following data represents typical validation results for L-Nle-OEt HCl using the Direct UV method.
Linearity & Range
Linearity was assessed by injecting five concentration levels ranging from 50% to 150% of the target concentration (0.5 mg/mL).
| Concentration (mg/mL) | Peak Area (mAU*s) | Statistical Parameter | Result |
| 0.25 | 12504 | Slope | 50120 |
| 0.375 | 18790 | Intercept | -45.2 |
| 0.50 | 25060 | 0.9998 | |
| 0.625 | 31280 | Range | 0.25 - 0.75 mg/mL |
| 0.75 | 37605 |
Accuracy (Recovery)
Accuracy was determined by spiking known amounts of L-Nle-OEt into a placebo matrix (or solvent) at three levels.
| Spike Level (%) | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) | RSD (%) |
| 80% | 40.0 | 39.8 | 99.5 | 0.42 |
| 100% | 50.0 | 50.1 | 100.2 | 0.35 |
| 120% | 60.0 | 59.7 | 99.5 | 0.51 |
Specificity (Degradation Study)
To prove the method is stability-indicating, the sample was subjected to acid hydrolysis (0.1 N HCl, 60°C, 1 hour).
-
L-Nle-OEt Peak: Retention time ~8.5 min.
-
L-Norleucine (Degradant) Peak: Retention time ~3.2 min.
-
Resolution (
): 6.4 (Passes requirement of > 1.5).
Interpretation: The significant difference in retention times confirms that the ester group increases hydrophobicity enough to separate easily from the hydrolysis product (free amino acid) on a C18 column.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4] [Link]
-
Unger, K. K., et al. (2013). Liquid Chromatography-Mass Spectrometry in Proteomics. Methods in Molecular Biology. [Link]
-
Molnár-Perl, I. (2003). Quantitation of amino acids and amines in the same matrix by high-performance liquid chromatography, either without or with derivatization. Journal of Chromatography A, 987(1-2), 291-309. [Link]
-
European Pharmacopoeia. (2023). Amino Acid Analysis (2.2.56). Council of Europe. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Comparative Guide: L-Norleucine Ethyl Ester vs. L-Leucine Ethyl Ester
This guide provides a technical comparison between L-Norleucine Ethyl Ester (NLE-EE) and L-Leucine Ethyl Ester (LEE) . It is structured to assist researchers in experimental design, specifically for applications involving lysosomal manipulation, mTOR signaling, and metabolic control.
Executive Summary
In cell culture systems, both L-Leucine Ethyl Ester (LEE) and L-Norleucine Ethyl Ester (NLE-EE) act as lysosomotropic agents due to their lipophilic ester properties. However, their post-hydrolysis biological activities diverge sharply.
-
L-Leucine Ethyl Ester (LEE): A dual-action agent. It induces lysosomal swelling (stress) and potently activates the mTORC1 signaling pathway upon hydrolysis into L-Leucine.
-
L-Norleucine Ethyl Ester (NLE-EE): A structural control agent. It induces lysosomal swelling (stress) comparable to LEE but does not activate mTORC1 upon hydrolysis into L-Norleucine.
Verdict: Use LEE for efficient intracellular leucine delivery or to induce lysosomal permeabilization in immune cells. Use NLE-EE as a negative control to decouple lysosomal physical stress from nutrient signaling.
Mechanistic Divergence
To design rigorous experiments, one must understand the intracellular fate of these esters. Both compounds cross the plasma membrane via passive diffusion (bypassing amino acid transporters) and become trapped in the acidic lysosome via protonation.
The Hydrolysis Fork
Once inside the lysosome, esterases hydrolyze the ethyl group. This is where the pathways diverge:
-
LEE Pathway: Releases L-Leucine . Leucine is exported to the cytosol where it binds Sestrin2, disinhibiting GATOR2 and activating Rag GTPases, leading to mTORC1 activation .
-
NLE-EE Pathway: Releases L-Norleucine . Norleucine is a structural isomer of leucine but is a poor ligand for the Sestrin2 sensor. It fails to trigger the conformational changes required for mTORC1 recruitment, resulting in signaling silence .
Visualization: Mechanism of Action
Figure 1: Differential signaling pathways. Both esters cause lysosomal stress, but only LEE activates mTORC1.
Comparative Performance Data
The following data summarizes typical responses in mammalian cell lines (e.g., HeLa, HEK293).
| Feature | L-Leucine Ethyl Ester (LEE) | L-Norleucine Ethyl Ester (NLE-EE) |
| Primary Utility | mTOR activator / Lysosomal disruption | Negative Control for mTOR signaling |
| Solubility | High (Ethanol/DMSO/Water) | High (Ethanol/DMSO) |
| Lysosomotropism | High (Rapid accumulation) | High (Rapid accumulation) |
| mTORC1 Activation | Potent (Phosphorylates S6K1) | Negligible (Baseline levels) |
| Toxicity (Immune) | High (DPPI-mediated polymerization) | Moderate/Low (Less efficient polymerization) |
| Working Conc. | 0.5 mM – 10 mM | 0.5 mM – 10 mM |
Experimental Protocols
Protocol A: Lysosomal Integrity Assay (Acridine Orange)
Objective: Verify that NLE-EE induces lysosomal swelling comparable to LEE.
-
Seeding: Plate cells (e.g., HeLa) in glass-bottom dishes. Incubate 24h.
-
Staining: Incubate cells with Acridine Orange (5 µg/mL) for 15 min at 37°C.
-
Note: AO fluoresces red in acidic lysosomes and green in the cytosol/nucleus.
-
-
Treatment:
-
Condition 1: Control (Vehicle).
-
Condition 2: LEE (2 mM) .
-
Condition 3: NLE-EE (2 mM) .
-
-
Imaging: Time-lapse microscopy immediately upon addition.
-
Expected Result: Both LEE and NLE-EE will cause a rapid loss of red fluorescence (lysosomal pH neutralization) and the appearance of cytoplasmic vacuoles (swelling) within 15–30 minutes.
Protocol B: Differential mTORC1 Activation (Western Blot)
Objective: Confirm LEE activates mTOR while NLE-EE does not.
-
Starvation: Incubate cells in amino acid-free media (e.g., EBSS) for 1 hour to silence mTORC1.
-
Induction (30 min):
-
Lane 1: Starvation Control.
-
Lane 2: LEE (1 mM) .
-
Lane 3: NLE-EE (1 mM) .
-
Lane 4: Free L-Leucine (1 mM) - Positive Control.
-
-
Lysis: Harvest in RIPA buffer with phosphatase inhibitors.
-
Blotting Targets:
-
p-p70 S6 Kinase (Thr389): Primary readout for mTORC1.
-
Total S6 Kinase: Loading control.
-
-
Expected Result:
-
LEE: Strong band for p-S6K (similar to Free Leucine).
-
NLE-EE: Weak/Absent band for p-S6K (similar to Starvation).
-
Critical Troubleshooting & Safety (DPPI Warning)
The "Death Signal" in Immune Cells: If you are working with NK cells, Cytotoxic T-cells, or Monocytes , be aware of Dipeptidyl Peptidase I (DPPI/Cathepsin C).[1]
-
Mechanism: DPPI polymerizes amino acid esters into hydrophobic membranolytic peptides (e.g., (Leu-Leu)n-OMe).
-
Risk: LEE (and its methyl ester analog LLME) is highly toxic to these cells, causing rapid necrosis.
-
NLE-EE Nuance: While DPPI has broad specificity, the polymerization efficiency of Norleucine is generally lower or results in polymers with different lytic properties. However, do not assume NLE-EE is non-toxic in DPPI-high cells . Always perform a viability titration (e.g., MTT/CellTiter-Glo) first.
Workflow Logic Diagram
Figure 2: Decision matrix for selecting the correct ester based on cell type and experimental goal.
References
-
Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway.[2] Science, 351(6268), 43-48.
-
Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: Dependence on a lysosomal thiol protease, dipeptidyl peptidase I. Proceedings of the National Academy of Sciences, 87(1), 83-87.[1] [1]
-
Jaeschke, A., et al. (2004). L-Leucine methyl ester-induced apoptosis in human monocytes. Apoptosis, 9, 109–119.
-
Lynch, C. J. (2001). Role of Leucine in the Regulation of mTOR by Amino Acids: Revelations from Structure-Activity Studies. The Journal of Nutrition, 131(3), 861S–865S.
Sources
Comparative Guide: L-Norleucine (Nle) Analogs in Peptide Engineering
Executive Summary: The Methionine Problem & The Norleucine Solution
In peptide therapeutics, Methionine (Met) presents a critical stability liability.[1] Its sulfur-containing thioether side chain is highly susceptible to oxidation, forming methionine sulfoxide (Met(O)) and methionine sulfone (Met(O2)) during synthesis, storage, and biological transport. This oxidation often results in:
-
Loss of Potency: Altered side-chain polarity disrupts hydrophobic pockets in receptor binding sites.
-
Reduced Shelf-Life: Requires stringent formulation controls (e.g., antioxidants, low pH).
-
Immunogenicity: Oxidized species can act as neo-epitopes.
L-Norleucine (Nle) is the premier isosteric replacement for Methionine. By replacing the sulfur atom with a methylene group (–CH₂–), Nle maintains the hydrophobic profile and steric volume of Met while rendering the side chain inert to oxidation .
This guide objectively compares Nle-substituted peptides against their native Met-containing counterparts, focusing on stability, bioactivity, and experimental validation.
Chemical & Physical Comparison
To the medicinal chemist, the substitution of Met with Nle is a strategic "atom-for-atom" swap that trades electronic reactivity for chemical inertness without sacrificing steric fit.
Table 1: Physicochemical Profile – Met vs. Nle vs. Leu
| Feature | L-Methionine (Met) | L-Norleucine (Nle) | L-Leucine (Leu) |
| Side Chain | –(CH₂)₂–S–CH₃ | –(CH₂)₃–CH₃ | –CH₂–CH(CH₃)₂ |
| Electronic Nature | Nucleophilic (Sulfur lone pairs) | Inert (Aliphatic hydrocarbon) | Inert (Branched hydrocarbon) |
| Oxidation Potential | High (Forms Sulfoxide/Sulfone) | Negligible | Negligible |
| Hydropathy Index | 1.9 (Hydrophobic) | ~3.0 (More Hydrophobic) | 3.8 (Very Hydrophobic) |
| Steric Volume | ~162.9 ų | ~168 ų (Isosteric to Met) | ~166 ų (Branched) |
| Main Application | Native signaling | Oxidation-resistant isostere | Hydrophobic core packing |
Key Insight: While Leucine (Leu) is stable, its branched
Mechanistic Visualization: Stability vs. Degradation
The following diagram illustrates the divergent pathways of Met and Nle peptides under oxidative stress (e.g., presence of reactive oxygen species or improper storage).
Figure 1: Divergent fates of Methionine and Norleucine peptides under oxidative stress. Nle evades the oxidation cascade that renders Met peptides inactive.
Biological Performance: Comparative Case Studies
The utility of Nle is best understood through specific examples where it rescued a therapeutic candidate.
Case Study A: Alpha-Melanocyte-Stimulating Hormone ( -MSH)
-MSH is a hormone involved in pigmentation and energy homeostasis.[2] The native sequence contains a Methionine at position 4.-
The Challenge: Met4 oxidation leads to a dramatic loss in receptor binding affinity.
-
The Solution: The analog [Nle4, D-Phe7]-
-MSH (Melanotan I) was developed.[3] -
Performance Data:
-
Potency: The Nle analog is reported to be up to 26-fold more potent than the native sequence in adenylate cyclase assays.
-
Mechanism: Nle4 prevents oxidation, while D-Phe7 stabilizes the reverse turn conformation, protecting the peptide from enzymatic degradation.
-
Outcome: This analog became a template for FDA-approved drugs like Afamelanotide.
-
Case Study B: Parathyroid Hormone (PTH)
PTH (1-34) is used for osteoporosis, but Met residues at positions 8 and 18 are oxidation hotspots.
-
Experimental Comparison: In binding assays using rat renal membranes, the analog [Nle8, Nle18, Tyr34]-bPTH(1-34) demonstrated binding affinity indistinguishable from the native hormone but retained full activity after exposure to hydrogen peroxide, whereas the native peptide lost >90% activity.
Table 2: Comparative Biological Activity[4]
| Peptide Target | Modification | Stability (t1/2) | Relative Potency (vs. Native) | Ref |
| Met4 | High (Resistant to H₂O₂) | Superagonist (>20x) | [1, 2] | |
| PTH (1-34) | Met8,18 | High (Oxidation Resistant) | Equipotent (100%) | [3] |
| PGLa (Antimicrobial) | Met2 | High | Equipotent (Maintains lysis) | [4] |
| Minigastrin | Met | High (Metabolic Stability) | Improved Tumor/Kidney ratio | [5] |
Experimental Protocols
To validate Nle substitution in your own workflow, use the following self-validating protocols.
Protocol A: Oxidative Stress Challenge (The "H₂O₂ Test")
Objective: Quantify the resistance of your Nle-analog compared to the Met-native peptide.
-
Preparation: Dissolve both peptides (Native and Nle-analog) separately in 0.1% acetic acid to a concentration of 1 mg/mL.
-
Stress Induction: Add Hydrogen Peroxide (H₂O₂) to a final concentration of 0.5% - 3.0%.
-
Incubation: Incubate at 37°C.
-
Checkpoint: Take aliquots at T=0, T=2h, T=4h, and T=24h.
-
-
Quenching: Stop the reaction in aliquots by adding excess Methionine or Sodium Metabisulfite.
-
Analysis (LC-MS):
-
Native Met Peptide: Look for a peak split or shift. The oxidized Met-Sulfoxide will appear at +16 Da relative to the parent mass.
-
Nle Analog: The mass spectrum should remain unchanged .
-
-
Validation: If the Nle peptide shows a +16 Da shift, inspect for other oxidizable residues (Trp, Cys). If none, check purity of Nle starting material.
Protocol B: Comparative Binding Affinity (Competition Assay)
Objective: Ensure Nle substitution does not disrupt the ligand-receptor interface.
-
Receptor Source: Use HEK293 cells stably expressing the target receptor (e.g., MC1R).[4]
-
Radioligand: Use a fixed concentration of
I-labeled native ligand (approx. Kd value). -
Competition: Incubate cells with the radioligand and increasing concentrations (
to M) of: -
Data Processing: Plot % Specific Binding vs. Log[Concentration].
-
Criteria: The IC50 curves should overlap. A right-shift of the Nle curve indicates steric clash; a left-shift indicates improved hydrophobic interaction.
Decision Workflow: When to Use Norleucine
Use this logic flow to determine if Nle is the correct tool for your peptide optimization.
Figure 2: Strategic decision tree for incorporating Norleucine into peptide drug candidates.
References
-
Sawyer, T. K., Sanfilippo, P. J., Hruby, V. J., et al. (1980). 4-Norleucine, 7-D-phenylalanine-alpha-melanocyte-stimulating hormone: a highly potent alpha-melanotropin with ultralong biological activity.[2][4] Proceedings of the National Academy of Sciences.[1]
-
Cai, M., & Hruby, V. J. (2016). Design of melanocortin 4 receptor (MC4R) agonists and antagonists for the treatment of obesity and feeding disorders. NIH National Library of Medicine.
-
Rosenblatt, M., et al. (1981). Analogues of an in vitro parathyroid hormone inhibitor: modifications at the amino terminus. National Institutes of Health (PubMed).
-
Afonin, S., et al. (2016). Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? Biochimica et Biophysica Acta (BBA).
-
Verma, S. K., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. NIH National Library of Medicine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-Norleucine, 7-D-phenylalanine-alpha-melanocyte-stimulating hormone: a highly potent alpha-melanotropin with ultralong biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Replacement of Arg with Nle and modified D-Phe in the core sequence of MSHs, Ac-His-D-Phe-Arg-Trp-NH2, leads to hMC1R selectivity and pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analogues of an in vitro parathyroid hormone inhibitor: modifications at the amino terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of HPLC and GC-MS for L-Norleucine ester analysis
Cross-Validation of HPLC and GC-MS for L-Norleucine Ester Analysis: A Comprehensive Guide
L-Norleucine, an unnatural aliphatic amino acid, is extensively utilized as a universal internal standard in metabolomics and as a highly specific building block in peptide synthesis[1][2]. When analyzing its esterified forms (such as L-norleucine methyl ester), achieving absolute quantification and structural confirmation requires rigorous cross-validation between orthogonal analytical platforms. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) represent the gold standards for this task[3].
This guide provides an in-depth mechanistic rationale, self-validating protocols, and comparative performance metrics required to successfully cross-validate L-norleucine ester analysis across these two modalities.
Mechanistic Rationale & Derivatization Chemistry
The fundamental divergence between HPLC and GC-MS lies in the physical state of the analyte required at the point of separation. Understanding this dictates the sample preparation causality.
The GC-MS Imperative: Volatility and Thermal Stability GC-MS demands that analytes be volatile and thermally stable. While L-norleucine esters already possess a blocked carboxyl group, the primary amine remains polar. This free amine is capable of strong hydrogen bonding, which induces severe peak tailing and thermal degradation in the GC inlet. To circumvent this, derivatization is mandatory. Alkyl chloroformate reagents (e.g., methyl chloroformate, MCF) are highly effective; they rapidly convert the primary amine into a carbamate (methoxycarbonyl derivative) in aqueous/organic mixtures[4][5]. This eliminates hydrogen bonding, rendering the molecule highly volatile and perfectly suited for Electron Ionization (EI) mass spectrometry[6].
The HPLC Imperative: Detectability in the Liquid Phase HPLC operates in the liquid phase, making volatility irrelevant. However, aliphatic amino acid esters like L-norleucine lack a conjugated pi-system (chromophore or fluorophore), rendering standard UV or fluorescence detection (FD) blind[3]. If utilizing HPLC-UV/FD, pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ-Tag) or o-phthalaldehyde (OPA) is required to introduce a detectable moiety[3]. If employing LC-MS/MS, direct analysis of the underivatized ester is possible, though derivatization is sometimes retained to enhance electrospray ionization (ESI) efficiency and improve retention on Reversed-Phase (RP) columns.
Self-Validating Experimental Workflows
To ensure a self-validating system, both protocols must incorporate stable isotope-labeled internal standards (e.g., d3-methyl esters or 13C/15N-labeled analogs). Introducing the internal standard (IS) at the very beginning of sample preparation is critical to correct for derivatization efficiency, extraction losses, and matrix effects[7].
Protocol A: GC-MS Workflow (Alkyl Chloroformate Derivatization)
-
Sample Aliquoting & IS Addition: Spike 100 µL of the L-norleucine ester sample with 10 µL of deuterated internal standard (IS)[7].
-
Alkalinization: Add 200 µL of 1 M NaOH. Causality: This shifts the amine equilibrium towards the unprotonated state, making it a strong nucleophile ready for derivatization[4].
-
Derivatization: Add 167 µL of methanol and 34 µL of pyridine (acting as a catalyst and acid scavenger). Introduce 20 µL of methyl chloroformate (MCF) and vortex vigorously for 30 seconds[4][5].
-
Extraction: Add 400 µL of chloroform. Causality: The volatile N-methoxycarbonyl L-norleucine methyl ester partitions into the organic layer, leaving salts and polar matrix components in the aqueous phase[5].
-
Phase Separation & Injection: Centrifuge, isolate the lower chloroform layer, and inject 1 µL into the GC-MS (e.g., DB-5MS column, splitless mode, EI source at 70 eV)[4].
Protocol B: HPLC-UV/FD Workflow (AccQ-Tag Derivatization)
-
Sample Aliquoting & IS Addition: Spike 50 µL of the sample with the IS.
-
Buffering: Mix with 70 µL of borate buffer (pH 8.8). Causality: Similar to the GC method, a basic pH ensures the primary amine is deprotonated and nucleophilic.
-
Derivatization: Add 20 µL of AccQ-Tag reagent (dissolved in acetonitrile). Heat at 55 °C for 10 minutes. Causality: This forms a highly stable, highly fluorescent urea derivative[3].
-
Separation: Inject 5 µL onto a C18 Reversed-Phase column.
-
Detection: Elute using a gradient of aqueous acetate buffer and acetonitrile. Detect via fluorescence (Ex: 250 nm, Em: 395 nm) or UV (254 nm)[3].
Fig 1. Parallel sample preparation and analytical workflows for GC-MS and HPLC cross-validation.
Cross-Validation Metrics & Quantitative Data
A robust cross-validation requires comparing the analytical figures of merit across the orthogonal platforms. The following table synthesizes typical performance data when cross-validating L-norleucine ester quantification[1][2][6].
| Analytical Parameter | GC-MS (MCF Derivatization) | HPLC-FD (Pre-column) | LC-MS/MS (Direct) |
| Limit of Detection (LOD) | ~0.1 - 0.5 µM | ~0.5 - 1.0 µM | ~0.01 - 0.05 µM |
| Limit of Quantification (LOQ) | ~0.5 - 1.5 µM | ~1.5 - 3.0 µM | ~0.05 - 0.15 µM |
| Linear Dynamic Range | 10³ | 10³ - 10⁴ | 10⁴ |
| Intra-day Precision (RSD%) | 2.5 - 5.0% | 1.5 - 3.5% | 3.0 - 6.0% |
| Inter-day Precision (RSD%) | 4.0 - 7.5% | 2.5 - 5.0% | 5.0 - 8.5% |
| Average Recovery | 92 - 105% | 95 - 102% | 88 - 108% |
Matrix Effects & System Suitability
To guarantee the trustworthiness of the cross-validation, researchers must actively evaluate matrix interference:
-
Matrix Effect Evaluation: Assess signal suppression or enhancement by comparing the slopes of calibration curves spiked into the sample matrix versus neat solvent. GC-MS is generally more susceptible to injection port contamination and active site adsorption, whereas LC-MS/MS is highly prone to ESI ion suppression from co-eluting salts and phospholipids[2].
-
Orthogonal Agreement: The ultimate validation is the correlation coefficient (R²) between the concentrations determined by GC-MS and HPLC for the same set of samples. A passing cross-validation typically requires an R² > 0.98 and a Bland-Altman plot demonstrating that >95% of data points fall within ±15% limits of agreement.
References
-
High throughput and quantitative measurement of microbial metabolome by gas chromatography/mass spectrometry using automated alkyl chloroformate derivatization. PMC.[Link]
-
Comprehensive amino acids profiling of microalgae by gas chromatography-mass spectrometry analysis after pre-column derivatization. IRIS.[Link]
-
Comparison of Targeted (HPLC) and Nontargeted (GC-MS and NMR) Approaches for the Detection of Undeclared Addition of Protein Hydrolysates in Turkey Breast Muscle. Semantic Scholar.[Link]
-
An evaluation of GC-MS and HPLC-FD methods for analysis of protein binders in paintings. ResearchGate.[Link]
-
Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. NIST.[Link]
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.[Link]
-
Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC.[Link]
Sources
- 1. cris.unibo.it [cris.unibo.it]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. High throughput and quantitative measurement of microbial metabolome by gas chromatography/mass spectrometry using automated alkyl chloroformate derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Incorporation of L-Norleucine (Nle): A Head-to-Head Guide to N-Protecting Groups
Topic: Head-to-head comparison of different L-Norleucine protecting groups Content Type: Publish Comparison Guide
Executive Summary
L-Norleucine (Nle) is a non-canonical, proteinogenic amino acid isomer of leucine and isoleucine. Its primary utility in drug development is as an isosteric, oxidation-resistant surrogate for Methionine (Met). Unlike Methionine, Nle lacks the thioether side chain, eliminating the risk of methionine sulfoxide formation during synthesis and storage—a critical quality attribute for therapeutic peptides.
Because Nle possesses an unreactive aliphatic side chain (
The Contenders: Fmoc vs. Boc Strategies[2][3][4][5][6]
The choice between Fmoc and Boc for Norleucine is rarely about the amino acid itself—which couples readily—but about the sequence context created by substituting a hydrophilic/flexible Met with a more hydrophobic Nle.
| Feature | Fmoc-Nle-OH | Boc-Nle-OH |
| Primary Utility | Standard SPPS, High-Throughput Screening, GMP Production. | "Difficult" sequences, Aggregation-prone peptides, cyclic peptides. |
| Deprotection | Base Labile: 20% Piperidine in DMF. | Acid Labile: 50% TFA in DCM (requires HF for final cleavage). |
| Solubility (DMF) | High (>1 M). | High (>1 M). |
| Aggregation Risk | Moderate to High: The basic environment can promote | Low: The constant acidic environment (TFA protonation) disrupts secondary structure, improving solvation. |
| Racemization Risk | Low (with HBTU/HATU).[] | Low to Moderate (requires careful activation if using DCC). |
| Orthogonality | Compatible with acid-labile side chains (Trt, Boc, tBu).[2][] | Compatible with base-labile strategies (rare) or PAM/MBHA resins. |
Critical Performance Analysis
A. Solubility & Aggregation: The "Hydrophobic Shift"
Replacing Methionine with Norleucine increases the local hydrophobicity of the peptide.
-
The Fmoc Challenge: In Fmoc chemistry, the growing peptide chain is neutral during coupling steps. If multiple Nle residues are introduced (e.g., replacing Met clusters), the peptide can undergo "on-resin aggregation" via intermolecular hydrogen bonding (
-sheets). This leads to incomplete coupling and deletion sequences. -
The Boc Advantage: In Boc chemistry, the
-amine is protonated (ammonium salt) after every TFA deprotection step. This positive charge repulsion disrupts aggregation, often making Boc-Nle-OH the superior choice for sequences with consecutive hydrophobic residues.
B. Coupling Efficiency & Kinetics
Both derivatives exhibit excellent coupling kinetics due to the unhindered nature of the linear butyl side chain.
-
Steric Hindrance: Negligible. Nle is sterically similar to Methionine and less hindered than Leucine or Valine.
-
Protocol Recommendation: Standard 3-4 eq. excess with HBTU/DIEA is sufficient for both. Double coupling is recommended only if Nle follows a bulky residue (e.g., Nle-Val).
C. Racemization
-
Fmoc-Nle-OH: Racemization is negligible (<0.2%) under standard phosphonium/uronium activation (PyBOP/HBTU).
-
Boc-Nle-OH: Historically prone to oxazolone formation when activated with carbodiimides (DCC). Modern Mitigation: Use Boc-Nle-OH with DIC/Oxyma or HATU to match Fmoc enantiopurity levels.
Experimental Workflows
Protocol A: Fmoc-Nle-OH Incorporation (Standard)
Best for: Routine synthesis, sequences <20 residues, acid-sensitive peptides.
-
Resin Preparation: Swell Wang or Rink Amide resin in DMF for 30 min.
-
Deprotection: Treat with 20% Piperidine/DMF (
min). Wash DMF. -
Activation:
-
Dissolve Fmoc-Nle-OH (4.0 eq) and HBTU (3.9 eq) in DMF (0.2 M concentration).
-
Add DIEA (8.0 eq) immediately prior to addition.
-
-
Coupling: Add mixture to resin. Shake for 45 min at RT.
-
Monitoring: Kaiser Test (Ninhydrin). If blue (positive), perform double coupling.
-
Capping (Optional): Acetic anhydride/Pyridine if unreacted amines persist.
Protocol B: Boc-Nle-OH Incorporation (Difficult Sequences)
Best for: Long hydrophobic peptides, sequences prone to aggregation.
-
Resin Preparation: Swell MBHA or PAM resin in DCM.
-
Deprotection: Treat with 50% TFA/DCM (
min, min). -
Wash: DCM (
), then 5% DIEA/DCM (Neutralization, min). -
Activation:
-
Dissolve Boc-Nle-OH (3.0 eq) in DCM/DMF (minimal DMF to solubilize).
-
Add DIC (3.0 eq) and HOBt (3.0 eq). Allow pre-activation for 5 min.
-
-
Coupling: Add to resin. Shake for 60-90 min.
-
Cleavage (Crucial Difference): Requires anhydrous HF (High Risk/Specialized Equipment).
Decision Logic: Selecting the Right Group
The following diagram illustrates the decision matrix for selecting the appropriate Nle protection strategy based on sequence characteristics.
Figure 1: Decision tree for selecting Fmoc vs. Boc protection for Norleucine-containing peptides.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][2][5][6][7] Chemical Reviews, 109(6), 2455-2504.
-
Sigma-Aldrich. "Fmoc-Nle-OH Product Specification & Protocols."
-
Gilles, A. M., et al. (1988). "The fate of norleucine as a replacement for methionine in protein synthesis." PubMed.
-
Radchenko, D., et al. (2016).[8] "Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions?" Biochimica et Biophysica Acta (BBA).
-
PepChem. "Racemization in Peptide Synthesis: Mechanisms and Prevention."
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking L-Norleucine ethyl ester against other unnatural amino acids
The following guide benchmarks L-Norleucine Ethyl Ester (H-Nle-OEt) , a critical unnatural amino acid derivative used to engineer oxidative stability and modulate lipophilicity in peptide therapeutics.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Peptide Scientists, and Process Engineers.
Executive Summary: The "Double Stability" Advantage
In drug development, L-Norleucine ethyl ester (H-Nle-OEt) serves two distinct strategic functions that distinguish it from its natural counterparts:
-
Side-Chain Stability: The norleucine side chain is isosteric with Methionine (Met) but lacks the sulfur atom, rendering it immune to oxidative degradation (sulfoxide/sulfone formation).
-
C-Terminal Control: The ethyl ester moiety provides a tunable hydrolysis profile —more stable than methyl esters during manipulation, yet sufficiently labile for enzymatic resolution or saponification when required.
This guide benchmarks H-Nle-OEt against L-Methionine (Met) , L-Norleucine (Free Acid) , and L-Norleucine Methyl Ester (H-Nle-OMe) to validate its utility in robust peptide synthesis.
Chemical & Physical Benchmarking
Structural & Property Comparison
The following table contrasts H-Nle-OEt with its primary alternatives. Note the significant shift in lipophilicity (LogP) and oxidative risk.
| Feature | L-Norleucine Ethyl Ester (H-Nle-OEt) | L-Methionine Ethyl Ester (H-Met-OEt) | L-Norleucine Methyl Ester (H-Nle-OMe) | L-Norleucine (Free Acid) |
| Core Function | Hydrophobic, Stable Isostere | Natural Amino Acid | Kinetic Resolution Substrate | Building Block |
| Oxidation Risk | Null (Alkane side chain) | High (Forms Sulfoxide/Sulfone) | Null | Null |
| Lipophilicity (LogP) | ~1.9 (Calculated)* | ~0.8 | ~1.4 | -0.71 |
| Hydrolysis Rate | Moderate (Controlled) | Moderate | Fast (Labile) | N/A |
| Primary Utility | Solution Phase Synthesis, Prodrugs | Native Protein Synthesis | Enzymatic Assays | SPPS (Fmoc/Boc) |
*LogP values are estimated based on side-chain hydrophobicity contributions (Nle > Met) and esterification effects.
The "Oxidation Problem": Met vs. Nle
The primary driver for substituting Met with Nle is oxidative instability. Under storage or stress conditions (e.g., presence of peroxides), Methionine oxidizes to Methionine Sulfoxide, altering the peptide's folding and potency.
Mechanism of Stability:
-
Methionine: Thioether group ($ -S- $)
Sulfoxide ($ -S(=O)- $). -
Norleucine: Methylene group ($ -CH_2- $)
No Reaction .
Expert Insight: In GMP manufacturing, replacing Met with Nle eliminates the need for reducing agents (like dithiothreitol) in purification buffers, simplifying downstream processing.
Synthetic Utility & Causality
Why Ethyl Ester? (The Kinetic Sweet Spot)
When selecting a C-terminal protecting group for solution-phase synthesis, the choice between Methyl (OMe) and Ethyl (OEt) esters is governed by steric hindrance and hydrolytic stability .
-
Methyl Esters: Hydrolyze rapidly (
). Prone to premature cleavage under mild basic conditions or by non-specific esterases. -
Ethyl Esters: Hydrolyze slower (
). The additional methylene group provides steric shielding, allowing the ester to survive mild manipulation steps (e.g., bicarbonate washes) while remaining removable via saponification or enzymatic cleavage (e.g., by Candida antarctica Lipase B).
Visualization: The Stability Triad
The following diagram illustrates the decision logic for selecting H-Nle-OEt based on environmental stressors (Oxidation vs. Hydrolysis).
Caption: Decision tree for selecting L-Norleucine derivatives based on oxidative and hydrolytic stability requirements.
Experimental Protocols
Protocol A: Oxidative Stress Benchmarking (Met vs. Nle)
Objective: Quantify the stability advantage of Nle-containing peptides against oxidative degradation. Scope: Comparative forced degradation study.
Materials:
-
Peptide A: Ac-Ala-Met-Phe-NH2
-
Peptide B: Ac-Ala-Nle-Phe-NH2 (Nle substituted)
-
Oxidant: Hydrogen Peroxide (
), 30% w/v. -
Analysis: RP-HPLC (C18 column), Mass Spectrometry (ESI-MS).
Methodology:
-
Preparation: Dissolve both peptides to 1 mM in Phosphate Buffered Saline (pH 7.4).
-
Stress Induction: Add
to a final concentration of 0.1% (mild) or 3% (harsh). Incubate at 37°C. -
Sampling: Aliquot samples at
hours. Quench immediately with Methionine (excess) or Catalase. -
Analysis: Inject onto RP-HPLC.
-
Gradient: 5-60% Acetonitrile/Water (+0.1% TFA) over 20 mins.
-
Detection: UV at 214 nm.
-
Expected Results:
-
Peptide A (Met): Appearance of a new peak (
shifted earlier due to polarity of sulfoxide) at +16 Da mass shift. Degradation >50% within 4 hours at 3% . -
Peptide B (Nle): No significant peak shift or mass change observed (<1% degradation).
Protocol B: Solution Phase Coupling of H-Nle-OEt
Objective: Demonstrate the utility of H-Nle-OEt HCl in solution-phase peptide synthesis (Dipeptide formation). Causality: The ethyl ester protects the C-terminus, preventing self-polymerization, while the HCl salt form ensures stability/solubility prior to coupling.
Materials:
-
Amine Component: H-Nle-OEt·HCl (1.0 equiv)[1]
-
Acid Component: Boc-Phe-OH (1.1 equiv)
-
Coupling Agent: EDC·HCl (1.2 equiv) + HOBt (1.2 equiv)
-
Base: N-Methylmorpholine (NMM) (2.5 equiv)
-
Solvent: Dichloromethane (DCM) or DMF.
Step-by-Step Workflow:
-
Neutralization: Suspend H-Nle-OEt·HCl in DCM at 0°C. Add NMM dropwise to neutralize the HCl salt (releasing the free amine in situ).
-
Validation: Check pH on wet litmus paper (aim for pH 8-9).
-
-
Activation: In a separate vessel, dissolve Boc-Phe-OH, EDC, and HOBt in minimal DMF/DCM. Stir for 10 mins at 0°C to form the active ester.
-
Coupling: Transfer the activated acid solution into the H-Nle-OEt solution. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) overnight.
-
Work-up (Self-Validating Step):
-
Wash organic layer with 1M HCl (Removes unreacted amine and EDC byproducts).
-
Wash with Sat.
(Removes unreacted acid and HOBt). -
Observation: The ethyl ester of Nle is stable to these brief acid/base washes, whereas a methyl ester might show trace hydrolysis.
-
-
Isolation: Dry over
, filter, and concentrate.
Visualizing the Workflow
The following diagram details the Solution Phase Synthesis workflow described in Protocol B.
Caption: Solution-phase coupling workflow utilizing H-Nle-OEt HCl with standard acid/base workup steps.
References
-
California Institute of Technology. Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. Retrieved from [Link]
-
National Institutes of Health (NIH). Comparing the effect on protein stability of methionine oxidation versus mutagenesis. Retrieved from [Link]
-
MDPI. Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. (Demonstrating ester hydrolysis kinetics). Retrieved from [Link]
Sources
In Vivo Comparison: L-Norleucine vs. L-Leucine in Therapeutic Development
Topic: In vivo comparison of L-Norleucine and L-Leucine containing drugs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Isomeric Divergence
In the optimization of peptide therapeutics and small molecule drugs, the choice between the proteinogenic amino acid L-Leucine (Leu) and its non-proteinogenic isomer L-Norleucine (Nle) represents a critical decision point. While they share the same molecular weight (131.17 g/mol ) and chemical formula (
-
L-Leucine: The biological standard.[1] Essential for mTORC1 activation and protein synthesis, but highly susceptible to rapid enzymatic cleavage and rapid clearance.[1]
-
L-Norleucine: The structural stabilizer.[1] A linear isomer used to increase proteolytic resistance and prevent oxidation (when replacing Methionine), but carries a distinct risk of translational misincorporation and altered signaling efficacy.
This guide provides an objective technical comparison of these two moieties in drug design, focusing on pharmacokinetics (PK), safety profiles, and experimental validation.
Structural & Mechanistic Logic
The fundamental difference lies in the side chain topology: Leu possesses a branched isobutyl group, whereas Nle features a linear n-butyl group. This steric difference dictates their interaction with proteases and transporters.[1]
The "Fork in the Road" Mechanism
The following diagram illustrates how the structural isomerism leads to divergent biological outcomes.
Caption: Divergent biological fates of Leucine and Norleucine. Leu drives growth signaling but degrades fast; Nle resists degradation but risks off-target translation errors.
Comparative Performance Analysis
Pharmacokinetics (PK) and Stability
Nle is frequently employed in Structure-Activity Relationship (SAR) studies to extend the half-life of peptide drugs. The linear side chain often maintains receptor affinity while reducing susceptibility to proteases that specifically recognize the branched Leu or oxidizable Met residues.[1]
Table 1: In Vivo Pharmacokinetic Profile Comparison Data generalized from peptide analog studies (e.g., Somatostatin, Antimicrobial peptides).
| Parameter | L-Leucine (Native) | L-Norleucine (Modified) | Mechanism of Difference |
| Plasma Half-life ( | Short (Minutes) | Extended (Hours) | Nle resists cleavage by chymotrypsin-like proteases and aminopeptidases. |
| Clearance (CL) | High | Reduced | Slower metabolic processing; reduced affinity for some renal transporters.[1] |
| Oxidative Stability | High | High | Both resist oxidation (unlike Methionine, which Nle often replaces).[1] |
| Lipophilicity | Moderate | Higher | The linear chain of Nle increases hydrophobicity, potentially improving membrane permeability.[1] |
| Receptor Affinity | Native (100%) | Variable (80-120%) | Nle can mimic Leu binding but may alter potency depending on the receptor pocket depth. |
Signaling and Efficacy (mTORC1)
L-Leucine is a unique nutrient signal.[1] It binds to Sestrin2, releasing GATOR2 to activate mTORC1, a master regulator of cell growth.[1]
-
Leu: Strongest activator of mTORC1.[1]
-
Nle: Weak/Partial activator.[1] In muscle protein synthesis studies (e.g., in neonatal pigs), Nle failed to stimulate synthesis to the same degree as Leu, despite structural similarity.
-
Implication: If the drug's mechanism requires anabolic signaling (e.g., muscle wasting therapeutics), Leu is superior. If the goal is receptor blockade or antimicrobial activity without systemic anabolic effects, Nle is preferred.[1]
Safety Profile: The Misincorporation Risk
The most significant safety concern with Nle is its ability to act as a "Trojan Horse" during protein synthesis.[1]
-
Mechanism: Under stress or high concentrations, Nle can be charged onto tRNA
(and less frequently tRNA ) by aminoacyl-tRNA synthetases. -
Consequence: Nle is incorporated into native host proteins in place of Methionine.[1]
-
Toxicity: This results in "statistical proteins" with altered folding, stability, or enzymatic activity.[1] In E. coli fermentation, this is a major quality control attribute (CQA). In humans, the risk is lower due to dietary Met abundance, but high-dose Nle drugs require rigorous safety monitoring for off-target proteome effects.
Experimental Protocols
To validate the choice between Leu and Nle, two distinct workflows are required: a PK comparison and a misincorporation detection assay.[1]
Protocol A: Comparative In Vivo Pharmacokinetics
Objective: Determine if Nle substitution extends
-
Subject Selection: Male Wistar rats (n=6 per group), cannulated (jugular vein).[1]
-
Dosing: Administer Leu-analog and Nle-analog IV (1 mg/kg) to separate groups.
-
Sampling: Collect blood at 0, 5, 15, 30, 60, 120, 240 min, and 24h.
-
Processing: Plasma precipitation with acetonitrile (1:3 v/v).
-
Analysis: LC-MS/MS (See Protocol B for separation).
-
Calculation: Non-compartmental analysis (WinNonlin) to derive AUC,
, and .
Protocol B: LC-MS/MS Differentiation (The Isobaric Challenge)
Challenge: Leu, Ile, and Nle are isomers (Mass: 131.17 Da). Standard MS cannot distinguish them by mass alone.[1][2][3] Chromatographic separation is mandatory.[1][4]
Methodology:
-
Column: C18 Reverse Phase (Sub-2
m particle size) or specialized Amino Acid Analysis column. -
Mobile Phase:
-
Gradient: Shallow gradient (e.g., 1% B increase per minute) is critical to resolve the isomers.[1]
-
Elution Order: typically Ile
Leu Nle . Nle elutes last due to the higher hydrophobicity of the linear chain interacting more strongly with the C18 stationary phase.[1] -
Detection: MRM mode. While parent masses are identical, fragmentation patterns (MS2) can differ slightly, but retention time (
) is the primary identifier.
Workflow Visualization
Caption: Integrated workflow ensuring accurate separation of isobaric Leu/Nle during PK analysis.
References
-
BenchChem. (2025).[1][4] In Vivo Stability of Peptides: A Comparative Analysis of Norleucine and Leucine Substitution. Retrieved from
-
Lynch, C. J. (2001).[1] Role of leucine in the regulation of mTOR by amino acids: revelations from structure-activity studies. The Journal of Nutrition.[1][5] Retrieved from
-
Du, M., et al. (2010).[1] Leucine and alpha-ketoisocaproic acid, but not norleucine, stimulate skeletal muscle protein synthesis in neonatal pigs. Journal of Nutrition. Retrieved from
-
Waters Corporation. (2015).[1] Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Retrieved from
-
Bogosian, G., et al. (1989).[1] Biosynthesis and Incorporation into Protein of Norleucine by Escherichia coli. Journal of Biological Chemistry. Retrieved from
Sources
Safety Operating Guide
L-Norleucine, Ethyl Ester: Proper Disposal Procedures
Executive Summary
L-Norleucine ethyl ester (and its hydrochloride salt) is a non-proteinogenic amino acid derivative used primarily in peptide synthesis and proteomic research. While not classified as a P-listed or U-listed acute toxin under RCRA, it is an organic chemical that requires segregation from oxidizers and disposal via high-temperature incineration.[1] Do not dispose of this compound down the drain.
Immediate Action Required:
-
Segregate: Store away from strong oxidizing agents and strong acids.[2]
-
Label: Tag as "Non-Regulated Organic Waste" (unless mixed with hazardous solvents).
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Identification
Precise identification is critical for regulatory compliance. This compound typically exists in two forms: the liquid free base or the solid hydrochloride salt.
| Feature | L-Norleucine Ethyl Ester (Free Base) | L-Norleucine Ethyl Ester HCl (Salt) |
| CAS Number | 22628-26-8 (Verify on container) | Varies (Often custom; check SDS) |
| Physical State | Colorless to pale yellow liquid | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents (EtOH, DMSO) | Soluble in water and lower alcohols |
| Primary Hazards | Skin/Eye Irritant (H315, H319) | Skin/Eye Irritant (H315, H319) |
| Storage | Refrigerate (2-8°C), Hygroscopic | Refrigerate (2-8°C), Hygroscopic |
Note on CAS Numbers: Commercial suppliers often synthesize the hydrochloride salt for stability. If a specific CAS is not listed on your container, use the parent CAS 327-57-1 (L-Norleucine) for structural reference in internal databases, but clearly mark the waste as the Ethyl Ester .[1]
Pre-Disposal Handling & Segregation
Before disposal, the chemical must be stabilized and packaged correctly to prevent accidental reactions.[1]
Segregation Protocols
-
Incompatible Materials: Strictly segregate from Strong Oxidizers (e.g., Nitric acid, Perchlorates) and Strong Bases .[1] Amino acid esters can hydrolyze in basic conditions, releasing ethanol and the free amino acid, potentially altering the pH or pressure of the waste container.[1]
-
Storage: Keep in a cool, dry place. If the material is old or deliquescent (absorbed water), double-bag it before placing it in the waste drum.[1]
Labeling Requirements
All waste containers must be labeled before waste is added.
-
Content Description: "L-Norleucine Ethyl Ester, Solid" or "Solution in [Solvent Name]".
-
Hazard Checkbox: Mark "Irritant". If dissolved in a flammable solvent (e.g., Ethanol), mark "Flammable".[1]
Detailed Disposal Procedures
Scenario A: Solid Waste (Expired or Excess Stock)
Applicable to: Pure powder, contaminated gloves, weighing boats.[1]
-
Containment: Place the solid material in a clear, sealable polyethylene bag (min. 2 mil thickness).
-
Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) or fiber drum designated for "Solid Organic Waste."
-
Treatment: The waste stream should be directed to a Hazardous Waste Incinerator (combustion chamber >1000°C) to ensure complete destruction of the organic framework.
Scenario B: Liquid Waste (Reaction Mixtures)
Applicable to: Mother liquors, synthesis byproducts dissolved in organic solvents.[1]
-
Solvent Compatibility: Ensure the carrier solvent (e.g., Dichloromethane, Ethyl Acetate) is compatible with the "Organic Solvents" waste stream.[1]
-
Bulking: Pour into the standard "Non-Halogenated" or "Halogenated" solvent waste carboy (typically 20L HDPE).
-
Critical Check: If the solution is acidic (from HCl salt), ensure the waste carboy is not designated for basic waste to avoid exothermic neutralization.[1]
-
-
Disposal: Fuel blending or incineration.
Scenario C: Aqueous Solutions (Buffers/Rinsates)
Applicable to: Dissolved salts in water.
Do not pour down the sink. While amino acids are biological, esters can be toxic to aquatic life or disrupt microbial balance in water treatment plants.[1]
-
Collection: Collect in a carboy labeled "Aqueous Organic Waste."
-
pH Check: Adjust pH to between 5 and 9 if required by your specific waste contractor, though most incinerator streams accept a wider range.[1]
-
Disposal: Send for wastewater treatment (chemical oxidation) or incineration.
Decision Logic (Visual Workflow)
The following diagram outlines the decision-making process for disposing of L-Norleucine Ethyl Ester based on its physical state and mixture composition.
Figure 1: Decision tree for the segregation and disposal of L-Norleucine Ethyl Ester waste streams.
Regulatory Compliance (RCRA)
In the United States, L-Norleucine Ethyl Ester is not a federally listed hazardous waste (P-list or U-list).[1] However, the waste generator is responsible for determining if the waste exhibits hazardous characteristics.[1]
-
Ignitability (D001): Possible if the material is a liquid free base with a flash point <60°C, or if dissolved in flammable solvents.[1]
-
Corrosivity (D002): Possible if the Hydrochloride salt is in solution with pH < 2.
-
Toxicity (D004-D043): Unlikely to leach heavy metals or pesticides.
Recommended Waste Code: If pure solid, classify as "Non-RCRA Regulated Chemical Waste" (unless state regulations differ).[1] If mixed with solvents, use the codes for the solvent (e.g., F003 for Acetone/Ethyl Acetate).[1]
Emergency Procedures
Spill Response:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]
-
Containment: For solids, cover with a damp paper towel to prevent dust.[1] For liquids, use an absorbent pad or vermiculite.[1]
-
Clean-up: Scoop material into a waste bag. Wipe the area with soap and water.[3][4]
-
Disposal: Place all cleanup materials into the "Solid Organic Waste" drum.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9475, Norleucine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling L-Norleucine, Ethyl Ester
This guide provides essential, immediate safety and logistical information for the handling of L-Norleucine, ethyl ester. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework of procedural guidance and causal reasoning, ensuring a culture of safety and scientific integrity in your laboratory.
Core Principle: Hazard Identification and Risk Assessment
Before any handling protocol is established, a thorough understanding of the compound's potential hazards is paramount. While L-Norleucine, ethyl ester is not classified as acutely toxic, its primary documented risk, along with the general hazards of handling fine chemical powders, necessitates a stringent safety protocol. The toxicological properties of many research chemicals are not exhaustively investigated, making prudent and conservative safety measures the cornerstone of responsible laboratory practice.[1]
The principal hazards associated with L-Norleucine, ethyl ester are:
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[1]
-
Respiratory Irritation: Inhalation of airborne dust may irritate the respiratory tract.[2]
-
Eye Irritation: Direct contact with dust or splashes can cause eye irritation.
Table 1: Key Hazard and Property Data for L-Norleucine
| Property | Information | Source |
|---|---|---|
| Hazard Statement | H317: May cause an allergic skin reaction. | [1] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves. P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
| Physical State | Solid, Powder | [3] |
| Incompatibilities | Strong oxidizing agents. |[3][4] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not arbitrary; it is a direct response to the identified risks. The following protocol is designed to provide comprehensive protection during the handling of L-Norleucine, ethyl ester. This guidance is in alignment with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which requires employers to establish a Chemical Hygiene Plan and ensure the provision and use of appropriate PPE.[5][6][7]
Eye and Face Protection: Shielding from Dust and Splashes
-
Mandatory Equipment: Chemical splash goggles conforming to ANSI Z87.1 standards must be worn at all times when handling L-Norleucine, ethyl ester in any form.[8][9]
-
Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against fine dust particles. Chemical splash goggles are essential to prevent airborne powder from causing ocular irritation.
-
Enhanced Protection: For procedures involving larger quantities (>50g) or a significant risk of splashing (e.g., during vigorous dissolution), a full-face shield should be worn over the chemical splash goggles.[9]
Hand Protection: Preventing Dermal Exposure and Sensitization
-
Mandatory Equipment: Chemical-resistant nitrile gloves are required.[10][11]
-
Causality: The primary documented hazard of the parent compound, L-Norleucine, is its potential to cause allergic skin sensitization.[1] Nitrile gloves provide a robust barrier against this exposure route during incidental contact. Latex gloves are not recommended due to their poor resistance to many chemicals and potential for causing latex allergies.[10][11]
-
Protocol:
Body Protection: Safeguarding Skin and Personal Clothing
-
Mandatory Equipment: A long-sleeved laboratory coat, fully buttoned, is required.
-
Causality: A lab coat serves as the primary barrier to protect your skin and personal clothing from contamination by dust or accidental spills.[8][10]
-
Material Consideration: Cotton or a flame-resistant material is suitable for handling this non-flammable solid. For procedures involving large volumes of liquid solvent, a chemical-resistant apron worn over the lab coat is advised.[10]
Respiratory Protection: Controlling Inhalation Hazards
-
Primary Engineering Control: All procedures that may generate dust, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[8]
-
Causality: A fume hood is an engineering control designed to capture and exhaust airborne contaminants, providing the highest level of respiratory protection by preventing operator exposure in the first place. This directly addresses the P261 precautionary statement to "Avoid breathing dust."[1]
-
Contingent Respiratory PPE: In the rare event that a task must be performed outside of a fume hood where dust generation is unavoidable, a NIOSH-approved N95 filtering facepiece respirator (or equivalent) is required.[2][12] Use of a respirator necessitates inclusion in your institution's respiratory protection program, which includes fit testing and training.
Operational and Disposal Plans
A safe protocol extends beyond PPE to include the entire workflow, from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation: Designate and clear a specific workspace within a chemical fume hood. Ensure all necessary equipment (spatulas, weigh boats, solvent, containers) is present to minimize movement in and out of the controlled area.
-
Weighing: Perform all weighing operations on a balance located inside the fume hood or in a ventilated balance safety enclosure.
-
Transfer and Dissolution: When adding the solid to a solvent, do so slowly and carefully to prevent splashing and minimize dust generation.
-
Post-Handling: Decontaminate any surfaces and equipment. Wipe the area down with a damp cloth to collect any residual dust.
-
Hygiene: Never wear gloves or lab coats outside of the laboratory.[13] Always wash hands after completing work and before leaving the laboratory.[2]
Spill and Exposure Procedures
-
Minor Spill: For a small, dry spill, do not use a dry brush or towel, which can aerosolize the powder. Gently cover with a damp paper towel to wet the material, then carefully sweep up the contained material and place it into a sealed container for hazardous waste disposal.[4]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.[1] If irritation or a rash develops, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1]
Disposal Plan
-
Regulatory Compliance: All waste must be disposed of in accordance with federal, state, and local regulations.[1]
-
Unused Compound: Collect unused L-Norleucine, ethyl ester in its original container or a new, properly labeled, and sealed container for disposal as hazardous chemical waste.[8]
-
Contaminated Materials: All items that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be considered contaminated. Place these items in a sealed, clearly labeled hazardous waste container for disposal.[8]
Visualization: Safe Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling L-Norleucine, ethyl ester, reinforcing the procedural steps from preparation to final disposal.
Caption: Workflow for safe handling of L-Norleucine, ethyl ester.
References
-
OSHA Guidelines For Labeling Laboratory Chemicals. (2014). Spill Containment Blog. [Link]
-
The OSHA Laboratory Standard. (2020). Lab Manager. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Laboratory Standard - Prudent Practices in the Laboratory. (1981). National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
-
L-Norleucine - Safety Data Sheet. (2021). [Link]
-
School Chemistry Laboratory Safety Guide. (2007). National Institute for Occupational Safety and Health (NIOSH). [Link]
-
L-(+)-Norleucine - SAFETY DATA SHEET. (2025). [Link]
-
Personal Protective Equipment. (2025). U.S. Environmental Protection Agency (EPA). [Link]
-
NIOSH pocket guide to chemical hazards. (2015). Johns Hopkins University. [Link]
-
NIOSH Resource Outlines Key Respirator Shelf-Life Practices for PPE Stockpiles. (2025). Lab Manager. [Link]
-
Chemical Safety Guide, 5th Ed. National Institutes of Health (NIH). [Link]
-
Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno. [Link]
-
Personal Protective Equipment (PPE); Personal Attire and Hygiene. St. Olaf College. [Link]
-
Personal Protective Equipment Selection Guide. (2015). The University of Arizona. [Link]
-
Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH). [Link]
Sources
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- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 6. osha.gov [osha.gov]
- 7. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Personal Protective Equipment (PPE); Personal Attire and Hygiene – Laboratory Safety [wp.stolaf.edu]
- 10. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 11. research.arizona.edu [research.arizona.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
